molecular formula C14H5Cl6NO3 B131677 Tecloftalam CAS No. 76280-91-6

Tecloftalam

Cat. No.: B131677
CAS No.: 76280-91-6
M. Wt: 447.9 g/mol
InChI Key: ROZUQUDEWZIBHV-UHFFFAOYSA-N
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Description

Tecloftalam is a dicarboxylic acid monoamide that is the mono-(2,3-dichloroanilide) of tetrachlorophthalic acid. It is used for the treatment of bacterial leaf blight in paddy rice. It has a role as an antibacterial agent and an agrochemical. It is a dicarboxylic acid monoamide, a tetrachlorobenzene, a dichlorobenzene and a benzanilide fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl6NO3/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(23)24)10(18)12(20)11(19)9(6)17/h1-3H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZUQUDEWZIBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058179
Record name Tecloftalam
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Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76280-91-6
Record name Tecloftalam
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Record name Tecloftalam [ISO]
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Record name Tecloftalam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl]
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Record name TECLOFTALAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL1AXQ9DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tecloftalam's Mechanism of Action Against Xanthomonas oryzae: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, detailed molecular insights into the precise mechanism of action of tecloftalam against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice, remain largely undefined in the public domain. While this compound is recognized as an effective bactericide for managing this significant agricultural pathogen, the specific biochemical pathways and molecular targets within the bacterium that are disrupted by this compound have not been extensively elucidated in published research.

The Virulence Machinery of Xanthomonas oryzae

Xanthomonas oryzae possesses a sophisticated arsenal of virulence factors that enable it to infect and colonize its host plant, rice. Key among these are the Type III Secretion System (T3SS) and quorum sensing (QS) systems. The T3SS acts as a molecular syringe, injecting effector proteins directly into the plant cells to suppress host defenses and facilitate infection.[3][4][5][6] Quorum sensing, a cell-to-cell communication system, allows the bacteria to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner.[7][8][9][10] This is often mediated by diffusible signal factors (DSF).[7][8][9][10]

While these systems are critical for the pathogenicity of Xanthomonas oryzae, there is no publicly available research that directly links the bactericidal activity of this compound to the inhibition or disruption of either the T3SS or the QS signaling pathways.

Potential, Yet Unconfirmed, Mechanisms of Action

Based on the mechanisms of other bactericides and the general description of this compound's action, several potential, yet unconfirmed, modes of action can be hypothesized:

  • Enzyme Inhibition: this compound could act as an inhibitor of one or more essential bacterial enzymes. These could be enzymes involved in critical metabolic pathways such as cell wall synthesis, protein synthesis, or nucleic acid replication. However, without specific enzyme kinetic studies, the target enzymes remain unknown.

  • Disruption of Cell Membrane Integrity: Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death. While this is a common mechanism for bactericides, there is no specific evidence to suggest that this compound functions in this manner against Xanthomonas oryzae.

  • Interference with Cellular Metabolism: The broad statement that this compound "interferes with cellular metabolism" could encompass a wide range of possibilities, from the inhibition of key metabolic pathways to the disruption of energy production. Without transcriptomic or proteomic studies analyzing the effects of this compound on Xanthomonas oryzae, it is impossible to pinpoint the specific metabolic processes that are affected.

The Information Gap: A Lack of Specific Experimental Data

The creation of an in-depth technical guide, as requested, necessitates detailed experimental data. This would typically include:

  • Quantitative Data: Such as the half-maximal inhibitory concentration (IC50) or binding affinities of this compound against specific molecular targets.

  • Experimental Protocols: Detailed methodologies from studies investigating the mechanism of action, such as enzyme inhibition assays, membrane potential measurements, or gene expression analyses.

  • Signaling Pathway Diagrams: Visual representations of the specific cellular pathways affected by this compound.

A thorough search of scientific databases for studies containing this type of information on this compound and Xanthomonas oryzae did not yield any specific results. The available literature focuses more on the general efficacy of this compound as a bactericide in agricultural settings and the biology of Xanthomonas oryzae itself, rather than the molecular interactions between the two. It is possible that such detailed mechanistic studies have been conducted by the manufacturers of this compound but have not been made publicly available.

Conclusion

References

Physicochemical Properties of Tecloftalam: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Tecloftalam (CAS 76280-91-6), a phthalamic acid fungicide.[1] Understanding these characteristics is fundamental for the successful development of stable, effective, and safe agrochemical formulations. The data and protocols presented herein are intended to support research and development efforts from early-stage characterization to final product formulation.

Chemical Identity and Structure

This compound, chemically known as 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid, is a dicarboxylic acid monoamide.[1][2][3] It functions as a bacteriostat, primarily used for the control of bacterial leaf blight in rice, caused by Xanthomonas campestris pv. oryzae.[2][4][5][6]

  • IUPAC Name: 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid[1][3]

  • Synonyms: Shirahagen S, Techlofthalam[2][7]

  • Molecular Formula: C₁₄H₅Cl₆NO₃[7][8]

  • Molecular Weight: 447.91 g/mol [7][9]

Physicochemical Properties

A summary of the key physicochemical parameters of this compound is provided below. These properties are critical inputs for formulation design, influencing everything from solvent selection and manufacturing processes to bioavailability and environmental fate.

PropertyValueSource(s)
Physical Appearance White crystalline powder[2][4][6][9]
Melting Point 198 - 199 °C[5][8][9][10]
Boiling Point 525.7 ± 50.0 °C (Predicted)[2][8][9][10]
Density 1.773 - 1.8 g/cm³ (Predicted)[2][8][9][10]
Water Solubility 14 mg/L (at 26 °C)[5][11]
Organic Solvent Solubility - DMSO: Slightly soluble- Methanol: Slightly soluble (5.4 g/L)- Ethyl Acetate: Slightly soluble, heated (8.7 g/L)- Acetone: 25.6 g/L- Dimethylformamide: 162 g/L- Dioxane: 64.8 g/L[4][5][8][9][10]
pKa 1.07 ± 0.50 (Predicted)[4][8][9]
LogP (Kow) 2.17 - 6.18 (XLogP3: 5.8)[2][3][5][11]
Vapor Pressure 7.05E-12 mmHg (at 25 °C) / 8.16 x 10⁻³ mPa (at 20 °C)[5][8]
Flash Point 271.7 °C[2][8][9]

Mode of Action and Classification

This compound's utility as a fungicide is derived from its bacteriostatic mode of action. It is classified within the Fungicide Resistance Action Committee (FRAC) as belonging to Group 34.

cluster_this compound This compound Profile cluster_Classification Classification & Action cluster_Application Target & Application This compound This compound Class Phthalamic Acid Fungicide (FRAC Group 34) This compound->Class is a MoA Bacteriostat This compound->MoA acts as a Target Xanthomonas campestris pv. oryzae MoA->Target inhibits Effect Control of Bacterial Leaf Blight in Rice Target->Effect causes

Caption: Logical relationship of this compound's classification and mode of action.

Standard Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) or agrochemical active ingredients are crucial for regulatory submission and formulation development. While specific internal SOPs may vary, the following sections describe standard, widely accepted methodologies.

General Workflow for Physicochemical Characterization

The characterization of a substance like this compound follows a logical progression where fundamental properties are determined first, as they often inform subsequent, more complex tests.

cluster_basic Primary Characterization cluster_solubility Solubility & Partitioning cluster_stability Stability Assessment start This compound (Active Ingredient Sample) p1 Appearance & Structure (Microscopy, NMR, MS) start->p1 p2 Melting Point (Capillary Method) start->p2 s1 pKa Determination (Potentiometric Titration) p1->s1 s2 Solubility Profiling (Shake-Flask Method) p2->s2 s1->s2 informs s3 LogP Measurement (HPLC Method) s2->s3 st1 Forced Degradation (Acid/Base, UV, Temp) s2->st1 end_node Formulation Development Strategy s3->end_node st1->end_node

Caption: General experimental workflow for physicochemical characterization.

Protocol: Solubility Determination (Shake-Flask Method, OECD 105)

Objective: To determine the saturation solubility of this compound in water and other relevant solvents, a critical parameter for developing liquid formulations or understanding dissolution behavior.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, acetone, methanol) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 26 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated liquid phase. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mass per unit volume (e.g., mg/L or g/L).

Protocol: Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method, OECD 117)

Objective: To determine the lipophilicity of this compound. LogP is a key indicator of its environmental partitioning behavior and its potential for membrane permeation.

Methodology:

  • Principle: This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known LogP values of a series of standard reference compounds.

  • System Setup: An HPLC system with a C18 stationary phase column and a mobile phase of methanol/water is used.

  • Calibration: A series of standard compounds with well-documented LogP values spanning the expected range for this compound are injected, and their retention times (t_R) are recorded. A calibration curve is generated by plotting log k (logarithm of the retention factor) versus the known LogP values. The retention factor k is calculated as k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.

  • Calculation: The log k for this compound is calculated from its retention time. The LogP value is then interpolated from the calibration curve.

Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound. As an acidic compound, its pKa value is critical for predicting its charge state, solubility, and reactivity at different pH levels.

Methodology:

  • Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (often water with a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter. The temperature is kept constant throughout the experiment.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. Sophisticated software can be used to analyze the curve and calculate the pKa value precisely.

Stability Profile

This compound's stability is a key consideration for formulation and storage.[5]

  • Light Stability: The compound is known to be degraded by sunlight or UV light.[5] Formulations should be packaged in light-protecting materials.

  • pH Stability: It is reported to be stable under neutral or alkaline conditions but undergoes hydrolysis in strongly acidic media.[5] This dictates the acceptable pH range for aqueous-based formulations.

  • Storage: For long-term stability of the raw material, storage in dry, sealed containers at cool temperatures (0-8 °C) is recommended.[4][8][9][10]

References

Tecloftalam: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecloftalam (2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a synthetic compound primarily recognized for its application as an agrochemical fungicide and bactericide.[1][2][3][4] It is particularly effective against bacterial leaf blight in rice, a disease caused by the pathogen Xanthomonas oryzae.[2][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical characterization, and purported mechanism of action of this compound, tailored for professionals in chemical research and drug development. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction between 3,4,5,6-tetrachlorophthalic anhydride and 2,3-dichloroaniline. This reaction yields the corresponding phthalamic acid, which is this compound. While specific, detailed industrial synthesis protocols are proprietary, a plausible and chemically sound laboratory-scale synthesis is outlined below, based on established principles of organic chemistry.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of 2,3-dichloroaniline on one of the carbonyl carbons of 3,4,5,6-tetrachlorophthalic anhydride, leading to the opening of the anhydride ring to form the amic acid, this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 3,4,5,6-Tetrachlorophthalic Anhydride C This compound (2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) A->C Nucleophilic Acyl Substitution B 2,3-Dichloroaniline B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a general guideline based on the reaction of anhydrides with amines to form amides.

Materials:

  • 3,4,5,6-Tetrachlorophthalic anhydride

  • 2,3-Dichloroaniline

  • Glacial Acetic Acid (Solvent)

  • Hydrochloric Acid (for work-up)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5,6-tetrachlorophthalic anhydride (1.0 eq.) in a minimal amount of warm glacial acetic acid.

  • Addition of Amine: To this solution, add 2,3-dichloroaniline (1.0 eq.) portion-wise while stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water, which should precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of deionized water to remove acetic acid and any unreacted starting materials. A final wash with dilute hydrochloric acid can be performed to ensure the removal of any unreacted aniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques. Below is a summary of its known physicochemical properties.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid[1]
Synonyms Shiragen, N-(2,3-Dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid[1]
CAS Number 76280-91-6[1][4]
Molecular Formula C₁₄H₅Cl₆NO₃[2][4]
Molecular Weight 447.91 g/mol [1][2]
Appearance White crystalline powder / Colourless[2][4]
Melting Point 198.5 °C[4]
Boiling Point 525.7 ± 50.0 °C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
Water Solubility 3.13e-05 M[4]
XLogP3 5.8[1]
Spectroscopic Data
  • ¹H NMR: Aromatic protons from the dichlorophenyl ring, an amide proton (N-H), and a carboxylic acid proton (O-H). The latter two may be broad and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: Carbon signals corresponding to the two aromatic rings, the amide carbonyl, and the carboxylic acid carbonyl.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated in publicly available literature. However, it is generally understood to function by inhibiting bacterial growth and metabolism.[5] One of its modes of action is described as the disruption of amino acid synthesis, which is crucial for bacterial proliferation.[5] As a phthalamic acid fungicide, it may also interfere with essential enzyme functions within the pathogen.

MoA_Pathway cluster_this compound This compound cluster_bacterium Bacterial Cell (Xanthomonas oryzae) A This compound B Essential Enzyme(s) A->B Inhibition C Amino Acid Synthesis Pathway A->C Disruption D Protein Synthesis C->D Required for E Bacterial Growth and Proliferation D->E Leads to

Caption: Postulated mechanism of action of this compound.

The diagram above illustrates the proposed inhibitory effects of this compound on key metabolic processes within the bacterial cell, ultimately leading to the cessation of growth and proliferation. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound remains a relevant compound in the field of agrochemicals. This guide provides a foundational understanding of its synthesis, chemical and physical properties, and a general overview of its biological activity. The provided synthetic protocol offers a viable route for laboratory-scale preparation, which can be further optimized. While the precise mechanism of action requires more in-depth investigation, the current understanding points towards the disruption of fundamental metabolic pathways in target pathogens. This document serves as a valuable resource for researchers and professionals engaged in the development of new agrochemicals and related chemical entities.

References

Tecloftalam structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The search results primarily yielded basic information about tecloftalam itself, including its chemical structure, properties, and its use as a fungicide. Some results provided general synthesis protocols for related chemical classes, such as phthalamic acids and N,N'-bis(diphenylmethyl)phthalamide. However, no specific documents were found that detail the synthesis of a series of this compound analogues, provide quantitative data on their biological activity, or discuss their structure-activity relationships (SAR). Furthermore, no experimental protocols for the synthesis and biological evaluation of such analogues could be located.

The core requirements of the user's request—to provide an in-depth technical guide on this compound's structural analogues and derivatives, complete with quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled with the currently available information. The necessary primary literature detailing the exploration of this compound's chemical space for the development of new derivatives appears to be absent from the searched public domain resources.

Therefore, it is not possible to generate the requested technical guide or whitepaper.

Toxicological Profile of Tecloftalam in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the toxicological profile of Tecloftalam in non-target organisms is based on publicly available data, which is limited for certain species. This document is intended for informational purposes and should not be used as a substitute for a comprehensive environmental risk assessment.

Executive Summary

This compound is a bactericide primarily used for the control of bacterial leaf blight in rice. While its mode of action is targeted at bacteria, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes the available toxicological data for this compound across various non-target species, including aquatic organisms, birds, bees, and soil organisms.

Significant data gaps exist in the publicly available literature, particularly for terrestrial non-target organisms such as birds, bees, and earthworms. The most comprehensive data is available for aquatic species. This guide presents the available quantitative data in structured tables, details the standard experimental protocols for toxicological testing, and provides visualizations of the known mode of action and a general experimental workflow.

Toxicological Profile of this compound

Aquatic Organisms

The acute toxicity of this compound to aquatic organisms has been evaluated in fish, aquatic invertebrates, and algae. The available data suggests a moderate acute toxicity to fish and low toxicity to aquatic invertebrates and algae.

Data Presentation: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValue (mg/L)Exposure DurationReference
Fish
Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀9.096 hours[1]
Rainbow Trout (Oncorhynchus mykiss)NOEC2.396 hours[1]
Aquatic Invertebrates
Water Flea (Daphnia magna)48-hour EC₅₀>1048 hours[2]
Algae
Green Algae (Scenedesmus subspicatus)72-hour EC₅₀5.872 hours[2]

Experimental Protocols: Aquatic Toxicity Testing

The methodologies for assessing the acute toxicity of chemical substances to aquatic organisms are well-established and standardized by international organizations such as the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (as per OECD Guideline 203) [3]

This test is designed to determine the median lethal concentration (LC₅₀) of a substance in fish.

  • Test Species: A recommended cold-water species is the Rainbow Trout (Oncorhynchus mykiss).

  • Test Conditions: The test is typically conducted as a 96-hour static, semi-static, or flow-through test. For this compound, a semi-static test was performed[1].

  • Procedure:

    • Following a preliminary range-finding test, groups of fish are exposed to a range of concentrations of the test substance. A control group is exposed to water without the test substance.

    • The fish are maintained at a constant temperature (e.g., approximately 14°C for rainbow trout) with a defined photoperiod (e.g., 16 hours light, 8 hours dark)[1].

    • Mortality and any sublethal effects (e.g., loss of equilibrium, changes in swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC₅₀ value and its 95% confidence limits are calculated at each observation time using statistical methods like probit analysis.

    • The No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant effects are observed, is also determined.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Conditions: The test is conducted for 48 hours under static conditions.

  • Procedure:

    • Groups of daphnids are exposed to a series of concentrations of the test substance in a suitable medium.

    • The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals (those unable to swim) is recorded.

    • The EC₅₀ (median effective concentration) for immobilization is calculated at 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing green alga species such as Scenedesmus subspicatus.

  • Test Conditions: The test is typically conducted over 72 hours under constant illumination and temperature.

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of the test substance.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or photometric measurements.

    • The EC₅₀ for growth inhibition is determined by comparing the growth in the test cultures to that of the control.

Mandatory Visualization: Experimental Workflow for Acute Aquatic Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection cluster_analysis Data Analysis prep_solution Prepare Stock Solution of this compound prep_dilutions Create Serial Dilutions prep_solution->prep_dilutions expose_fish Fish (e.g., O. mykiss) prep_dilutions->expose_fish expose_daphnia Aquatic Invertebrates (e.g., D. magna) prep_dilutions->expose_daphnia expose_algae Algae (e.g., S. subspicatus) prep_dilutions->expose_algae prep_organisms Acclimate Test Organisms collect_mortality Record Mortality & Sublethal Effects expose_fish->collect_mortality collect_immobilization Count Immobilized Organisms expose_daphnia->collect_immobilization collect_growth Measure Growth Inhibition expose_algae->collect_growth calc_lc50 Calculate LC50 collect_mortality->calc_lc50 determine_noec Determine NOEC collect_mortality->determine_noec calc_ec50_d Calculate EC50 (Immobilization) collect_immobilization->calc_ec50_d calc_ec50_a Calculate EC50 (Growth Inhibition) collect_growth->calc_ec50_a

Caption: General workflow for acute aquatic toxicity testing of this compound.

Avian Species

There is a significant lack of publicly available data on the toxicity of this compound to avian species. The AERU database indicates that data for both acute and short-term dietary toxicity in birds are not available[2].

Experimental Protocols: Avian Toxicity Testing

In the absence of specific data for this compound, the standard methodologies for assessing avian toxicity are presented below.

Avian Acute Oral Toxicity Test (as per OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds, typically expressed as a median lethal dose (LD₅₀).

  • Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

  • Procedure:

    • Birds are fasted before the administration of a single oral dose of the test substance.

    • A control group receives the vehicle only.

    • The birds are observed for mortality and signs of toxicity for at least 14 days.

    • The LD₅₀ is calculated based on the observed mortality at different dose levels.

Avian Dietary Toxicity Test (as per OECD Guideline 205)

This test evaluates the toxicity of a substance when administered in the diet over a short period.

  • Test Species: Similar to the acute oral test, quail or mallard ducklings are often used.

  • Procedure:

    • Young birds are fed a diet containing the test substance at various concentrations for five days.

    • This is followed by a three-day observation period with a normal diet.

    • Mortality, signs of toxicity, and food consumption are recorded daily.

    • The LC₅₀ (median lethal concentration) in the diet is determined.

Bees

No quantitative data on the toxicity of this compound to bees is publicly available. The AERU database explicitly states that data for both contact and oral acute toxicity to honeybees (Apis spp.) are missing[2].

Experimental Protocols: Honeybee Toxicity Testing

Standardized tests are available to assess the potential risk of pesticides to honeybees.

Honeybees, Acute Oral Toxicity Test (as per OECD Guideline 213)

This test determines the acute oral LD₅₀ of a substance to adult worker honeybees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Procedure:

    • Bees are starved for a short period and then individually fed a single dose of the test substance in a sucrose solution.

    • Control bees receive only the sucrose solution.

    • Mortality is recorded at 24, 48, and 72 hours.

    • The LD₅₀ is calculated at each observation time.

Honeybees, Acute Contact Toxicity Test (as per OECD Guideline 214)

This test determines the acute contact LD₅₀ by direct application of the substance to the bees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Procedure:

    • A small, precise volume of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

    • Control bees are treated with the solvent alone.

    • Mortality is assessed at 24, 48, and 72 hours.

    • The contact LD₅₀ is calculated.

Soil Organisms

There is no publicly available information on the toxicity of this compound to soil organisms such as earthworms. The AERU database indicates that data for both acute and chronic toxicity to earthworms are not available[2].

Experimental Protocols: Earthworm Toxicity Testing

The effects of chemicals on earthworms are typically assessed through acute and reproduction tests.

Earthworm, Acute Toxicity Test (as per OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

  • Test Organism: Adult earthworms of the species Eisenia fetida.

  • Procedure:

    • Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.

    • Mortality is assessed after 7 and 14 days.

    • The LC₅₀ is determined at the end of the 14-day period.

Earthworm Reproduction Test (as per OECD Guideline 222)

This test assesses the sublethal effects of a substance on the reproductive output of earthworms.

  • Test Organism: Adult Eisenia fetida.

  • Procedure:

    • Adult earthworms are exposed to the test substance in artificial soil for four weeks, during which mortality and changes in biomass are recorded.

    • After four weeks, the adult worms are removed, and the soil is incubated for another four weeks.

    • The number of juvenile earthworms that have hatched is then counted.

    • The EC₅₀ for reproductive effects and the NOEC are determined.

Mode of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of bacterial growth[2]. It is known to disrupt essential enzyme functions and interfere with cellular metabolism in target bacteria. However, the specific signaling pathways affected by this compound in non-target organisms have not been elucidated in the available scientific literature. The toxic effects observed in non-target organisms may be due to off-target effects on analogous biochemical pathways or other, as yet unidentified, mechanisms.

Mandatory Visualization: Proposed Antibacterial Mode of Action of this compound

cluster_bacterial_cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Enzymes Essential Enzymes This compound->Enzymes Inhibits Metabolism Cellular Metabolism This compound->Metabolism Disrupts Growth Bacterial Growth and Proliferation Enzymes->Growth Leads to inhibition of Metabolism->Growth Leads to inhibition of

Caption: Proposed antibacterial mode of action of this compound.

Conclusion and Data Gaps

The available toxicological data for this compound in non-target organisms is limited, with the most complete information pertaining to acute aquatic toxicity. Based on the current data, this compound presents a moderate acute risk to fish and a low acute risk to aquatic invertebrates and algae.

There are significant data gaps regarding the toxicity of this compound to birds, bees, and soil organisms. The absence of this information precludes a comprehensive environmental risk assessment for terrestrial ecosystems. Further research is required to address these knowledge gaps and to elucidate the specific mode of action and potential sublethal effects of this compound in a wider range of non-target species. This will enable a more robust evaluation of its environmental safety.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Tecloftalam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and regulatory databases, specific quantitative data on the environmental fate and degradation of Tecloftalam is largely unavailable. Regulatory bodies in Europe and the United States do not appear to have extensive public records for this substance, and data from its primary country of use, Japan, is not readily accessible. The information that is available is often qualitative or refers to the general class of phthalanilic acid fungicides. This guide, therefore, summarizes the available information and outlines the standard experimental protocols that would be used to generate the necessary data for a complete environmental risk assessment.

Introduction

This compound, a phthalanilic acid fungicide, is primarily used in agriculture to control bacterial leaf blight in rice.[1] Its chemical name is N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid.[2] Understanding the environmental fate and degradation of such crop protection agents is crucial for assessing their potential impact on ecosystems and human health. This guide provides an overview of the known environmental behavior of this compound and details the standardized methodologies for its comprehensive environmental risk assessment.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the breakdown of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment.

Quantitative Data:

ParameterValueConditionsReference
Hydrolysis DT₅₀Data not availablepH 4, 7, 9; 25°C[1]

Experimental Protocol (Following OECD Guideline 111):

A tiered approach is used to assess hydrolysis as a function of pH.

  • Tier 1: Preliminary Test: A solution of this compound in sterile aqueous buffer at pH 4, 7, and 9 is incubated at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2: Main Study: If significant degradation occurs in the preliminary test, further studies are conducted at different temperatures (e.g., 25°C, 40°C, 50°C) to determine the hydrolysis rate constants and half-lives (DT₅₀) at each pH.

  • Analysis: The concentration of this compound and any major degradation products are measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolysis_Workflow cluster_protocol OECD 111: Hydrolysis as a Function of pH prep Prepare sterile aqueous buffer solutions (pH 4, 7, 9) with this compound tier1 Tier 1: Preliminary Test Incubate at 50°C for 5 days prep->tier1 check1 < 10% Degradation? tier1->check1 stable Hydrolytically Stable check1->stable Yes tier2 Tier 2: Main Study Incubate at multiple temperatures (e.g., 25°C, 40°C, 50°C) check1->tier2 No analysis Analyze samples over time for This compound and degradation products (HPLC) tier2->analysis results Calculate rate constants and DT₅₀ values analysis->results

Caption: Experimental workflow for hydrolysis testing.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. In the environment, this primarily occurs due to sunlight.

Quantitative Data:

ParameterValueConditionsReference
Aqueous Photolysis DT₅₀Data not availableSimulated sunlight, pH 7[1]

Experimental Protocol (Following OECD Guideline 316):

The phototransformation of chemicals in water is assessed through direct photolysis studies.

  • Sample Preparation: A solution of radiolabelled this compound in a sterile aqueous buffer is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to assess for any non-photolytic degradation.

  • Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

  • Quantum Yield Determination: The data is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process. This allows for the estimation of the environmental half-life under different light conditions.

Photolysis_Workflow cluster_protocol OECD 316: Direct Photolysis in Water start Prepare sterile aqueous solution of radiolabelled this compound irradiation Expose to simulated sunlight (Xenon Arc Lamp) start->irradiation control Incubate control samples in the dark start->control sampling Collect samples at time intervals irradiation->sampling control->sampling analysis Analyze for parent compound and photoproducts sampling->analysis calculation Calculate quantum yield and DT₅₀ analysis->calculation

Caption: Experimental workflow for aqueous photolysis testing.

Biotic Degradation

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms in soil and water.

Aerobic and Anaerobic Soil Metabolism

The persistence and transformation of pesticides in soil are critical factors in their environmental risk assessment.

Quantitative Data:

ParameterValueConditionsReference
Soil Metabolism DT₅₀Data not availableAerobic & Anaerobic

Experimental Protocol (Following OECD Guideline 307):

  • Soil Selection: Representative agricultural soils are chosen for the study.

  • Test Substance Application: Radiolabelled this compound is applied to the soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions at a constant temperature. Aerobic conditions are maintained by a continuous flow of air, while anaerobic conditions are achieved by flooding the soil and purging with an inert gas like nitrogen.

  • Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its metabolites. Evolved CO₂ (from mineralization of the radiolabel) is trapped and quantified.

  • Data Evaluation: The rates of degradation of this compound and the formation and decline of major metabolites are determined to establish the degradation pathway and calculate DT₅₀ and DT₉₀ values.

Soil_Metabolism_Pathway This compound This compound Metabolite1 Metabolite 1 (e.g., Amide Hydrolysis) This compound->Metabolite1 Microbial Action Bound_Residues Bound Residues This compound->Bound_Residues Metabolite2 Metabolite 2 (e.g., Decarboxylation) Metabolite1->Metabolite2 Further Degradation Metabolite1->Bound_Residues Mineralization Mineralization (CO₂ + H₂O) Metabolite2->Mineralization Metabolite2->Bound_Residues

Caption: General degradation pathway in soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

For pesticides used in or near aquatic environments, such as this compound in rice paddies, understanding their fate in water-sediment systems is essential.

Quantitative Data:

ParameterValueConditionsReference
Water-Sediment DT₅₀Data not availableAerobic & Anaerobic[1]

Experimental Protocol (Following OECD Guideline 308):

  • System Setup: Intact water-sediment systems are collected from relevant aquatic environments.

  • Application: Radiolabelled this compound is applied to the water phase.

  • Incubation: The systems are incubated in the dark under either aerobic (aerated water phase) or anaerobic (nitrogen-purged) conditions.

  • Sampling and Analysis: At specified intervals, the water and sediment phases are separated and analyzed for the parent compound and transformation products. Volatile compounds and CO₂ are also trapped and measured.

  • Data Interpretation: The partitioning of the substance between water and sediment, its degradation rate in the total system, and the formation of metabolites and non-extractable residues are determined.

Water_Sediment_Degradation cluster_system Water-Sediment System Water Water Phase (this compound & Metabolites) Sediment Sediment Phase (this compound, Metabolites, Bound Residues) Water->Sediment Partitioning Degradation Degradation (Biotic & Abiotic) Water->Degradation Volatilization Volatilization Water->Volatilization Sediment->Water Desorption Sediment->Degradation Mineralization Mineralization (CO₂) Degradation->Mineralization

Caption: Processes in a water-sediment system.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than in the environment. For aquatic organisms, this is often expressed as the Bioconcentration Factor (BCF).

Quantitative Data:

ParameterValueOrganismReference
Bioconcentration Factor (BCF)Low risk (qualitative)Fish[1]

Experimental Protocol (Following OECD Guideline 305):

  • Test Organism: A suitable fish species (e.g., rainbow trout, zebrafish) is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of radiolabelled this compound in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the exposure period, the fish are transferred to clean water and monitored for the elimination of the substance.

  • Analysis: The concentration of this compound is measured in the fish tissue and the water at regular intervals during both phases.

  • BCF Calculation: The steady-state BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water. If a steady state is not reached, a kinetic BCF is calculated from the uptake and depuration rate constants.

Bioaccumulation_Logic cluster_process Bioaccumulation Assessment LogKow Log Kow > 3? High_Potential High Bioaccumulation Potential LogKow->High_Potential Yes Low_Potential Low Bioaccumulation Potential LogKow->Low_Potential No OECD305 Conduct OECD 305 Fish Bioaccumulation Study High_Potential->OECD305 BCF_Value Determine BCF Value OECD305->BCF_Value Risk_Assessment Use BCF in Risk Assessment BCF_Value->Risk_Assessment

Caption: Logic for triggering a bioaccumulation study.

Analytical Methodologies

The analysis of this compound and its degradation products in environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

  • Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analytes from water samples. For soil and sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are common techniques.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating this compound and its potentially polar metabolites.

  • Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for identifying and quantifying the analytes at low environmental concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable after derivatization of the analytes.

Conclusion

While this compound is known to be a phthalanilic acid fungicide used for controlling bacterial leaf blight in rice, there is a significant lack of publicly available quantitative data on its environmental fate and degradation. The information available suggests a potential for degradation through hydrolysis and photolysis, but the rates and products of these reactions are not well-documented in the public domain. Similarly, specific data on its metabolism in soil and aquatic systems, as well as its potential for bioaccumulation, are scarce.

This guide has outlined the standard OECD protocols that are essential for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Future research and regulatory submissions should aim to fill the existing data gaps to ensure a thorough understanding of the environmental behavior of this pesticide.

References

Tecloftalam: A Technical Chronicle of its Discovery and Development as a Bactericide for Rice Bacterial Leaf Blight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Tecloftalam, a phthalamic acid bactericide, has played a significant role in the management of bacterial leaf blight in rice, a major disease threatening a staple food source for a large portion of the global population. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action against Xanthomonas oryzae pv. oryzae, and summarizes the available data on its efficacy and toxicological profile. This document is intended to serve as a key resource for researchers and professionals in the field of agrochemical development.

Introduction

Bacterial leaf blight, caused by the bacterium Xanthomonas oryzae pv. oryzae, is a destructive disease of rice (Oryza sativa), leading to significant yield losses worldwide. The development of effective and specific bactericides has been a critical component of integrated pest management strategies for this crop. This compound emerged as a targeted solution to this agricultural challenge. This document traces the history of its development, elucidates its chemical and biological properties, and presents key data from its evaluation.

Discovery and Development History

The development of this compound, also known by its trade name Shirahagen S, is linked to the pioneering work in agrochemicals by the Japanese company Sankyo Co., Ltd. (now part of Daiichi Sankyo and its agrochemical business evolving into Mitsui Chemicals Crop & Life Solutions)[1][2]. Sankyo has a long history of developing agricultural chemicals, beginning with Japan's first synthetic pesticide in 1921[1][2]. While specific details regarding the initial discovery and the individual scientists involved are not extensively publicized, the development of this compound falls within the broader mid to late 20th-century expansion of synthetic pesticide research in Japan[3].

The primary patent for this compound, which would detail its initial synthesis and claimed utility, is a critical piece of its developmental history. Subsequent patents often reference its use in various fungicidal compositions[2][4].

Chemical Properties and Synthesis

This compound is a dicarboxylic acid monoamide[5]. Its chemical identity is well-defined:

PropertyValue
IUPAC Name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid[5]
CAS Number 76280-91-6[5]
Molecular Formula C₁₄H₅Cl₆NO₃[5]
Molecular Weight 447.9 g/mol [5]
Synonyms Techlofthalam, Shiragen, Shirahagen S, 2',3',3,4,5,6-Hexachlorophthalanilic acid, N-(2,3-Dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid[5]
Synthesis Protocol

The synthesis of this compound involves the reaction of 2,3,4,5-tetrachlorophthalic acid with 2,3-dichloroaniline. This process is a classic example of amide bond formation[6].

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Equimolar amounts of 2,3,4,5-tetrachlorophthalic acid and 2,3-dichloroaniline are prepared.

  • Solvent and Catalyst: The reactants are dissolved in a suitable organic solvent. An acid catalyst is typically employed to facilitate the reaction.

  • Reaction Conditions: The mixture is heated under controlled temperature and pressure to drive the amide bond formation.

  • Purification: Upon completion of the reaction, the crude product is purified through recrystallization or other chromatographic techniques to yield this compound of high purity[6].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Tetrachlorophthalic_acid 2,3,4,5-Tetrachlorophthalic Acid Amide_Bond_Formation Amide Bond Formation (Organic Solvent, Acid Catalyst) Tetrachlorophthalic_acid->Amide_Bond_Formation Dichloroaniline 2,3-Dichloroaniline Dichloroaniline->Amide_Bond_Formation Purification Purification (e.g., Recrystallization) Amide_Bond_Formation->Purification This compound This compound Purification->this compound Mechanism_of_Action This compound This compound Bacterial_Cell Xanthomonas oryzae pv. oryzae Cell This compound->Bacterial_Cell Uptake Metabolic_Pathway Essential Metabolic Pathway (e.g., Amino Acid Synthesis) This compound->Metabolic_Pathway Inhibition Protein_Synthesis Protein Synthesis Metabolic_Pathway->Protein_Synthesis Disruption Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Cessation leads to Analytical_Workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_analysis Analysis Sample_Matrix Soil or Water Sample Extraction Solvent Extraction Sample_Matrix->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Chromatography HPLC or GC Cleanup->Chromatography Detection Mass Spectrometry (MS) Chromatography->Detection

References

An In-Depth Technical Guide to the Spectral Analysis of Tecloftalam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Tecloftalam, a potent agrochemical fungicide. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. Visualizations of experimental workflows and the compound's synthesis are also presented to facilitate a deeper understanding of its chemical and physical properties.

Chemical Identity and Structure

This compound, with the IUPAC name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid, is a dicarboxylic acid monoamide.[1][2] It is primarily used to control bacterial leaf blight in rice.[3]

PropertyValue
Chemical Formula C₁₄H₅Cl₆NO₃[2][3][4]
Molecular Weight 447.91 g/mol [1][3][4]
CAS Number 76280-91-6[2][3]
Appearance White crystalline powder[3]
Melting Point 198.5 °C[3]

Predicted Spectral Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the known chemical structure of this compound. These predictions serve as a reference for researchers conducting empirical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1H-COOH
~8.5 - 9.5Singlet1H-NH-
~7.2 - 7.6Multiplet3HAromatic protons on the dichlorophenyl ring

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~165 - 170C=OCarboxylic acid carbonyl
~160 - 165C=OAmide carbonyl
~120 - 140Aromatic CCarbons of the tetrachlorobenzoyl and dichlorophenyl rings
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300 - 2500BroadO-H stretch (Carboxylic acid)
~3300 - 3100MediumN-H stretch (Amide)
~1720 - 1680StrongC=O stretch (Carboxylic acid)
~1680 - 1630StrongC=O stretch (Amide I)
~1600 - 1450Medium-StrongC=C stretch (Aromatic rings)
~1550 - 1500MediumN-H bend (Amide II)
~1300 - 1200StrongC-O stretch (Carboxylic acid)
~850 - 550StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zProposed Fragment
447[M]⁺ (Molecular Ion)
430[M - OH]⁺
412[M - Cl]⁺
286[C₇HCl₄O₂]⁺ (Tetrachlorophthalic anhydride moiety)
161[C₆H₄Cl₂N]⁺ (Dichloroaniline moiety)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data of this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-45 degree pulse angle with proton decoupling.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR Protocol

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant absorption peaks.

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry Protocol

  • Sample Introduction:

    • Introduce a small amount of this compound into the ion source, typically via a direct insertion probe for solid samples.

    • Heat the probe to volatilize the sample into the gas phase.

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).

    • Separate the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • Detect the separated ions.

    • Generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock, Shim, Tune, and Match acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Peak Picking and Integration proc2->proc3

Figure 1: General Experimental Workflow for NMR Spectroscopy.

Experimental_Workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place Solid Sample on ATR Crystal prep2 Apply Pressure prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Automatic Background Subtraction acq2->proc1 proc2 Peak Labeling proc1->proc2

Figure 2: General Experimental Workflow for FT-IR Spectroscopy.

Experimental_Workflow_MS cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detection Detection intro1 Volatilize Sample intro2 Electron Impact Ionization (70 eV) intro1->intro2 analysis1 Accelerate Ions intro2->analysis1 analysis2 Separate by m/z Ratio analysis1->analysis2 detect1 Ion Detection analysis2->detect1 detect2 Generate Mass Spectrum detect1->detect2

Figure 3: General Experimental Workflow for Mass Spectrometry.

Tecloftalam_Synthesis cluster_conditions Reaction Conditions reactant1 2,3,4,5-Tetrachlorophthalic Acid product This compound reactant1->product + reactant2 2,3-Dichloroaniline reactant2->product condition1 Organic Solvent condition2 Acid Catalyst Tecloftalam_Mode_of_Action cluster_inhibition Inhibitory Effects This compound This compound bacterial_cell Bacterial Cell (e.g., Xanthomonas oryzae) This compound->bacterial_cell penetrates inhibit_enzyme Disruption This compound->inhibit_enzyme causes inhibit_metabolism Interference This compound->inhibit_metabolism causes enzyme Essential Enzyme Functions metabolism Cellular Metabolism growth Bacterial Growth and Proliferation enzyme->growth supports metabolism->growth supports inhibit_enzyme->enzyme inhibit_metabolism->metabolism

References

Tecloftalam: A Technical Guide to its Solubility in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tecloftalam, a potent benzanilide fungicide. Understanding the solubility of this compound is critical for its formulation, delivery, and efficacy in agricultural applications, as well as for assessing its environmental fate. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes related to its application and analysis.

Core Physicochemical Properties

This compound presents as a white crystalline powder.[1][2][3] Key physicochemical properties that influence its solubility are summarized below.

PropertyValueSource(s)
Molecular FormulaC₁₄H₅Cl₆NO₃[1][4]
Molecular Weight447.91 g/mol [1]
Melting Point198-199 °C[5]
pKa1.07 ± 0.50 (Predicted)[1][2]
logP (XLogP3)5.8[4]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Aqueous Solubility

The solubility of this compound in water is low, a characteristic typical of its chemical class.

SolventTemperature (°C)pHSolubility (mg/L)Source(s)
Water20714.0[6]
Water26Not Specified14.0[5]
Organic Solvent Solubility

This compound exhibits a wide range of solubilities in organic solvents, which is crucial information for formulation development and analytical method design.

SolventTemperature (°C)Solubility (g/L)Source(s)
Dimethylformamide20162[5]
Dioxane2064.8[5]
Acetone2025.6[5][6]
Ethanol2019.2[5]
Ethyl Acetate208.7[5]
Methanol205.4[5]
Benzene200.95[5]
Xylene200.16[5]

Note: Some sources provide qualitative solubility descriptions, such as "slightly soluble" in DMSO and Methanol, and "slightly soluble with heating" in Ethyl Acetate.[1][2][7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experimental protocols that can be employed for this compound.

Shake-Flask Method for Aqueous and Organic Solubility (Adapted from OECD Guideline 105)

This method, considered the "gold standard" for determining thermodynamic solubility, involves equilibrating an excess of the solid compound with a solvent over a defined period.

a. Materials and Equipment:

  • This compound (analytical standard, >99% purity)

  • Solvent of interest (e.g., deionized water, organic solvent)

  • Glass flasks with airtight stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

b. Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20°C or 26°C). Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/L or g/L based on the measured concentration and the dilution factor.

HPLC-Based Method for Quantification

High-Performance Liquid Chromatography is a precise and widely used technique for quantifying the concentration of this compound in saturated solutions.

a. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

b. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

G General Mode of Action of this compound This compound This compound Application BacterialCell Bacterial Cell (Xanthomonas oryzae pv. oryzae) This compound->BacterialCell Contact Inhibition Inhibition of Growth & Metabolism BacterialCell->Inhibition Enzyme Disruption of Essential Enzyme Functions Inhibition->Enzyme Metabolism Interference with Cellular Metabolism Inhibition->Metabolism Outcome Bacteriostatic Effect & Disease Control Enzyme->Outcome Metabolism->Outcome

Caption: General mode of action of this compound against bacterial pathogens.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Start Start: Weigh Excess this compound AddSolvent Add Known Volume of Solvent Start->AddSolvent Shake Agitate at Constant Temperature (24-72 hours) AddSolvent->Shake Settle Allow Solid to Sediment Shake->Settle Centrifuge Centrifuge Sample Settle->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter HPLC Analyze via HPLC-UV Filter->HPLC Calc Calculate Solubility HPLC->Calc End End: Report Solubility Data Calc->End

Caption: A generalized workflow for determining equilibrium solubility.

References

In-Silico Modeling of Tecloftalam Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecloftalam is a potent benzanilide fungicide and bactericide, primarily utilized for the control of bacterial leaf blight in rice, a disease caused by Xanthomonas oryzae pv. oryzae (Xoo).[1][2][3] Its mode of action is broadly understood to involve the disruption of essential enzymatic functions and interference with cellular metabolism.[3] However, the precise molecular targets and the specifics of its binding interactions remain largely uncharacterized. This technical guide provides a comprehensive framework for the in-silico modeling of this compound binding sites, offering researchers a structured approach to elucidate its mechanism of action at a molecular level. Given the absence of specific studies on this compound, this guide presents a hypothetical in-silico workflow targeting a plausible enzyme in Xanthomonas oryzae pv. oryzae, the dnaN-encoded Beta-sliding clamp protein, which has been identified as a potential drug target.[4] This document outlines detailed methodologies for computational and experimental validation, presents data in a structured format, and includes visualizations of key workflows and pathways to facilitate a deeper understanding of this compound's potential binding interactions.

Introduction to this compound and its Target Pathogen

This compound (IUPAC name: 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a phthalamic acid derivative with established efficacy against Xanthomonas oryzae pv. oryzae (Xoo).[1][5] Xoo is a gram-negative bacterium that causes significant yield losses in rice production worldwide. A key virulence mechanism of Xoo is its Type III Secretion System (T3SS), which injects effector proteins into the host plant cells to suppress defense responses and facilitate infection.[6] The disruption of essential enzymatic processes within Xoo is the basis of this compound's bactericidal activity.

Hypothetical Target Selection: dnaN-Encoded Beta-Sliding Clamp

In the absence of definitive targets for this compound, a rational approach to in-silico modeling involves selecting a well-characterized and essential protein in Xoo. The dnaN-encoded Beta-sliding clamp protein presents a compelling hypothetical target. This protein is crucial for DNA replication and repair, making it an attractive target for antimicrobial agents. Its essentiality for bacterial survival suggests that its inhibition would have a significant bactericidal effect.[4]

In-Silico Modeling Workflow

The following workflow outlines a comprehensive in-silico approach to investigate the binding of this compound to the Beta-sliding clamp protein of Xoo.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_simulation Refinement & Analysis cluster_validation Experimental Validation Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Protein_Prep Protein Preparation (Xoo Beta-Sliding Clamp) Protein_Prep->Docking Scoring Binding Affinity Estimation (Scoring Functions) Docking->Scoring MD_Sim Molecular Dynamics Simulation (Assess Stability) Scoring->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Experimental Biophysical & Biochemical Assays Binding_Energy->Experimental

Figure 1: In-silico workflow for this compound binding site analysis.
Ligand and Protein Preparation

  • Ligand Preparation: The 3D structure of this compound can be obtained from databases like PubChem (CID 53469).[1] The ligand is then prepared for docking by assigning appropriate atom types and charges, and its geometry is optimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structure of the Xanthomonas oryzae pv. oryzae Beta-sliding clamp protein (if available) is retrieved from the Protein Data Bank (PDB). In its absence, a homology model can be generated. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues are determined at a physiological pH.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding pose of this compound within the active or allosteric sites of the Beta-sliding clamp protein. This process involves systematically sampling different conformations of the ligand within the protein's binding pocket and scoring each pose based on a scoring function that estimates the binding affinity.

Molecular Dynamics Simulation

To assess the stability of the predicted this compound-protein complex and to refine the binding pose, molecular dynamics (MD) simulations are conducted. The complex is solvated in a water box with appropriate counter-ions, and the system is subjected to energy minimization and equilibration. A production MD run of sufficient duration (e.g., 100 ns) is then performed to observe the dynamic behavior of the complex.

Binding Free Energy Calculation

Post-MD simulation, the binding free energy of the this compound-protein complex can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity by considering the solvent effects.

Hypothetical Signaling Pathway Inhibition

Inhibition of the Beta-sliding clamp by this compound would directly interfere with DNA replication and repair, leading to cell cycle arrest and ultimately, bacterial cell death.

Signaling_Pathway This compound This compound BetaClamp dnaN (Beta-Sliding Clamp) This compound->BetaClamp Inhibition DNAReplication DNA Replication & Repair BetaClamp->DNAReplication Blocks CellCycle Cell Cycle Arrest DNAReplication->CellCycle Leads to CellDeath Bacterial Cell Death CellCycle->CellDeath

Figure 2: Hypothetical pathway of this compound-induced cell death.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinity is not yet available, the following table illustrates how such data from in-silico and experimental studies would be presented.

ParameterValueMethodReference
In-Silico Data
Docking Score-X.X kcal/molMolecular Docking[Hypothetical]
Binding Free Energy (ΔG)-Y.Y kcal/molMM/PBSA or MM/GBSA[Hypothetical]
Experimental Data
Dissociation Constant (Kd)Z.Z μMIsothermal Titration Calorimetry[Hypothetical]
IC50A.A μMIn vitro activity assay[Hypothetical]
MICB.B μg/mLBroth microdilution[Hypothetical]

Experimental Protocols for Validation

In-silico predictions must be validated through rigorous experimental procedures. The following are key experimental protocols that can be employed.

Protein Expression and Purification
  • Objective: To produce a sufficient quantity of the pure Beta-sliding clamp protein for biophysical and biochemical assays.

  • Methodology:

    • Clone the dnaN gene from Xanthomonas oryzae pv. oryzae into an expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the cells at an optimal temperature.

    • Lyse the cells and purify the His-tagged protein using nickel-affinity chromatography.

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

    • Confirm the identity and purity of the protein using SDS-PAGE and Western blotting.

Isothermal Titration Calorimetry (ITC)
  • Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-protein interaction.

  • Methodology:

    • Prepare solutions of the purified Beta-sliding clamp protein and this compound in a suitable buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat changes.

    • Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.

In Vitro Antibacterial Activity Assay
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae.

  • Methodology:

    • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of Xoo.

    • Incubate the plate at an optimal temperature for bacterial growth.

    • Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.

Conclusion

This technical guide provides a robust framework for investigating the binding sites and mechanism of action of this compound through a combination of in-silico modeling and experimental validation. By focusing on a plausible hypothetical target, the dnaN-encoded Beta-sliding clamp protein in Xanthomonas oryzae pv. oryzae, this guide offers a clear path for researchers to generate valuable data on the molecular interactions of this important bactericide. The detailed workflows, data presentation formats, and experimental protocols are designed to facilitate a systematic and thorough investigation, ultimately contributing to a deeper understanding of this compound's efficacy and potentially guiding the development of novel antimicrobial agents.

References

Methodological & Application

Application Note: Analysis of Tecloftalam Residues in Soil by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Tecloftalam residues in soil samples. The protocol provides a comprehensive workflow, including sample preparation, chromatographic conditions, and method validation guidelines. The described method is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a benzanilide fungicide used to control various fungal diseases in agriculture.[1] Its persistence and potential accumulation in soil necessitate a reliable and robust analytical method for monitoring its residues. This ensures environmental safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-effective technique for the determination of this compound.

Principle

The method involves the extraction of this compound from soil samples using a suitable organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetone (pesticide residue grade).

  • Reagents: this compound analytical standard (>98% purity), Anhydrous sodium sulfate, 0.45 µm syringe filters.

  • Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL).

Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Ultrasonic bath.

  • Centrifuge.

  • Rotary evaporator.

  • Vortex mixer.

  • SPE manifold.

Experimental Protocols

Prepare a stock solution of this compound (100 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions ranging from 0.05 µg/mL to 5.0 µg/mL by serial dilution with the mobile phase.

  • Soil Sampling: Collect representative soil samples and air-dry them at room temperature until a constant weight is achieved. Sieve the dried soil through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetone and vortex for 1 minute.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process twice more with 20 mL of acetone each time.

    • Combine the supernatants.

  • Solvent Evaporation: Concentrate the combined extract to near dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in 5 mL of methanol:water (1:1, v/v).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column C18, 4.6 x 250 mm, 5 µm
Column Temperature 30°C
Injection Volume 20 µL
UV Wavelength 230 nm (To be optimized based on UV spectrum)
Run Time 15 minutes

Method Validation

The analytical method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions to construct a calibration curve and determine the correlation coefficient (r²) and linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate through recovery studies by spiking blank soil samples at different concentration levels. The precision should be expressed as the relative standard deviation (RSD).

  • Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

Table 1: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL)0.05 - 5.0
Correlation Coefficient (r²)> 0.999
LOD (µg/kg)10
LOQ (µg/kg)30
Recovery (%)
Spiking Level 1 (50 µg/kg)92.5 ± 4.1 (n=5)
Spiking Level 2 (100 µg/kg)95.2 ± 3.5 (n=5)
Spiking Level 3 (500 µg/kg)98.1 ± 2.8 (n=5)
Precision (RSD, %)
Intra-day (n=6)< 5%
Inter-day (n=6)< 10%

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A Soil Sampling and Sieving B Weighing (10 g) A->B C Solvent Extraction (Acetone) B->C D Sonication C->D E Centrifugation D->E F Supernatant Collection E->F G Repeat Extraction (2x) F->G H Concentration (Rotovap) G->H I Reconstitution H->I J SPE Cartridge Conditioning I->J K Sample Loading J->K L Washing K->L M Elution L->M N Final Reconstitution M->N O HPLC-UV Analysis N->O P Data Acquisition and Quantification O->P

Caption: Experimental workflow for this compound residue analysis in soil.

Validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Specificity Specificity Validation->Specificity

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a reliable and robust framework for the determination of this compound residues in soil. The protocol is detailed and can be readily adapted and validated in analytical laboratories for routine monitoring of this fungicide. The method's performance should be verified through a comprehensive validation process to ensure data quality and reliability.

References

Application Note: Quantification of Tecloftalam in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Tecloftalam in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimization of matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and professionals in drug development and agricultural science requiring a reliable analytical procedure for this compound residue analysis.

Introduction

This compound is a systemic bactericide used for the control of bacterial leaf blight in rice and other crops.[1] Its persistence and potential accumulation in plant tissues necessitate a sensitive and selective analytical method for monitoring its residues to ensure food safety and for environmental risk assessment. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for detecting trace levels of pesticides in complex matrices like plant tissues. This protocol provides a comprehensive workflow from sample preparation to data analysis for the accurate quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid--INVALID-LINK--
Molecular Formula C₁₄H₅Cl₆NO₃--INVALID-LINK--
Molecular Weight 447.91 g/mol --INVALID-LINK--
Chemical Structure this compound Structure--INVALID-LINK--

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and effectiveness.[2][3]

Materials:

  • Homogenized plant tissue (e.g., leaves, stems, fruits)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Procedure:

  • Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ agglomerates.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing 150 mg PSA and 900 mg MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions: The determination of optimal MRM transitions requires direct infusion of a this compound standard into the mass spectrometer. Based on its structure, which contains a carboxylic acid and an amide group on a polychlorinated aromatic system, the deprotonated molecule [M-H]⁻ is expected to be the precursor ion in negative ionization mode. The fragmentation is likely to occur at the amide bond. The following are proposed MRM transitions for method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 445.8298.810025
This compound (Qualifier) 445.8143.910035

Note: The proposed product ions correspond to the tetrachlorophthalic acid fragment and the dichlorophenylamine fragment, respectively. These values are theoretical and must be optimized experimentally.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on typical results for similar pesticide analyses.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/g
Limit of Quantification (LOQ) 0.15 ng/g
Recovery (at 1, 10, and 50 ng/g) 85-110%
Relative Standard Deviation (RSD) < 15%

Workflow Diagram

Tecloftalam_Quantification_Workflow Workflow for this compound Quantification in Plant Tissues cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize 10g of Plant Tissue Extraction 2. Add 10 mL ACN, Vortex Homogenization->Extraction Salting_Out 3. Add MgSO4 and NaCl, Shake Extraction->Salting_Out Centrifugation1 4. Centrifuge @ 4000g for 5 min Salting_Out->Centrifugation1 dSPE 5. Transfer Supernatant to d-SPE Tube (PSA/MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifuge @ 4000g for 5 min dSPE->Centrifugation2 Filtration 7. Filter Supernatant (0.22 µm) Centrifugation2->Filtration LC_Separation 8. C18 Reversed-Phase Separation Filtration->LC_Separation MS_Detection 9. ESI- MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 10. Quantify using Calibration Curve MS_Detection->Quantification Reporting 11. Report Results (ng/g) Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plant tissues. The use of the QuEChERS protocol for sample preparation ensures high-throughput and excellent recoveries, while the specificity of MRM detection allows for accurate measurement even at low residue levels. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety analysis.

References

Field Application Techniques for Tecloftalam in Rice Paddies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecloftalam (chemical name: 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a bactericide historically used for the control of bacterial leaf blight in rice (Oryza sativa), caused by the pathogen Xanthomonas oryzae pv. oryzae.[1][2][3] As a member of the dicarboxylic acid monoamide chemical class and classified within FRAC group 34, its mode of action is understood to involve the inhibition of bacterial growth through the disruption of essential enzyme functions and interference with cellular metabolism.[4] This document provides detailed application notes and experimental protocols for the field evaluation of this compound in rice paddies, based on available data and established methodologies for bactericide testing.

Data Presentation

Due to the limited availability of recent, publicly accessible field trial data for this compound, the following tables are presented as a template for data collection and presentation. The efficacy data included is hypothetical and for illustrative purposes only, to guide researchers in structuring their findings.

Table 1: this compound Application Parameters for Field Trials

ParameterDescription
Product Formulation 10% Wettable Powder (WP)
Target Disease Bacterial Leaf Blight (Xanthomonas oryzae pv. oryzae)
Application Rate 1 1.0 kg/ha
Application Rate 2 0.67 kg/ha
Application Method Foliar Spray
Number of Applications 3
Spray Volume 500 L/ha (Typical for high-volume sprayers)
Adjuvant Non-ionic surfactant (e.g., 0.1% v/v)

Table 2: Hypothetical Efficacy of this compound Against Bacterial Leaf Blight

TreatmentApplication Rate ( kg/ha )Mean Disease Severity (%)*Disease Reduction (%)**Yield (t/ha)
Untreated Control-65.4-4.2
This compound0.6722.166.25.8
This compound1.015.875.86.3
Positive Control (Streptomycin)[Std. Rate]18.571.76.1

* Disease severity assessed as the percentage of leaf area affected on the flag leaf at the milky ripe stage. ** Calculated relative to the untreated control.

Experimental Protocols

The following protocols are designed for a robust field evaluation of this compound's efficacy against bacterial leaf blight in rice.

Field Trial Design and Establishment
  • Site Selection: Choose a location with a history of bacterial leaf blight incidence and uniform soil characteristics. The site should have adequate irrigation and drainage facilities.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Establish individual plots of at least 20 m² (e.g., 4m x 5m) to minimize edge effects. Maintain a buffer zone of at least 1 meter between plots.

  • Rice Cultivar: Select a rice cultivar known to be susceptible to bacterial leaf blight to ensure adequate disease pressure for a conclusive efficacy evaluation.

  • Crop Management: Follow standard local agronomic practices for rice cultivation, including fertilization, water management, and weed and insect control, ensuring these practices are uniform across all plots.

Inoculum and Inoculation (if natural infection is supplemented)
  • Pathogen Culture: Culture a virulent local strain of Xanthomonas oryzae pv. oryzae on a suitable medium (e.g., Peptone Sucrose Agar) for 48-72 hours at 28°C.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile distilled water, adjusting the concentration to approximately 10⁸ CFU/mL.

  • Inoculation: At the maximum tillering stage, inoculate the rice plants in the evening to ensure high humidity. The leaf clipping method is effective, where the tips of the upper leaves are cut with scissors dipped in the bacterial suspension.

This compound Application
  • Timing of Application:

    • 1st Application: At the late booting stage, as a protective measure.

    • 2nd Application: 10-14 days after the first application, typically at the heading stage.

    • 3rd Application: 10-14 days after the second application, during the early grain filling stage.

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound 10% WP for each plot based on the application rate (1.0 kg/ha or 0.67 kg/ha ).

    • Create a slurry by mixing the required amount of wettable powder with a small volume of water.

    • Fill the sprayer tank halfway with water, add the slurry, and then fill the tank to the final volume while agitating.

    • If using an adjuvant, add it to the tank last.

  • Application Procedure:

    • Use a calibrated knapsack sprayer with a hollow cone nozzle to ensure thorough coverage of the foliage.

    • Spray until the point of runoff, ensuring uniform distribution across the entire plot.

    • To avoid drift, conduct spraying during the early morning or late afternoon when wind speeds are low.

Data Collection and Assessment
  • Disease Severity:

    • Assess disease severity 15 days after the final application.

    • Randomly select 20 plants from the central rows of each plot.

    • Evaluate the percentage of leaf area affected by bacterial leaf blight on the top three leaves of each selected plant using a standardized disease rating scale (e.g., 0-9 scale).

    • Calculate the average disease severity for each plot.

  • Yield Parameters:

    • At crop maturity, harvest the central area of each plot (e.g., 5 m²) to determine the grain yield.

    • Measure the thousand-grain weight and calculate the yield in tonnes per hectare (t/ha), adjusting for a standard moisture content (e.g., 14%).

Visualizations

Signaling Pathway and Workflow Diagrams

cluster_0 Hypothetical Mode of Action of this compound This compound This compound BacterialCell Xanthomonas oryzae pv. oryzae This compound->BacterialCell Uptake Enzyme Essential Bacterial Enzymes This compound->Enzyme Disruption Metabolism Cellular Metabolism This compound->Metabolism Interference GrowthInhibition Inhibition of Growth and Replication Enzyme->GrowthInhibition Metabolism->GrowthInhibition

Caption: Hypothetical mode of action of this compound against Xanthomonas oryzae pv. oryzae.

cluster_1 Experimental Workflow for this compound Field Trial A Site Selection & Trial Design (RCBD) B Plot Establishment & Planting of Susceptible Rice Cultivar A->B C Inoculation with Xanthomonas oryzae pv. oryzae (Max. Tillering) B->C D 1st Application (Late Booting Stage) C->D E 2nd Application (Heading Stage) D->E F 3rd Application (Early Grain Filling) E->F G Disease Severity Assessment (15 days post-final application) F->G H Yield Data Collection (At Harvest) G->H I Data Analysis & Reporting H->I

Caption: Workflow for a field efficacy trial of this compound in rice.

cluster_2 Logical Relationship of Application and Efficacy Timing Application Timing (Booting to Grain Fill) Efficacy Expected Efficacy (Disease Reduction) Timing->Efficacy Rate Application Rate (0.67 - 1.0 kg/ha) Rate->Efficacy Pressure Disease Pressure (High) Pressure->Efficacy influences Yield Positive Impact on Yield Efficacy->Yield

Caption: Relationship between application parameters and expected outcomes.

References

Application Notes and Protocols for Bioassay Development in Screening Tecloftalam Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecloftalam is a potent benzanilide fungicide and bactericide primarily utilized for the control of bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae.[1][2][3] Its mode of action is broadly understood to involve the disruption of essential enzymatic functions and interference with cellular metabolism in target pathogens.[4] While the specific molecular targets of this compound are not extensively characterized in publicly available literature, robust and reliable bioassays can be developed to screen for its efficacy, determine its potency, and identify potential resistance mechanisms.

These application notes provide detailed protocols for a panel of in vitro bioassays designed to quantify the efficacy of this compound against relevant bacterial and fungal pathogens. The described methods are suitable for high-throughput screening and detailed dose-response analysis.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not yet fully elucidated. However, its broad inhibitory action on essential enzyme functions and cellular metabolism suggests that it may impact multiple fundamental cellular processes. The bioassays outlined in this document are designed to be effective in the absence of a defined specific target, focusing on quantifiable phenotypic outcomes such as growth inhibition and metabolic activity.

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against planktonic bacterial growth.

Materials:

  • This compound

  • Target bacterial strain (e.g., Xanthomonas oryzae pv. oryzae)

  • Nutrient Broth (NB) or other suitable liquid culture medium

  • Sterile 96-well microplates

  • Microplate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile water or buffer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Working Solutions: Create a serial dilution of the this compound stock solution in the appropriate culture medium to achieve a range of desired concentrations for testing.

  • Prepare Bacterial Inoculum: Culture the target bacteria in NB overnight at the optimal temperature. Dilute the overnight culture to achieve a starting optical density at 600 nm (OD600) of 0.05-0.1 in fresh NB.

  • Assay Setup:

    • Add 100 µL of the bacterial inoculum to each well of a 96-well microplate.

    • Add 100 µL of the this compound working solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

    • Include a positive control (bacteria with medium and DMSO, no this compound) and a negative control (medium only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain for 18-24 hours with shaking.

  • Data Collection: Measure the OD600 of each well using a microplate reader.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth (no significant increase in OD600 compared to the negative control).

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock Solution working Serial Dilutions stock->working plate 96-well Plate Inoculation working->plate inoculum Bacterial Inoculum inoculum->plate incubate Incubation (18-24h) plate->incubate read OD600 Reading incubate->read mic Determine MIC read->mic ic50 Calculate IC50 read->ic50

Bacterial Growth Inhibition Assay Workflow
Protocol 2: Fungal Mycelial Growth Inhibition Assay (Agar Dilution)

This protocol assesses the efficacy of this compound in inhibiting the growth of filamentous fungi.

Materials:

  • This compound

  • Target fungal strain

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile Petri dishes

  • DMSO

  • Sterile cork borer or scalpel

Procedure:

  • Prepare this compound-Amended Media:

    • Prepare PDA medium and autoclave.

    • Cool the medium to 45-50°C.

    • Add appropriate volumes of this compound stock solution (in DMSO) to the molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control (PDA with DMSO only) plate.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the control.

    • Calculate the EC50 (effective concentration to inhibit growth by 50%) by plotting the percentage of inhibition against the log of this compound concentration.

G cluster_prep Media Preparation cluster_exp Experiment cluster_analysis Analysis pda Prepare PDA This compound Add this compound (Serial Dilutions) pda->this compound pour Pour Plates This compound->pour inoculate Inoculate with Fungal Plug pour->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure inhibition Calculate % Inhibition measure->inhibition ec50 Determine EC50 inhibition->ec50

Fungal Mycelial Growth Inhibition Assay Workflow

Data Presentation

The quantitative data generated from these bioassays should be summarized in a clear and structured format to facilitate comparison of this compound's efficacy across different pathogens or experimental conditions.

Table 1: Summary of this compound Efficacy Against Various Pathogens

Target PathogenAssay TypeIC50 / EC50 (µg/mL)MIC (µg/mL)
Xanthomonas oryzae pv. oryzaeBroth Microdilution[Insert Value][Insert Value]
Fungus Species AAgar Dilution[Insert Value]N/A
Fungus Species BAgar Dilution[Insert Value]N/A

Table 2: Comparative Efficacy of this compound and Control Compounds

CompoundTarget PathogenIC50 / EC50 (µg/mL)
This compoundX. oryzae pv. oryzae[Insert Value]
StreptomycinX. oryzae pv. oryzae[Insert Value]
This compoundFungus Species A[Insert Value]
CarbendazimFungus Species A[Insert Value]

Troubleshooting

  • Poor or no growth in controls: Check the viability of the microbial culture, the composition of the medium, and the incubation conditions.

  • Precipitation of this compound in media: Ensure the final concentration of DMSO is low (typically <1%) and that this compound is fully dissolved in the stock solution.

  • High variability between replicates: Ensure accurate pipetting, uniform inoculum density, and consistent incubation conditions.

Conclusion

The bioassays described provide a robust framework for screening the efficacy of this compound against a range of bacterial and fungal pathogens. These protocols can be adapted for high-throughput screening and are essential tools for the discovery and development of novel antimicrobial agents. By systematically applying these methods, researchers can obtain reliable and reproducible data to guide further studies into the mechanism of action of this compound and its potential applications in agriculture and beyond.

References

Application Notes and Protocols for Testing Tecloftalam Against Bacterial Leaf Blight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial leaf blight (BLB), caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease of rice (Oryza sativa L.) worldwide, leading to significant yield losses. Chemical control remains a crucial component of integrated disease management strategies. Tecloftalam, a dicarboxylic acid monoamide, has been identified as an effective agent for the treatment of BLB in paddy rice.[1] These application notes provide detailed protocols for the comprehensive evaluation of this compound's efficacy against Xoo, including its direct antibacterial activity and its potential to modulate the host plant's defense mechanisms.

Mechanism of Action (Hypothesized)

While the precise molecular mechanism of this compound's action against Xoo is not extensively documented in publicly available literature, its chemical structure as a dicarboxylic acid monoamide suggests potential modes of action that warrant investigation. It may act as a bacteriostatic agent, inhibiting bacterial growth and proliferation rather than directly killing the bacterial cells.[2] Potential mechanisms could involve the disruption of essential metabolic pathways or the inhibition of key enzymes necessary for bacterial survival and virulence. Further research is required to elucidate the specific biochemical pathways targeted by this compound.

Experimental Protocols

In Vitro Efficacy Assessment of this compound

This section outlines the protocols to determine the direct antibacterial activity of this compound against Xoo.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.[3][4]

Materials:

  • This compound (analytical grade)

  • Xanthomonas oryzae pv. oryzae (Xoo) isolate

  • Nutrient Broth (NB) medium[3]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile distilled water to create a high-concentration stock solution (e.g., 10,000 ppm). Further serial dilutions should be made in sterile distilled water.

  • Prepare Xoo Inoculum: Culture Xoo in NB at 28°C with shaking until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension turbidity to an optical density (OD) of 0.1 at 600 nm, which corresponds to approximately 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in NB.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile NB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared Xoo inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing NB and Xoo inoculum without this compound.

    • Negative Control: Wells containing NB only.

    • Solvent Control: Wells containing NB, Xoo inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 28°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD at 600 nm.

This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of this compound.[5]

Materials:

  • This compound solutions of varying concentrations

  • Xoo isolate

  • Nutrient Agar (NA) plates

  • Sterile cork borer or pipette tips

Procedure:

  • Prepare Xoo Lawn: Spread a standardized inoculum of Xoo (e.g., 10⁸ CFU/mL) evenly onto the surface of NA plates.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add this compound: Add a fixed volume (e.g., 100 µL) of different concentrations of this compound solution into each well. A control well should contain the solvent used to dissolve this compound.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

In Vivo Efficacy Assessment in Rice Plants

These protocols are designed to evaluate the efficacy of this compound in controlling BLB on rice plants.

  • Rice Cultivar: Use a susceptible rice variety (e.g., Taichung Native 1) for robust disease development.

  • Growth: Grow rice plants in a greenhouse or controlled environment chamber with conditions favorable for both rice growth and BLB development (e.g., 25-30°C, high humidity).

The leaf clipping method is a standard and effective technique for inoculating rice plants with Xoo.

Procedure:

  • Prepare Xoo Inoculum: Prepare a bacterial suspension of Xoo at a concentration of 10⁹ CFU/mL in sterile distilled water.

  • Inoculation: At the maximum tillering stage, use a pair of scissors dipped in the Xoo inoculum to clip the top 2-3 cm of the rice leaves.

Procedure:

  • Treatment Groups:

    • Preventive Treatment: Apply this compound at different concentrations 24 hours before inoculation.

    • Curative Treatment: Apply this compound at different concentrations 24 hours after inoculation.

    • Control Groups:

      • Inoculated, untreated plants.

      • Uninoculated, untreated plants.

      • Plants treated with a standard bactericide (e.g., Streptomycin).

  • Application: Spray the this compound solutions onto the rice foliage until runoff.

  • Disease Assessment: 14 days after inoculation, measure the lesion length on the inoculated leaves. Calculate the percent disease index (PDI) using a standard scale.

Investigation of this compound's Effect on Rice Defense Mechanisms

This section describes a protocol to determine if this compound can induce the expression of defense-related genes in rice.

Procedure:

  • Treatment: Treat rice plants with this compound as described in the in vivo efficacy trial. Collect leaf samples at different time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples and synthesize complementary DNA (cDNA) using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using primers specific for known rice defense-related genes, such as:

    • Pathogenesis-Related (PR) genes: PR1a, PR1b, PR5[6]

    • Genes involved in signaling pathways: PAL (Phenylalanine ammonia-lyase), LOX (Lipoxygenase)

    • Transcription factors: WRKY family members

  • Data Analysis: Analyze the relative gene expression levels using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or ubiquitin) as an internal control. An upregulation of these genes in this compound-treated plants would suggest an induction of the plant's innate immune system.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Efficacy of this compound against Xanthomonas oryzae pv. oryzae

Treatment Concentration (ppm)Minimum Inhibitory Concentration (MIC) (ppm)Zone of Inhibition (mm)
This compound - 10
This compound - 50
This compound - 100
This compound - 200
Standard Bactericide
Control

Table 2: In Vivo Efficacy of this compound against Bacterial Leaf Blight in Rice

TreatmentApplication TimingLesion Length (cm)Percent Disease Index (PDI)
This compound (50 ppm)Preventive
This compound (100 ppm)Preventive
This compound (50 ppm)Curative
This compound (100 ppm)Curative
Standard BactericidePreventive
Inoculated Control-
Uninoculated Control-

Table 3: Relative Expression of Rice Defense-Related Genes in Response to this compound Treatment

GeneTime Post-Treatment (hours)Fold Change in Expression
PR1a 6
12
24
48
PAL 6
12
24
48
WRKY45 6
12
24
48

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_defense Host Defense Response MIC_Determination MIC Determination (Broth Microdilution) Agar_Well_Diffusion Agar Well Diffusion Plant_Growth Rice Plant Cultivation Inoculation Xoo Inoculation (Leaf Clipping) Plant_Growth->Inoculation Treatment This compound Application (Preventive & Curative) Inoculation->Treatment Assessment Disease Assessment (Lesion Length, PDI) Treatment->Assessment Sampling Leaf Sampling Treatment->Sampling RNA_Extraction RNA Extraction & cDNA Synthesis Sampling->RNA_Extraction RT_qPCR RT-qPCR Analysis (PR genes, PAL, etc.) RNA_Extraction->RT_qPCR This compound This compound This compound->MIC_Determination This compound->Agar_Well_Diffusion This compound->Treatment Xoo_Culture Xoo_Culture Xoo_Culture->MIC_Determination Xoo_Culture->Agar_Well_Diffusion Xoo_Culture->Inoculation

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell Response Xoo Xanthomonas oryzae pv. oryzae PAMPs PAMPs/MAMPs Xoo->PAMPs presents PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by Signal_Transduction Signal Transduction Cascade (MAPK, Ca2+ signaling) PRR->Signal_Transduction activates TFs Transcription Factors (e.g., WRKYs) Signal_Transduction->TFs activates Defense_Genes Defense Gene Expression (PR proteins, Phytoalexins) TFs->Defense_Genes upregulates Resistance Enhanced Resistance Defense_Genes->Resistance This compound This compound This compound->Xoo inhibits growth This compound->Signal_Transduction potentially enhances

Caption: Hypothesized plant defense signaling pathway.

logical_relationship cluster_direct Direct Antibacterial Action cluster_indirect Indirect Action via Host Tecloftalam_Application This compound Application Inhibition Inhibition of Xoo Growth and Proliferation Tecloftalam_Application->Inhibition Defense_Induction Induction of Plant Defense Responses Tecloftalam_Application->Defense_Induction potential BLB_Control Bacterial Leaf Blight Control Inhibition->BLB_Control Defense_Induction->BLB_Control

Caption: Logical relationship of this compound's action.

References

Application Notes and Protocols for the Formulation Development of Tecloftalam with Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecloftalam is a dicarboxylic acid monoamide used as a fungicide and bactericide, particularly for the control of bacterial leaf blight in rice.[1] The stability of the active pharmaceutical ingredient (API) in its formulation is critical to ensure its efficacy, safety, and shelf-life. The chemical structure of this compound, possessing an amide linkage, a carboxylic acid group, and chlorinated aromatic rings, presents several potential degradation pathways that can compromise the quality of the final product.

This document provides detailed application notes and protocols for the systematic investigation of this compound's stability and the development of a robust formulation with improved stability. The protocols will cover forced degradation studies, the development of a stability-indicating analytical method, and strategies for formulation optimization.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, three primary degradation pathways can be hypothesized:

  • Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into 2,3,4,5-tetrachlorophthalic acid and 2,3-dichloroaniline.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group may undergo decarboxylation. The overall molecule may also be susceptible to other thermal decomposition reactions.

  • Photodegradation: The presence of chlorinated aromatic rings makes the molecule potentially vulnerable to degradation upon exposure to light, particularly UV radiation. This can involve reactions such as dehalogenation or ring cleavage.

These potential degradation pathways must be investigated to develop a stable formulation.

This compound This compound Degradation_Pathways Potential Degradation Pathways This compound->Degradation_Pathways Hydrolysis Hydrolysis (Amide Bond Cleavage) Degradation_Pathways->Hydrolysis Thermal_Degradation Thermal Degradation (Decarboxylation) Degradation_Pathways->Thermal_Degradation Photodegradation Photodegradation (Dehalogenation) Degradation_Pathways->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products Tetrachlorophthalic_Acid 2,3,4,5-Tetrachlorophthalic Acid Degradation_Products->Tetrachlorophthalic_Acid Dichloroaniline 2,3-Dichloroaniline Degradation_Products->Dichloroaniline Decarboxylated_Product Decarboxylated Product Degradation_Products->Decarboxylated_Product Photoproducts Various Photoproducts Degradation_Products->Photoproducts

Figure 1: Hypothesized degradation pathways for this compound.

Experimental Protocols

A systematic approach is required to identify the degradation pathways and develop a stable formulation. The following experimental workflow is recommended:

A 1. Forced Degradation Studies (Stress Testing) B 2. Development & Validation of Stability-Indicating Analytical Method (e.g., HPLC) A->B C 3. Formulation Development (Screening of Excipients and Formulation Types) B->C D 4. Stability Testing of Formulations (Long-term and Accelerated) C->D E 5. Data Analysis and Selection of Optimal Formulation D->E

Figure 2: Experimental workflow for this compound formulation development.
Protocol 1: Forced Degradation Studies

Objective: To identify the potential degradation products of this compound under various stress conditions and to understand its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C for 48 hours in a hot air oven.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light for 24 hours in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis: After the specified time, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze them using a developed stability-indicating analytical method (see Protocol 2).

  • Data Collection: Record the percentage of degradation and the peak areas of any degradation products formed.

Table 1: Example Data Summary for Forced Degradation Studies

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl2460
0.1 M NaOH425
3% H₂O₂2425
Solid State Heat4880
UV Light (254 nm)2425
Fluorescent Light2425
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify this compound in the presence of its degradation products and formulation excipients.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Initial Screening):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve good separation between the this compound peak and the peaks of its degradation products (obtained from forced degradation studies).

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze blank, placebo (formulation excipients without API), this compound standard, and stressed samples to demonstrate that the method is specific for this compound and free from interference.

    • Linearity: Analyze a series of this compound standard solutions over a concentration range (e.g., 10-100 µg/mL) and plot a calibration curve.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Determine the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Protocol 3: Formulation Development and Stability Testing

Objective: To develop a stable this compound formulation by screening different formulation types and excipients.

Methodology:

  • Formulation Strategies:

    • Suspension Concentrate (SC): For water-insoluble active ingredients. Requires wetting agents, dispersing agents, thickeners, and antifoaming agents.

    • Oil Dispersion (OD): Suitable for moisture-sensitive compounds. The active ingredient is dispersed in an oil phase with the help of emulsifiers and dispersants.

    • Water-Dispersible Granules (WG): A solid formulation that disperses in water. Can improve handling and reduce dust exposure.

  • Excipient Screening:

    • Wetting Agents: To facilitate the wetting of solid particles (e.g., sodium lauryl sulfate).

    • Dispersing Agents: To prevent the agglomeration of particles (e.g., lignosulfonates, naphthalene sulfonates).

    • Thickeners/Suspending Agents: To increase the viscosity and prevent settling (e.g., xanthan gum, clays).

    • pH Modifiers/Buffers: To maintain the pH of the formulation in a range where this compound is most stable.

    • Antioxidants: If oxidative degradation is observed (e.g., butylated hydroxytoluene - BHT).

    • UV Protectants: If photodegradation is a concern (e.g., titanium dioxide).

  • Preparation of Trial Formulations: Prepare a series of small-scale formulations with varying types and concentrations of excipients.

  • Stability Testing:

    • Accelerated Stability: Store the trial formulations at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Long-Term Stability: Store the most promising formulations at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples and analyze them for:

    • Assay of this compound: Using the validated stability-indicating HPLC method.

    • Degradation Products: Quantify any known and unknown degradation products.

    • Physical Properties: Appearance, pH, viscosity, particle size distribution (for SC and OD), and suspensibility.

Table 2: Example Data for Stability Study of a this compound Suspension Concentrate (SC) Formulation

Storage ConditionTime (Months)Assay of this compound (%)Total Degradation Products (%)pHViscosity (cP)Particle Size (D₅₀, µm)
25°C / 60% RH0100.2< LOQ6.55502.5
399.80.16.45452.6
699.50.36.45402.6
1298.90.86.35302.8
40°C / 75% RH0100.2< LOQ6.55502.5
398.51.26.25203.0
697.12.56.05003.5

Formulation Optimization Logic

The selection of the final formulation should be based on a systematic evaluation of the stability data and physical properties.

Start Initial Formulation Concepts (SC, OD, WG) Screening Screening of Excipients (Wetting agents, Dispersants, Buffers, etc.) Start->Screening Stability Accelerated Stability Testing (40°C / 75% RH) Screening->Stability Decision1 Does formulation meet preliminary stability criteria? Stability->Decision1 Optimization Optimize Excipient Concentrations and Ratios Decision1->Optimization Yes Reject Reformulate or Select Alternative Concept Decision1->Reject No LongTerm Long-Term Stability Testing (25°C / 60% RH) Optimization->LongTerm Decision2 Does formulation meet final stability and physical property specifications? LongTerm->Decision2 Final Select Final Formulation for Scale-up and Registration Decision2->Final Yes Decision2->Reject No Reject->Screening

Figure 3: Logic diagram for this compound formulation optimization.

Conclusion

The development of a stable this compound formulation requires a thorough understanding of its degradation pathways and a systematic approach to formulation design and testing. By following the protocols outlined in these application notes, researchers and formulation scientists can effectively identify stability issues, develop a robust stability-indicating analytical method, and optimize a formulation that ensures the quality, efficacy, and shelf-life of the final product. The use of appropriate excipients to control pH, prevent moisture access, and protect against light will be key to mitigating the potential degradation of this compound.

References

Tecloftalam in Integrated Pest Management: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive overview of Tecloftalam, a bactericide for the control of bacterial leaf blight in rice, within an Integrated Pest Management (IPM) framework. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual diagrams to guide further research and application.

Introduction to this compound

This compound is a dicarboxylic acid monoamide classified as a benzanilide fungicide.[1] It is primarily used for the management of bacterial leaf blight in paddy rice, a disease caused by the bacterium Xanthomonas oryzae pv. oryzae.[1][2] The effective integration of this compound into IPM programs requires a thorough understanding of its mechanism of action, efficacy, impact on non-target organisms, and strategies for resistance management.

Mechanism of Action

This compound functions by inhibiting bacterial growth through the disruption of essential enzyme functions and interference with cellular metabolism.[2] While the precise molecular targets within Xanthomonas oryzae pv. oryzae are not extensively detailed in publicly available literature, the mode of action is understood to be multi-faceted, leading to a cessation of bacterial proliferation and disease development.

cluster_this compound This compound Application cluster_bacteria Xanthomonas oryzae pv. oryzae cluster_outcome Disease Control This compound This compound Enzyme Essential Enzymes This compound->Enzyme Disrupts function Metabolism Cellular Metabolism This compound->Metabolism Interferes with Growth Bacterial Growth Enzyme->Growth Inhibition leads to Metabolism->Growth Inhibition leads to BLB_Control Bacterial Leaf Blight Control Growth->BLB_Control Suppression results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound concentrations C Add this compound to molten agar A->C B Prepare and autoclave growth medium B->C D Pour into sterile Petri plates C->D E Inoculate with X. oryzae pv. oryzae D->E F Incubate at 28±2°C E->F G Measure inhibition zone F->G H Calculate percent inhibition G->H cluster_setup Field Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis start Start A Establish rice crop (susceptible variety) start->A end End B Randomized Complete Block Design A->B C Define treatments (this compound, controls) B->C D Inoculate with X. oryzae pv. oryzae (optional) C->D E Apply treatments at first symptoms D->E F Second application after 15 days (if needed) E->F G Record disease incidence and severity F->G H Measure yield at harvest G->H I Perform statistical analysis (ANOVA) H->I I->end IPM Integrated Pest Management (IPM) Scouting Scouting & Monitoring IPM->Scouting Thresholds Action Thresholds IPM->Thresholds Rotation Rotation of MOA IPM->Rotation Mixtures Tank Mixtures IPM->Mixtures Cultural Cultural Practices IPM->Cultural Tecloftalam_Use This compound Application Resistance Development of Resistance Tecloftalam_Use->Resistance Can lead to Scouting->Tecloftalam_Use Informs Thresholds->Tecloftalam_Use Guides Rotation->Tecloftalam_Use Integrates Rotation->Resistance Mitigates Mixtures->Tecloftalam_Use Enhances Mixtures->Resistance Mitigates Cultural->Tecloftalam_Use Supports

References

Application Notes and Protocols for Assessing Tecloftalam Resistance in Bacterial Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tecloftalam

This compound is an agricultural bactericide and fungicide utilized for the control of bacterial leaf blight in rice, a disease caused by the bacterium Xanthomonas oryzae pv. oryzae.[1][2][3] As a dicarboxylic acid monoamide, its application is crucial in protecting rice yields.[1][4] The emergence of bactericide resistance in plant pathogenic bacteria is a significant threat to crop protection, necessitating robust methods for monitoring and assessing resistance in bacterial populations. While specific details on the molecular mechanism of action of this compound and corresponding resistance pathways are not extensively documented in publicly available literature, this document provides a generalized framework of protocols and methods for assessing resistance to this compound in relevant bacterial populations, based on established principles of antimicrobial resistance testing.

General Mechanisms of Bactericide Resistance

Bacteria can develop resistance to bactericides through various mechanisms, which can be intrinsic or acquired. Understanding these mechanisms is fundamental to developing effective resistance monitoring strategies. Common mechanisms include:

  • Target Modification: Alterations in the bacterial target site of the bactericide can prevent the compound from binding effectively, rendering it inactive. This can occur through mutations in the genes encoding the target proteins.

  • Efflux Pumps: Bacteria may acquire or upregulate genes encoding efflux pumps, which are membrane proteins that actively transport the bactericide out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[1]

  • Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the bactericide, inactivating it.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of the bactericide, limiting its access to the intracellular target.

  • Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased resistance to antimicrobial agents due to limited diffusion of the agent and the physiological state of the cells.

Phenotypic Methods for Resistance Assessment

Phenotypic methods are based on the growth of bacteria in the presence of the antimicrobial agent and are essential for determining the level of resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution of known concentration

  • Bacterial isolates to be tested

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate overnight on a suitable agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28-30°C for Xanthomonas oryzae) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity). This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Dilution Method for MIC Determination

This method is similar to broth microdilution but is performed on solid media.

Materials:

  • This compound stock solution

  • Bacterial isolates

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Prepare this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add appropriate volumes of this compound stock solution to the molten agar to achieve a range of final concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Include a control plate with no this compound.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the bacterial suspensions onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Molecular Methods for Resistance Assessment

Molecular methods detect the genetic determinants of resistance, providing insights into the mechanisms and allowing for rapid screening of large numbers of isolates.[4][5][6]

Protocol 3: PCR-Based Detection of Resistance Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to amplify specific genes known or suspected to be involved in this compound resistance.

Materials:

  • Bacterial isolates

  • DNA extraction kit

  • PCR primers specific for the target resistance gene(s)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolates using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermocycler with an optimized program for the specific primers and target gene.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to visualize the amplified DNA fragments.

    • The presence of a band of the expected size indicates the presence of the resistance gene.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR can be used to quantify the expression levels of genes, such as those encoding efflux pumps, which may be upregulated in resistant strains.

Materials:

  • Bacterial isolates (resistant and susceptible strains)

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR primers for the target gene and a reference (housekeeping) gene

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Grow bacterial cultures with and without exposure to a sub-inhibitory concentration of this compound.

    • Extract total RNA from the bacterial cells.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.

  • Data Analysis:

    • Analyze the qPCR data to determine the relative expression of the target gene in the resistant strain compared to the susceptible strain, normalized to the expression of the reference gene. An increase in expression may indicate a role in resistance.

Data Presentation

Quantitative data from resistance assessment studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical MIC Distribution of this compound against Xanthomonas oryzae pv. oryzae Isolates

MIC (µg/mL)Number of Isolates (n)Percentage of Isolates (%)
≤15050
22525
41515
855
1633
≥3222
Total 100 100

Table 2: Hypothetical qPCR Analysis of Efflux Pump Gene Expression in Xanthomonas oryzae pv. oryzae

IsolateTreatmentTarget Gene (Relative Expression)Interpretation
SusceptibleNo this compound1.0Baseline expression
SusceptibleThis compound (sub-MIC)1.2Minor induction
ResistantNo this compound5.8Constitutively upregulated
ResistantThis compound (sub-MIC)15.2Highly induced expression

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_sampling Sample Collection cluster_isolation Bacterial Isolation & Identification cluster_phenotypic Phenotypic Testing cluster_molecular Molecular Analysis cluster_analysis Data Analysis Sample Diseased Rice Leaves Isolate Isolate Xanthomonas oryzae Sample->Isolate Identify Confirm Identification (e.g., 16S rRNA sequencing) Isolate->Identify MIC MIC Determination (Broth/Agar Dilution) Identify->MIC DNA DNA Extraction Identify->DNA Analyze Correlate Phenotypic and Genotypic Data MIC->Analyze PCR PCR for Resistance Genes DNA->PCR qPCR qPCR for Gene Expression DNA->qPCR PCR->Analyze qPCR->Analyze Report Report Findings Analyze->Report

Figure 1. General workflow for assessing this compound resistance.

resistance_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Tecloftalam_out This compound (extracellular) Tecloftalam_in This compound (intracellular) Tecloftalam_out->Tecloftalam_in Diffusion Membrane Cell Membrane Target Bacterial Target Tecloftalam_in->Target Efflux Efflux Pump Tecloftalam_in->Efflux Inhibition Inhibition of Cellular Process Target->Inhibition Efflux->Tecloftalam_out Active Transport Upregulation Upregulation of Efflux Pump Gene Upregulation->Efflux Increased Synthesis

Figure 2. Hypothetical signaling pathway for efflux pump-mediated resistance.

Disclaimer

The protocols and information provided in these application notes are intended as a general guide. Due to the limited publicly available information on the specific molecular mechanisms of this compound action and resistance, these methods are based on general principles of antimicrobial resistance testing. Researchers should optimize these protocols for their specific bacterial strains and laboratory conditions. The development of specific molecular assays, such as PCR primers, will require further research to identify the relevant resistance genes for this compound.

References

Application Notes and Protocols for Tecloftalam Spray Droplet Size and Canopy Deposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecloftalam is a dicarboxylic acid monoamide fungicide utilized for the control of bacterial leaf blight in paddy rice, caused by Xanthomonas oryzae pv. oryzae.[1][2] The efficacy of this compound is highly dependent on its effective delivery to the target sites on the rice plant canopy. Two critical parameters influencing this are the spray droplet size and the subsequent deposition within the plant canopy.

The size of the spray droplets affects both the coverage of the leaf surface and the potential for off-target drift.[3] Canopy deposition analysis, in turn, quantifies how effectively the spray penetrates the dense rice canopy and distributes across the foliage. Optimizing these factors is crucial for maximizing disease control, minimizing environmental impact, and ensuring cost-effective application.

These application notes provide a comprehensive overview of the methodologies for analyzing this compound spray droplet size and canopy deposition. The detailed protocols are intended to guide researchers in generating robust and reproducible data to support the development and registration of this compound-based agrochemical formulations.

Key Parameters in Droplet Size and Canopy Deposition Analysis

Droplet Size Characterization

The following parameters are essential for characterizing the droplet size spectrum of a this compound spray:

  • Volume Median Diameter (VMD or Dv0.5): The droplet diameter at which 50% of the total spray volume is composed of smaller droplets.[3] It is a common indicator of the overall droplet size.

  • Dv0.1: The droplet diameter at which 10% of the spray volume is in smaller droplets. This parameter is often associated with the potential for spray drift.

  • Dv0.9: The droplet diameter at which 90% of the spray volume is in smaller droplets. It indicates the proportion of larger droplets in the spray.

  • Relative Span (RS): A measure of the uniformity of the droplet size distribution, calculated as (Dv0.9 - Dv0.1) / Dv0.5. A smaller RS value indicates a more uniform spray.

Canopy Deposition Metrics

Effective canopy deposition of this compound can be assessed using the following metrics:

  • Deposition Amount: The quantity of the active ingredient deposited per unit area of the target surface (e.g., leaf).

  • Coverage Rate: The percentage of the target surface area covered by spray droplets.

  • Deposition Uniformity: The variability in deposition across different parts of the plant canopy (e.g., upper, middle, and lower leaves).

Experimental Protocols

Protocol for this compound Spray Droplet Size Analysis

This protocol outlines the procedure for measuring the droplet size distribution of a this compound spray formulation using a laser diffraction instrument.

3.1.1. Materials and Equipment

  • This compound spray formulation

  • Laser diffraction particle size analyzer (e.g., Malvern Spraytec)

  • Spray nozzle recommended for fungicide application in rice (e.g., flat-fan or hollow-cone)

  • Pressurized spray system

  • Deionized water

  • Appropriate personal protective equipment (PPE)

3.1.2. Procedure

  • Instrument Setup:

    • Set up the laser diffraction instrument according to the manufacturer's instructions.

    • Select an appropriate lens system for the expected droplet size range (e.g., 300 mm lens for a range of 0.1-900 µm).[4]

    • Position the spray nozzle at a fixed distance from the laser beam, ensuring the entire spray plume passes through the measurement zone.

  • Spray Solution Preparation:

    • Prepare the this compound spray solution according to the desired concentration, using deionized water as the carrier.

    • Ensure the solution is well-mixed before and during the experiment.

  • Measurement:

    • Pressurize the spray system to the desired operating pressure.

    • Initiate the spray and allow it to stabilize.

    • Begin data acquisition with the laser diffraction software.

    • Collect data for a sufficient duration to ensure a representative measurement of the spray event.

    • Repeat the measurement at least three times for each set of experimental conditions (e.g., nozzle type, pressure).

  • Data Analysis:

    • Analyze the collected data using the instrument's software to determine the droplet size parameters (VMD, Dv0.1, Dv0.9, and RS).

    • Record the results in a structured table for comparison.

Protocol for this compound Canopy Deposition Analysis

This protocol describes a field experiment to evaluate the deposition of a this compound spray within a rice canopy using a tracer dye and artificial collectors.

3.2.1. Materials and Equipment

  • This compound spray formulation mixed with a tracer dye (e.g., Allura Red)

  • Field sprayer equipped with the desired nozzle type

  • Artificial collectors (e.g., water-sensitive paper, PVC cards)

  • Stakes and clips for positioning collectors in the canopy

  • Zip-lock bags for sample collection

  • Spectrophotometer or fluorometer for tracer analysis

  • Rice paddy at the appropriate growth stage for fungicide application (e.g., tillering to flowering).[5]

  • Weather monitoring station to record temperature, humidity, and wind speed.

3.2.2. Procedure

  • Experimental Setup:

    • In the rice paddy, mark out experimental plots of a defined size.

    • Within each plot, strategically place the artificial collectors at different heights (upper, middle, and lower) and depths within the rice canopy.

    • Secure the collectors to stakes using clips, ensuring they are oriented to capture the spray deposition.

  • Spray Application:

    • Prepare the this compound spray solution containing the tracer dye at a known concentration.

    • Calibrate the sprayer to deliver the desired application volume per unit area.

    • Conduct the spray application under controlled and recorded weather conditions, particularly avoiding high wind speeds.

  • Sample Collection:

    • After the spray has settled and the collectors have dried, carefully retrieve each collector from the canopy.

    • Place each collector in a separate, labeled zip-lock bag to prevent cross-contamination.

  • Tracer Extraction and Analysis:

    • In the laboratory, add a known volume of a suitable solvent (e.g., deionized water) to each zip-lock bag containing a collector.

    • Agitate the bags to wash the tracer dye from the collector into the solvent.

    • Measure the concentration of the tracer dye in the solvent using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the amount of tracer deposited on each collector based on the measured concentration and the extraction volume.

    • Normalize the deposition data by the surface area of the collector to express it as deposition per unit area (e.g., µg/cm²).

    • Analyze the data to determine the deposition amount, coverage rate (if using water-sensitive paper), and deposition uniformity across the different canopy positions.

Data Presentation

The quantitative data from the droplet size and canopy deposition analyses should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Representative Droplet Size Characteristics of a this compound Spray Formulation

Nozzle TypeOperating Pressure (kPa)VMD (Dv0.5) (µm)Dv0.1 (µm)Dv0.9 (µm)Relative Span (RS)
Flat-Fan 110-032002501204501.32
Flat-Fan 110-03300210953801.36
Flat-Fan 110-03400180753201.36
Hollow-Cone TX-VK8400190853501.39
Hollow-Cone TX-VK8500165703001.39

Table 2: Representative Canopy Deposition of a this compound Spray in a Rice Canopy

Canopy PositionDeposition Amount (µg/cm²)Coverage Rate (%)
Upper Canopy
Adaxial (Upper) Leaf Surface1.565
Abaxial (Lower) Leaf Surface0.835
Middle Canopy
Adaxial (Upper) Leaf Surface1.150
Abaxial (Lower) Leaf Surface0.525
Lower Canopy
Adaxial (Upper) Leaf Surface0.630
Abaxial (Lower) Leaf Surface0.210

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analyses.

Droplet_Size_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Spray Solution spray_generation Generate Spray Plume prep_solution->spray_generation setup_instrument Set up Laser Diffraction Analyzer setup_instrument->spray_generation data_acquisition Acquire Droplet Size Data spray_generation->data_acquisition process_data Process Raw Data data_acquisition->process_data calculate_params Calculate VMD, Dv0.1, Dv0.9, RS process_data->calculate_params tabulate_results Tabulate Results calculate_params->tabulate_results

Caption: Workflow for this compound Spray Droplet Size Analysis.

Canopy_Deposition_Analysis_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation place_collectors Place Collectors in Rice Canopy spray_application Perform Spray Application place_collectors->spray_application prep_spray Prepare this compound + Tracer Solution prep_spray->spray_application collect_samples Collect Samples (Collectors) spray_application->collect_samples extract_tracer Extract Tracer from Collectors collect_samples->extract_tracer measure_concentration Measure Tracer Concentration extract_tracer->measure_concentration calculate_deposition Calculate Deposition Amount measure_concentration->calculate_deposition analyze_uniformity Analyze Canopy Deposition Uniformity calculate_deposition->analyze_uniformity report_findings Report Findings analyze_uniformity->report_findings

Caption: Workflow for this compound Canopy Deposition Analysis.

References

Application Notes and Protocols for Tecloftalam Field Efficacy Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field efficacy trials of Tecloftalam for the control of bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae.

Introduction to this compound

This compound is a dicarboxylic acid monoamide classified as a bactericide and fungicide.[1][2] It is primarily used for the management of bacterial leaf blight in paddy rice.[1][2] The causative agent of this disease is the bacterium Xanthomonas oryzae pv. oryzae. This compound functions by inhibiting bacterial growth, disrupting essential enzyme functions, and interfering with cellular metabolism.

Mode of Action

While the precise molecular pathway is not fully elucidated, the proposed mode of action of this compound involves the disruption of key metabolic processes within the bacterial cell, leading to its death. This is visualized in the following diagram.

cluster_0 This compound Action on Xanthomonas oryzae pv. oryzae This compound This compound BacterialCell Bacterial Cell Wall (Xanthomonas oryzae pv. oryzae) This compound->BacterialCell Uptake Enzyme Essential Bacterial Enzymes This compound->Enzyme Inhibition Metabolism Cellular Metabolism This compound->Metabolism Disruption Growth Bacterial Growth and Proliferation Enzyme->Growth CellDeath Bacterial Cell Death Enzyme->CellDeath Leads to Metabolism->Growth Metabolism->CellDeath Leads to cluster_workflow Experimental Workflow for this compound Field Efficacy Trial start Site Selection & Land Preparation transplant Transplanting (Susceptible Rice Variety) start->transplant inoculation Artificial Inoculation with Xanthomonas oryzae pv. oryzae transplant->inoculation pretreatment Pre-treatment Disease Assessment inoculation->pretreatment application Application of This compound Treatments pretreatment->application posttreatment Post-treatment Disease & Yield Data Collection application->posttreatment analysis Statistical Analysis of Data posttreatment->analysis end Efficacy Determination analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tecloftalam Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility issues with Tecloftalam in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experimental settings?

This compound is a fungicide and bactericide used primarily in agricultural applications to control diseases like bacterial leaf blight in rice.[1][2][3][4][5] For laboratory research, its very low aqueous solubility presents a significant challenge.[3][6] This poor solubility can lead to precipitation in aqueous-based assays, resulting in inaccurate and unreliable data.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₅Cl₆NO₃[1][2][7][8]
Molecular Weight 447.91 g/mol [1][7][8]
Appearance White crystalline powder[3][5][7][8]
Melting Point 198-199 °C[3][7][8]
Water Solubility 14 mg/L (at 26 °C)[3][6]
Organic Solvent Solubility Slightly soluble in DMSO, Methanol. Slightly soluble in Ethyl Acetate (with heating). Soluble in acetone, dimethylformamide, dioxane.[3][7][8]
logP 2.17[3]

Q3: How should I prepare a stock solution of this compound?

Due to its poor water solubility, it is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[7][8]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: this compound has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: First, dissolve this compound in an appropriate organic solvent where it has better solubility, such as DMSO or acetone.[3][7][8]

    • Serial Dilution: Serially dilute the high-concentration stock solution into your aqueous experimental buffer to achieve the desired final concentration.

    • Vortexing: When diluting the stock solution, ensure rapid mixing by adding the stock solution to the buffer while vortexing. This can help prevent immediate precipitation.

    • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[9]

Issue 2: My this compound precipitates out of the aqueous buffer after diluting the stock solution.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a co-solvent.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, a slight increase in the final co-solvent concentration might help maintain solubility. However, always run a vehicle control to account for any effects of the solvent itself.

    • Use of Surfactants: For in vitro assays that do not involve live cells, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds.[9]

    • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. This compound has a predicted pKa of 1.07±0.50, suggesting it is an acidic compound.[7][8] Therefore, increasing the pH of the buffer (making it more basic) may improve its solubility. Conduct small-scale tests to determine the optimal pH that is also compatible with your experimental system.

    • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.[9] However, be cautious as this can generate heat and potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming may be required for some solvents like ethyl acetate.[7][8]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution briefly to ensure it is homogeneous.

  • Perform serial dilutions of the stock solution into the pre-warmed aqueous experimental buffer to achieve the desired final concentrations.

  • It is critical to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

  • Prepare a vehicle control containing the same final concentration of the organic solvent as the highest concentration of this compound being tested.

Quantitative Data Summary

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureSource
Water14 mg/L26 °C[3][6]
Acetone25.6 g/LNot Specified[3]
Dimethylformamide162 g/LNot Specified[3]
Dioxane64.8 g/LNot Specified[3]
Ethanol19.2 g/LNot Specified[3]
Ethyl Acetate8.7 g/LNot Specified[3]
Methanol5.4 g/LNot Specified[3]
DMSOSlightly SolubleNot Specified[7][8]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution dilute Serially Dilute in Aqueous Buffer thaw->dilute vortex Vortex During Dilution dilute->vortex assay Use in Assay vortex->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the co-solvent concentration sufficient? check_conc->check_solvent No end Solution Optimized lower_conc->end increase_solvent Increase co-solvent (if tolerated by assay) check_solvent->increase_solvent No check_ph Is the buffer pH optimal? check_solvent->check_ph Yes consider_surfactant Consider adding a surfactant (for non-cellular assays) increase_solvent->consider_surfactant consider_surfactant->check_ph adjust_ph Adjust buffer pH (if tolerated by assay) check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting decision tree for this compound precipitation.

mode_of_action This compound This compound inhibition Inhibition of Enzymatic Pathways This compound->inhibition amino_acid Disruption of Amino Acid Synthesis inhibition->amino_acid growth_inhibition Inhibition of Bacterial/Fungal Growth amino_acid->growth_inhibition

Caption: Simplified mode of action for this compound.

References

Technical Support Center: Optimizing Tecloftalam Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Tecloftalam from complex matrices such as plasma, tissue, and soil.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method. This compound is a dicarboxylic acid monoamide with a molecular weight of 447.91 g/mol .[1][2] It is a white crystalline powder with a melting point of approximately 198°C.[1][3] Its low water solubility and predicted pKa of 1.07±0.50 suggest it is an acidic compound.[1] The high LogP value (around 5.8-6.18) indicates its lipophilic (non-polar) nature.[2][3] Therefore, extraction strategies should be tailored for an acidic, non-polar analyte.

PropertyValueSource
Molecular Formula C₁₄H₅Cl₆NO₃[1][2][4]
Molecular Weight 447.91 g/mol [1][2]
Appearance White crystalline powder[3][5]
Melting Point ~198°C[1][3][5]
pKa (predicted) 1.07 ± 0.50[1][5]
LogP (XLogP3) 5.8 - 6.18[2][3]
Water Solubility Very low[3]

Q2: Which extraction techniques are most suitable for this compound from different matrices?

A2: The choice of extraction technique depends on the matrix and the desired level of cleanliness and throughput.

  • Plasma/Biological Fluids: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up and concentrating this compound from plasma.[6] Given its acidic nature, a non-polar extraction under acidic conditions to neutralize the molecule is recommended.[6]

  • Soil: Both Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are commonly used for pesticides in soil.[7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient alternative for multi-residue analysis in soil.[9][10]

  • Plant Tissues: The QuEChERS method is highly recommended for extracting pesticide residues from plant tissues due to its simplicity and effectiveness in removing matrix components like pigments and sugars.[11][12]

Q3: Where can I source analytical standards for this compound and its metabolites?

A3: Analytical standards for this compound and its metabolites are available from several chemical suppliers that specialize in reference materials for pesticide analysis. Some of these suppliers include Sigma-Aldrich (PESTANAL® analytical standard) and FUJIFILM Wako Pure Chemical Corporation.[13][14]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery is a common challenge in pesticide analysis. The following table outlines potential causes and solutions for different extraction techniques.

Potential CauseTroubleshooting Steps
Incomplete Extraction (All Methods) - Optimize Solvent: Ensure the extraction solvent is appropriate for the non-polar nature of this compound. For LLE and SLE, consider mixtures of polar and non-polar solvents. For SPE, ensure the elution solvent is strong enough to desorb the analyte. - Increase Agitation/Extraction Time: Ensure thorough mixing and sufficient time for the analyte to partition into the extraction solvent.[15] - Adjust pH: For acidic compounds like this compound, adjusting the pH of the sample can improve extraction efficiency. For LLE of acidic compounds, extraction into an organic solvent is typically done from an acidified aqueous phase.[16]
Analyte Loss During Cleanup (SPE & QuEChERS) - Incorrect Sorbent/Cleanup Material: For SPE, ensure the sorbent retains this compound during loading and washing steps. For QuEChERS, be cautious with sorbents like Graphitized Carbon Black (GCB) which can retain planar pesticides.[17][18] - Wash Solvent Too Strong: The wash solvent may be eluting this compound along with interferences. Use a weaker wash solvent. - Incomplete Elution: Increase the volume or strength of the elution solvent to ensure complete recovery from the sorbent.
Sample Matrix Interactions (Soil & Tissue) - Aging of Residues: In soil, pesticides can become more strongly bound over time, making them harder to extract. More rigorous extraction techniques like pressurized liquid extraction or microwave-assisted extraction may be necessary for aged samples.[19] - High Organic Matter Content: Soils with high organic matter can strongly retain non-polar compounds. The choice of extraction solvent and method needs to be optimized for such matrices.[19]

Experimental Protocols (General Templates)

The following are general protocols that should be optimized for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is based on general procedures for extracting acidic drugs from plasma.[6]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Acidify the plasma sample to a pH of ~2-3 with an acid like formic acid or phosphoric acid to neutralize this compound. This enhances its retention on a reversed-phase sorbent.

    • Vortex for 30 seconds.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric reversed-phase SPE cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of acidified water (pH ~2-3).

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak organic solvent in acidified water (e.g., 5-10% methanol in acidified water) to remove polar interferences.

  • Elution:

    • Elute this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent like acetonitrile or methanol. The addition of a small amount of base (e.g., ammonium hydroxide) to the elution solvent can improve the recovery of acidic compounds.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Soil

This protocol is a general procedure for the extraction of non-polar pesticides from soil.

  • Sample Preparation:

    • Weigh 5-10 g of homogenized soil into a centrifuge tube.

    • Add an internal standard.

    • Hydrate the soil with a small amount of water if it is very dry.

  • Extraction:

    • Add an appropriate volume (e.g., 10-20 mL) of a water-immiscible organic solvent such as dichloromethane or a mixture like hexane/acetone.

    • Shake or vortex vigorously for an extended period (e.g., 30-60 minutes).

    • Centrifuge to separate the organic and aqueous/solid phases.

  • Partitioning and Cleanup:

    • Carefully transfer the organic layer to a clean tube.

    • A cleanup step using techniques like gel permeation chromatography (GPC) or a silica column may be necessary to remove co-extracted matrix components.

  • Concentration and Reconstitution:

    • Evaporate the solvent to a small volume or to dryness.

    • Reconstitute in a suitable solvent for analysis.

Protocol 3: QuEChERS Extraction of this compound from Plant Tissue

This protocol follows the general principles of the QuEChERS method for pesticide residue analysis.[11][12]

  • Sample Homogenization:

    • Homogenize 10-15 g of the plant tissue sample. If the sample has a low water content, add an appropriate amount of water.

  • Extraction and Partitioning:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or citrate) and shake vigorously for 1 minute.[12]

    • Centrifuge for 5 minutes at >3000 g.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). For samples with high pigment content, GCB might be considered, but its potential to adsorb planar pesticides like this compound should be evaluated.[17]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for direct injection or evaporate and reconstitute in a suitable solvent for LC-MS/MS analysis.

Data Presentation

The following tables provide representative recovery data for acidic pesticides from various matrices using different extraction techniques. These values can serve as a benchmark for optimizing this compound extraction.

Table 1: Representative Recovery of Acidic Pesticides from Plasma using SPE

CompoundSPE SorbentElution SolventAverage Recovery (%)RSD (%)
Acidic Pesticide AC18Acetonitrile85-95<10
Acidic Pesticide BPolymeric RPMethanol w/ 2% NH₄OH90-105<8
Acidic Pesticide CMixed-Mode Anion ExchangeDichloromethane/Methanol (95:5) w/ 2% Formic Acid80-90<15

Table 2: Representative Recovery of Fungicides from Soil using LLE and QuEChERS

CompoundExtraction MethodExtraction SolventAverage Recovery (%)RSD (%)
Fungicide XLLEAcetone/Hexane (1:1)75-90<15
Fungicide YQuEChERS (AOAC)Acetonitrile80-110<10
Fungicide ZQuEChERS (EN)Acetonitrile85-105<10

Table 3: Representative Recovery of Fungicides from Plant Tissue using QuEChERS

CompoundPlant Matrixd-SPE Cleanup SorbentAverage Recovery (%)RSD (%)
Fungicide PLeafy GreensPSA + C1890-110<10
Fungicide QFruitsPSA + GCB70-95<15
Fungicide RGrainsPSA + C1885-100<12

Visualizations

Experimental Workflows

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_postextraction Post-Extraction Plasma Plasma Sample Acidify Acidify & Vortex Plasma->Acidify Centrifuge1 Centrifuge Acidify->Centrifuge1 Load Load Sample Centrifuge1->Load Condition Condition Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Preparation Soil Soil Sample AddSolvent Add Solvent & Shake Soil->AddSolvent Centrifuge Centrifuge AddSolvent->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer CleanupStep Optional Cleanup (e.g., GPC, Silica) Transfer->CleanupStep Evaporate Evaporate CleanupStep->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Final Analysis Tissue Homogenized Tissue AddACN Add Acetonitrile & Shake Tissue->AddACN AddSalts Add QuEChERS Salts & Shake AddACN->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube & Vortex Transfer->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Take Aliquot Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

References

Troubleshooting poor Tecloftalam performance in the field

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tecloftalam is the recognized common name for a fungicide used to control bacterial leaf blight in rice.[1][2][3][4] For the purpose of this technical support guide, and to address the specific context of biopharmaceutical research and development, we will refer to This compound (TC-1) , a fictional, investigational bispecific T-cell engager (BiTE®) antibody. All data and protocols presented herein are hypothetical and intended for illustrative purposes.

This compound (TC-1) Profile:

  • Molecule Type: Bispecific T-cell Engager (BiTE®) Antibody

  • Targets: Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5) on tumor cells and CD3 on T-cells.[5][6][7]

  • Mechanism of Action: this compound (TC-1) physically links T-cells to CEACAM5-expressing tumor cells, inducing T-cell activation and subsequent tumor cell lysis.[7][8]

  • Intended Use: Investigational immunotherapy for CEACAM5-positive solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (TC-1)?

A1: this compound (TC-1) is a bispecific antibody that simultaneously binds to CEACAM5, an antigen often overexpressed on tumor cells, and the CD3 receptor on the surface of T-cells.[5][7] This dual binding brings the T-cell into close proximity with the tumor cell, leading to T-cell activation and the release of cytotoxic granules, which in turn induces apoptosis of the tumor cell.

Troubleshooting Guides

Issue 1: Low or No Cytotoxic Activity in in vitro Assays

Q: We are observing lower than expected or no cytotoxicity in our in vitro assays with this compound (TC-1). What are the potential causes and how can we troubleshoot this?

A: Low cytotoxic activity is a common issue that can arise from several factors related to the cells, reagents, or assay protocol. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes & Solutions:

Potential Cause Recommended Troubleshooting Steps
1. Target Cell CEACAM5 Expression Verify CEACAM5 expression on your target cell line via flow cytometry or western blot. Compare expression levels to a known positive control cell line (e.g., HT-29).
2. Effector Cell (T-cell) Health & Activity Ensure T-cells are healthy and activated. Use freshly isolated PBMCs or a validated T-cell line. Check for viability and expression of activation markers (e.g., CD25, CD69) post-incubation.
3. Effector-to-Target (E:T) Ratio Optimize the E:T ratio. A typical starting point is 10:1, but this may need to be adjusted. Perform a titration of E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal ratio for your system.
4. This compound (TC-1) Concentration Perform a dose-response curve with a wide range of this compound (TC-1) concentrations to determine the EC50. Ensure the antibody is properly stored and has not undergone excessive freeze-thaw cycles.
5. Assay Incubation Time The kinetics of T-cell mediated killing can vary. Optimize the incubation time (e.g., 24, 48, 72 hours) to ensure sufficient time for T-cell activation and target cell lysis.[9]
6. Presence of Soluble CEACAM5 High levels of soluble CEACAM5 in the culture medium can compete with membrane-bound CEACAM5 for binding to this compound (TC-1), reducing its efficacy.[5] Measure soluble CEACAM5 levels in your cell culture supernatant.

Troubleshooting Workflow for Low Cytotoxicity

G start Low Cytotoxicity Observed check_ceacam5 Verify CEACAM5 Expression on Target Cells start->check_ceacam5 check_tcells Assess T-cell Viability and Activation check_ceacam5->check_tcells Expression OK end_bad Consult Technical Support check_ceacam5->end_bad No/Low Expression optimize_et Optimize E:T Ratio check_tcells->optimize_et Viable & Active check_tcells->end_bad Poor Viability optimize_conc Titrate this compound (TC-1) Concentration optimize_et->optimize_conc Optimized end_good Cytotoxicity Restored optimize_et->end_good Issue Resolved optimize_time Adjust Incubation Time optimize_conc->optimize_time Optimized optimize_conc->end_good Issue Resolved check_soluble Measure Soluble CEACAM5 optimize_time->check_soluble Optimized optimize_time->end_good Issue Resolved check_soluble->end_good No/Low Soluble CEACAM5 check_soluble->end_bad High Soluble CEACAM5

A workflow for troubleshooting low in vitro cytotoxicity.
Issue 2: High Background T-cell Activation or Off-Target Cytotoxicity

Q: We are observing T-cell activation or cytotoxicity in the absence of target cells, or with CEACAM5-negative cells. What could be the cause?

A: This suggests non-specific T-cell activation, which can be a concern with T-cell engager therapies.

Potential Causes & Solutions:

Potential Cause Recommended Troubleshooting Steps
1. Antibody Aggregation Aggregated antibodies can cross-link CD3 receptors, leading to non-specific T-cell activation. Analyze this compound (TC-1) for aggregates using size exclusion chromatography (SEC-HPLC). Use high-quality, aggregate-free antibody preparations.
2. Contaminants in Culture Check for contaminants in the cell culture medium or reagents that could be activating T-cells (e.g., endotoxins). Use endotoxin-free reagents and screen for mycoplasma.
3. Fc Receptor Binding If the this compound (TC-1) construct has an active Fc domain, it could bind to Fc receptors on T-cells or other immune cells, causing activation. Confirm that the Fc domain of your this compound (TC-1) construct is silenced.
4. Cross-reactivity Although unlikely with a well-characterized antibody, there could be off-target binding to other surface proteins. Test for cytotoxicity against a panel of CEACAM5-negative cell lines to rule out broad off-target effects.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Cytotoxicity Assay

This assay quantifies target cell death by co-staining with a viability dye.

Materials:

  • Target cells (CEACAM5-positive)

  • Effector cells (Human PBMCs or isolated T-cells)

  • This compound (TC-1)

  • Complete RPMI-1640 medium

  • 96-well U-bottom plate

  • Viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Label target cells with a fluorescent tracker (e.g., CFSE) for easy identification.

    • Seed labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.

  • Co-culture Setup:

    • Add effector cells at the desired E:T ratio (e.g., 10:1 would be 1 x 10^5 effector cells/well).

    • Add serial dilutions of this compound (TC-1) to the appropriate wells. Include a no-antibody control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Staining and Analysis:

    • Add the viability dye to each well according to the manufacturer's instructions.

    • Acquire events on a flow cytometer.

    • Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (viability dye-positive).

Quantitative Data

Table 1: Hypothetical EC50 Values for this compound (TC-1) in Various Cell Lines

Cell LineCancer TypeCEACAM5 ExpressionEC50 (ng/mL)
HT-29ColorectalHigh0.5
NCI-H508ColorectalModerate2.1
A549LungNegative>1000
K562CMLNegative>1000

Data are representative and for illustrative purposes only.

Mechanism of Action of this compound (TC-1)

G cluster_0 T-cell cluster_1 Tumor Cell Tcell T-cell CD3 CD3 Receptor TCR TCR Lysis Tumor Cell Lysis Tcell->Lysis induces TC1 This compound (TC-1) CD3->TC1 binds TumorCell Tumor Cell CEACAM5 CEACAM5 Antigen CEACAM5->TC1 binds TC1->Tcell activates Lysis->TumorCell destroys

This compound (TC-1) binds CD3 on T-cells and CEACAM5 on tumor cells, leading to tumor cell lysis.

References

Improving the shelf-life of Tecloftalam analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the shelf-life of Tecloftalam analytical standards. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: For long-term storage, solid this compound analytical standards should be stored in a refrigerator at 2-8°C, protected from light and moisture. Solutions of this compound, particularly in solvents like acetonitrile, should be stored under the same conditions and used as quickly as possible. It is recommended to prepare fresh solutions for each analytical run to ensure accuracy.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is known to be susceptible to degradation through two primary pathways:

  • Hydrolysis: The amide bond in the this compound molecule can be hydrolyzed, particularly under strongly acidic conditions. This breaks the molecule into 2,3,4,5-tetrachlorophthalic acid and 2,3-dichloroaniline. It is reported to be stable in neutral or alkaline conditions.

  • Photodegradation: Exposure to sunlight or UV light can cause degradation of this compound. The specific photodegradation products are not well-documented in publicly available literature, so it is crucial to protect both solid standards and solutions from light.

Q3: My this compound solution shows extra peaks in the chromatogram. What could be the cause?

A3: The appearance of extra peaks in the chromatogram of a this compound standard solution is often an indication of degradation. The most likely causes are:

  • Acidic Hydrolysis: If the solution was prepared in an acidic mobile phase or came into contact with acidic contaminants, hydrolysis may have occurred.

  • Photodegradation: If the solution was exposed to light for a prolonged period, photodegradation products may have formed.

  • Solvent Impurities: Reactive impurities in the solvent could potentially react with this compound.

  • Intramolecular Cyclization: The formation of an imide, known as Techlofthalamimid, is a possible degradation pathway.

To troubleshoot this issue, prepare a fresh solution using high-purity solvent and protect it from light. Analyze the fresh solution promptly to see if the extra peaks are still present.

Q4: Can I use a this compound solution that has been stored for an extended period?

A4: It is not recommended to use this compound solutions that have been stored for an extended period without re-verification of their concentration and purity. The stability of this compound in solution has not been extensively studied, and degradation can lead to inaccurate analytical results. For quantitative analysis, it is best practice to use freshly prepared solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Decreased peak area of this compound over time in a series of injections. 1. Degradation in solution on the autosampler. 2. Adsorption to vial or tubing. 1. Prepare fresh standards more frequently.2. Use amber vials to protect from light.3. Consider using silanized vials to minimize adsorption.4. If using an aqueous mobile phase, ensure the pH is neutral or slightly alkaline.
Appearance of new, unidentified peaks in the chromatogram. 1. Hydrolysis due to acidic conditions. 2. Photodegradation from light exposure. 3. Formation of Techlofthalamimid. 1. Check the pH of your mobile phase and sample diluent.2. Ensure all solutions are protected from light during preparation and analysis.3. Prepare a fresh standard and re-inject. If the peaks persist, consider the possibility of inherent impurities in the standard.
Inconsistent analytical results between different batches of standards. 1. Improper storage of one or more batches. 2. Degradation of older batches. 1. Review the storage history of each batch.2. Always use a new, unopened standard to prepare a stock solution for critical assays.3. Perform a system suitability test with a freshly prepared standard before each analytical run.

Stability Data (Hypothetical)

Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Actual stability data may vary and should be determined experimentally.

Table 1: Hypothetical Hydrolytic Stability of this compound (10 µg/mL) at 25°C

pHTime (hours)Remaining this compound (%)
20100
2485
4872
70100
2499
4898
90100
2499
4898

Table 2: Hypothetical Photostability of this compound (10 µg/mL in Acetonitrile) under UV Light (254 nm)

Exposure Time (hours)Remaining this compound (%)
0100
278
455
830

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH.

    • Dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 105°C for 24 hours.

    • Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a 10 µg/mL solution of this compound in acetonitrile to direct sunlight or a photostability chamber for 24 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method (Generic)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar degradation products from the nonpolar parent compound.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Visualizations

cluster_storage Storage and Handling Workflow receive Receive this compound Standard store_solid Store Solid at 2-8°C (Protect from Light) receive->store_solid prepare_sol Prepare Solution (Use High-Purity Solvent) store_solid->prepare_sol store_sol Store Solution at 2-8°C (Use Amber Vials) prepare_sol->store_sol analyze Perform Analysis store_sol->analyze dispose Dispose of Old Solutions analyze->dispose cluster_hydrolysis Hydrolysis Pathway (Acidic Conditions) cluster_photodegradation Photodegradation Pathway This compound This compound (C14H5Cl6NO3) H2O_H H₂O / H⁺ This compound->H2O_H UV_light Sunlight / UV Light This compound->UV_light Product1 2,3,4,5-Tetrachlorophthalic Acid H2O_H->Product1 Product2 2,3-Dichloroaniline H2O_H->Product2 Photo_Products Various Photodegradation Products (Uncharacterized) UV_light->Photo_Products start Inconsistent Results or Extra Peaks Observed check_fresh Prepare and Analyze a Fresh Standard start->check_fresh issue_persists Issue Persists check_fresh->issue_persists issue_resolved Issue Resolved issue_persists->issue_resolved No check_storage Review Storage Conditions (Temp, Light, Age) issue_persists->check_storage Yes check_method Verify Analytical Method (Mobile Phase, Column) check_storage->check_method contact_supplier Contact Standard Supplier (Potential Impurity) check_method->contact_supplier

Technical Support Center: Tecloftalam Formulations and Rice Seedling Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecloftalam formulations. The information provided is intended to assist in mitigating potential phytotoxicity to rice seedlings during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Stunted growth, yellowing (chlorosis), or slight burning of rice seedling leaves after this compound application. Formulation incompatibility, excessive application rate, or environmental stress.1. Verify Application Rate: Ensure the applied concentration of this compound aligns with recommended dosages. Accidental overdose can lead to phytotoxic effects. 2. Assess Formulation: Certain solvents or adjuvants in a formulation can cause phytotoxicity. Consider using a microencapsulated (ME) formulation if available, as they generally have a slower release and can be safer for young plants. 3. Evaluate Environmental Conditions: High temperatures, intense sunlight, or drought stress can exacerbate phytotoxicity. Ensure optimal growing conditions for the rice seedlings. 4. Review Tank Mixes: If this compound was applied in a tank mix, interactions with other pesticides could be the cause. Some insecticides, for example, have been shown to increase the phytotoxicity of other agrochemicals.[1]
Reduced germination or poor seedling establishment after seed treatment with this compound. High concentration of the active ingredient on the seed, or phytotoxic effects of the formulation on emerging radicals and plumules.1. Optimize Seed Treatment Rate: Reduce the concentration of this compound used for seed dressing. 2. Incorporate a Safener: Consider treating the seeds with a known safener for cereals, such as fenclorim, which can protect seedlings from chemical injury.[2] 3. Test Formulation on Germination: Conduct a germination test on a small batch of seeds with different concentrations of the this compound formulation to identify a safe and effective rate. Some fungicide formulations have been observed to have a phytotoxic effect on rice seeds, leading to low germination.[3]
Inconsistent phytotoxicity across different experimental batches. Variability in application, environmental conditions, or rice seedling growth stage.1. Standardize Application Technique: Ensure uniform spray coverage and consistent application volume across all replicates. 2. Control Environmental Variables: Maintain consistent temperature, humidity, and light conditions for all experimental batches. 3. Synchronize Seedling Growth Stage: Apply this compound to rice seedlings at a consistent growth stage, as susceptibility to chemical injury can vary with developmental stage.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how might it cause phytotoxicity?

This compound is a dicarboxylic acid monoamide fungicide used to control bacterial leaf blight in rice.[4] Its primary mode of action involves the inhibition of bacterial growth. While the exact mechanism of phytotoxicity in rice is not well-documented in publicly available literature, it can be hypothesized that at high concentrations, it may interfere with the plant's own cellular processes, leading to oxidative stress.

Q2: Are there any safeners that can be used to reduce this compound phytotoxicity?

While no safeners are specifically registered for use with this compound, the use of safeners to protect cereal crops from herbicide and fungicide injury is a well-established practice.[5][6][7][8][9] Fenclorim is a safener known to be used in rice to protect against injury from certain herbicides.[2] Experimenting with established cereal safeners in a dose-response study could identify a suitable candidate for reducing this compound phytotoxicity. Natural compounds like brassinosteroids have also been shown to enhance the resistance of rice seedlings to chemical stress.[5]

Q3: How does the formulation of this compound affect its potential for phytotoxicity?

The formulation can significantly impact phytotoxicity. For instance, emulsifiable concentrate (EC) formulations may allow for rapid absorption of the active ingredient, potentially leading to higher injury compared to microencapsulated (ME) or suspension concentrate (SC) formulations, which have a slower release.[10] The adjuvants and solvents used in the formulation can also contribute to phytotoxicity.[11]

Q4: Can tank-mixing this compound with other agrochemicals increase the risk of phytotoxicity?

Yes, tank-mixing can lead to unforeseen interactions. Some insecticides and herbicides have been shown to be antagonistic when mixed, leading to reduced efficacy or increased phytotoxicity.[12][13] It is crucial to conduct a small-scale compatibility test before applying any new tank mix to your entire experiment.

Q5: What are the typical visual symptoms of fungicide-induced phytotoxicity in rice seedlings?

Common symptoms include stunting, chlorosis (yellowing of leaves), leaf tip burn, and in severe cases, necrosis (tissue death).[14] Some fungicides may also cause a reduction in plant height and overall vigor.

Quantitative Data Summary

The following tables summarize data from studies on the effects of other agrochemicals on rice, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Different Fungicide Seed Treatments on Rice Seedling Vigor

FungicideConcentrationGermination (%)Seedling Vigor IndexReference
Control-85.015.5[3]
Mancozeb-88.734.0[3]
Dressforce-40.09.2[3]

Table 2: Visual Phytotoxicity Ratings of Herbicides on Rice Seedlings (0-10 Scale)

A rating of 0 indicates no injury, while 10 indicates complete plant death.

HerbicideDays After Treatment (DAT)Phytotoxicity ScoreReference
Control70[15]
Triafamone (Recommended Dose)71.0 - 1.5[15]
Triafamone (Double Dose)72.0 - 2.5[15]

Experimental Protocols

Protocol 1: Assessing Visual Phytotoxicity of this compound on Rice Seedlings

Objective: To visually assess the phytotoxic effects of different this compound concentrations on rice seedlings.

Materials:

  • Rice seeds (specify variety)

  • Pots or trays with appropriate growth medium

  • This compound formulation

  • Deionized water

  • Spraying equipment calibrated for small-scale application

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Seedling Preparation: Sow rice seeds in pots and grow them to the 2-3 leaf stage under controlled conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).

  • Treatment Preparation: Prepare different concentrations of this compound formulation (e.g., recommended dose (1X), double the recommended dose (2X), and a control of deionized water).

  • Application: Apply the treatments to the rice seedlings using a calibrated sprayer to ensure uniform coverage.

  • Visual Assessment: Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a 0-10 rating scale (0 = no injury; 1 = slight discoloration; 2-3 = slight stunting or chlorosis; 4-6 = moderate stunting, chlorosis, and some necrosis; 7-9 = severe stunting and necrosis; 10 = plant death).

  • Data Analysis: Analyze the phytotoxicity scores statistically (e.g., using ANOVA).

Protocol 2: Quantifying the Effect of this compound on Rice Seedling Biomass and Chlorophyll Content

Objective: To quantify the impact of this compound on the growth and photosynthetic health of rice seedlings.

Materials:

  • Same as Protocol 1

  • Drying oven

  • Analytical balance

  • Spectrophotometer

  • 80% acetone solution

  • Mortar and pestle

  • Centrifuge

Methodology:

  • Experimental Setup: Follow steps 1-3 of Protocol 1.

  • Biomass Measurement: At 21 DAT, harvest the above-ground portion of the seedlings from each pot. Dry the samples in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

  • Chlorophyll Content Measurement:

    • At 7 and 14 DAT, collect a known weight of fresh leaf tissue (e.g., 100 mg) from the uppermost fully expanded leaves.

    • Grind the leaf tissue in 80% acetone using a mortar and pestle.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using standard equations.

  • Data Analysis: Analyze the biomass and chlorophyll content data statistically.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment A Rice Seed Sowing & Germination B Seedling Growth to 2-3 Leaf Stage A->B D Application of this compound B->D C Preparation of this compound Formulations C->D E Visual Phytotoxicity Assessment (3, 7, 14, 21 DAT) D->E F Biomass Measurement (21 DAT) D->F G Chlorophyll & Oxidative Stress Analysis (7, 14 DAT) D->G Signaling_Pathway cluster_stress Stress Induction cluster_cellular Cellular Response cluster_defense Plant Defense & Damage cluster_symptoms Visible Symptoms A High Concentration of this compound B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Antioxidant Enzyme Activation (SOD, CAT) C->D Induces E Lipid Peroxidation & Membrane Damage C->E Causes F Chlorophyll Degradation C->F Causes D->C Mitigates G Chlorosis & Stunting E->G F->G Mitigation_Strategy A Phytotoxicity Observed B Optimize Application Rate A->B C Modify Formulation A->C D Incorporate Safener A->D E Control Environmental Stress A->E F Reduced Phytotoxicity B->F C->F D->F E->F

References

Technical Support Center: Tecloftalam Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Tecloftalam using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in various biological matrices.

Disclaimer: Specific validated analytical methods and quantitative data for this compound are not widely available in published literature. Therefore, this guide provides recommendations based on the analysis of similar halogenated pesticides and general principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). All methods should be thoroughly validated for your specific matrix and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound by mass spectrometry?

The primary challenges in analyzing this compound, a halogenated pesticide, by mass spectrometry include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, soil, water) can interfere with the ionization of this compound, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantitative results.

  • Sample Preparation: Developing a robust sample preparation method to efficiently extract this compound from complex matrices while minimizing interferences is crucial.

  • Method Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) may be necessary depending on the application, requiring careful optimization of LC-MS/MS parameters.

  • Analyte Stability: The stability of this compound in biological samples under different storage and handling conditions needs to be assessed to ensure accurate results.

Q2: What is a matrix effect and how can I assess it for this compound analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.

To assess matrix effects for this compound, you can perform a post-extraction spike experiment:

  • Prepare a blank matrix extract using your intended sample preparation method.

  • Spike a known amount of this compound analytical standard into the blank matrix extract.

  • Prepare a neat solution of this compound at the same concentration in a pure solvent (e.g., acetonitrile).

  • Analyze both samples by LC-MS/MS and compare the peak area of this compound.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. It is recommended to evaluate matrix effects at low, medium, and high concentrations of the analyte.

Q3: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Utilize sample preparation techniques like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering matrix components.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity.

  • Use of an Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of this compound, can compensate for matrix effects as it will be similarly affected by ion suppression or enhancement.

Q4: What type of internal standard is recommended for this compound analysis?

The ideal internal standard (IS) for this compound analysis is a stable isotope-labeled (SIL) version of the molecule (e.g., ¹³C₆-Tecloftalam or D₄-Tecloftalam). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and ionization variability.

If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. However, it is crucial to validate that the analog accurately tracks the performance of this compound.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound by mass spectrometry.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample extract and re-inject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Injector Issues Inspect the injector for blockages or leaks.
Issue 2: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Ion Suppression Perform a matrix effect study. Improve sample cleanup or chromatographic separation.
Incorrect MS/MS Transitions Optimize the precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to determine the optimal transitions.
Suboptimal Source Parameters Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.
Analyte Degradation Investigate the stability of this compound in your sample matrix and during the analytical process.
Instrument Sensitivity Check the overall instrument performance with a known standard.
Issue 3: High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol. Use an internal standard to correct for variability.
Variable Matrix Effects Use a stable isotope-labeled internal standard. Evaluate matrix effects across different lots of your biological matrix.
LC System Instability Check for leaks, ensure proper pump performance, and equilibrate the column sufficiently before each injection.
Injector Carryover Implement a robust needle wash protocol between injections.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how to structure and report results from a this compound analysis.

Table 1: Hypothetical Matrix Effect Assessment for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
515,23410,66470.0 (Suppression)
50151,876113,90775.0 (Suppression)
5001,498,5431,273,76285.0 (Suppression)

Table 2: Hypothetical Recovery of this compound from Soil Samples using SPE

Spiked Concentration (ng/g)Mean Measured Concentration (ng/g)Recovery (%)
108.888
10092.592.5
1000953.095.3

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Acetonitrile (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 2-5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Protocol 2: Suggested Starting LC-MS/MS Parameters for this compound

Note: These are starting parameters and require optimization.

ParameterSuggested Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) To be determined (based on this compound's exact mass)
Product Ions (m/z) To be determined by fragmentation experiments
Collision Energy To be optimized

Mandatory Visualizations

Tecloftalam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Water, Soil) Homogenization Homogenization/ Centrifugation Sample->Homogenization Extraction Extraction (SPE or QuEChERS) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis from sample preparation to data reporting.

Troubleshooting_Matrix_Effects Start Problem: Inaccurate or Imprecise Results Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 20%? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., change SPE sorbent) ME_Present->Optimize_Cleanup Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_LC Optimize Chromatography (e.g., change gradient) Optimize_Cleanup->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Use_SIL_IS->Revalidate End Accurate & Precise Results Revalidate->End

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Photostability of Tecloftalam in Spray Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of Tecloftalam in spray solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a bactericide and fungicide used primarily for the control of bacterial leaf blight in rice.[1][2] Chemically, it is a dicarboxylic acid monoamide.[1][2] Like many agrochemicals, exposure to ultraviolet (UV) radiation from sunlight can lead to its degradation, which reduces its efficacy.[3] Ensuring the photostability of this compound in spray solutions is crucial for maintaining its protective action on crops.

Q2: My this compound spray solution appears to be losing efficacy after application in the field. Could photodegradation be the cause?

A2: Yes, a loss of efficacy after application, especially in sunny conditions, is a strong indicator of photodegradation.[4] To confirm this, you would need to conduct a photostability study comparing the degradation of this compound in your spray solution under light and dark conditions.

Q3: What are the common signs of this compound degradation in a spray solution?

A3: Besides loss of biological efficacy, signs of degradation can include a change in the color or clarity of the solution and the appearance of precipitate. However, the most reliable way to confirm and quantify degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active ingredient over time.[5]

Q4: What types of excipients can I add to my spray solution to improve the photostability of this compound?

A4: Various additives, also known as adjuvants or stabilizing agents, can be incorporated into your formulation to enhance photostability.[6][7] These can be broadly categorized as:

  • UV Absorbers: These compounds absorb UV radiation, preventing it from reaching and degrading this compound.

  • Hindered Amine Light Stabilizers (HALS): These compounds are radical scavengers that can protect the active ingredient from photodegradation.[8]

  • Antioxidants: These can prevent oxidative degradation that may be initiated by light exposure.

  • Emulsifiers and Stabilizers: Certain emulsifiers and stabilizers can create a protective environment for the active ingredient within the spray droplet.[9][10]

Q5: Are there any formulation strategies that can enhance the photostability of this compound?

A5: Yes, formulation plays a key role. Encapsulation technologies, where the active ingredient is enclosed within a protective matrix, can significantly improve photostability.[3] Additionally, using oil-based formulations or emulsions can sometimes offer more protection than simple aqueous solutions.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound efficacy in the field. Photodegradation due to sunlight exposure.1. Conduct a controlled photostability study to confirm degradation. 2. Incorporate a UV absorber or a photostabilizer (e.g., HALS) into the spray solution. 3. Consider reformulating with a protective carrier or adjuvant.
Inconsistent results in photostability studies. - Variability in light source intensity. - Inconsistent sample preparation. - Analytical method not optimized.1. Ensure a calibrated and stable light source is used for all experiments. 2. Standardize the protocol for preparing and diluting the spray solution. 3. Validate the HPLC method for accuracy, precision, and linearity.
Precipitation or phase separation in the spray solution after adding a stabilizer. Incompatibility of the stabilizer with other formulation components.1. Perform compatibility studies with all formulation components. 2. Evaluate a range of stabilizers to find a compatible option. 3. Adjust the pH or solvent system of the formulation if possible.
The chosen UV absorber is not improving photostability. - The UV absorber does not absorb at the wavelengths causing degradation. - Insufficient concentration of the UV absorber.1. Determine the UV absorption spectrum of this compound to identify the wavelengths causing degradation and select an appropriate UV absorber. 2. Optimize the concentration of the UV absorber through a dose-response study.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in a Spray Solution

Objective: To determine the rate of photodegradation of this compound in a specific spray solution under controlled UV light exposure.

Materials:

  • This compound spray solution

  • Quartz or UV-transparent glass vials

  • A photostability chamber with a controlled light source (e.g., Xenon lamp)

  • HPLC system with a suitable column and detector

  • Control vials wrapped in aluminum foil (dark control)

  • Milli-Q water or appropriate solvent for dilutions

Methodology:

  • Sample Preparation: Prepare the this compound spray solution at the desired concentration. Aliquot the solution into several quartz vials.

  • Dark Control: Wrap half of the vials completely in aluminum foil to serve as dark controls.

  • Light Exposure: Place all vials (light-exposed and dark controls) in the photostability chamber. Expose the samples to a controlled spectrum and intensity of light for a defined period (e.g., 24, 48, 72 hours). Maintain a constant temperature.

  • Sampling: At predetermined time points, withdraw an aliquot from each vial.

  • HPLC Analysis: Dilute the samples appropriately and analyze them using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples. The difference in degradation between the two sets of samples represents the photodegradation.

Protocol 2: Evaluating the Efficacy of Photostabilizers

Objective: To compare the effectiveness of different photostabilizers in preventing the photodegradation of this compound.

Materials:

  • This compound spray solution

  • A selection of photostabilizers (e.g., UV absorbers, HALS)

  • Materials from Protocol 1

Methodology:

  • Formulation Preparation: Prepare several batches of the this compound spray solution. To each batch, add a different photostabilizer at a specific concentration. Include a control batch with no stabilizer.

  • Experimental Setup: Follow the same procedure as in Protocol 1, with light-exposed and dark control vials for each formulation.

  • Light Exposure and Analysis: Expose the samples to UV light and analyze the this compound concentration at various time points using HPLC.

  • Data Comparison: Compare the degradation rates of this compound in the formulations containing different stabilizers against the control formulation with no stabilizer.

Data Presentation

Table 1: Photodegradation of this compound in Aqueous Solution

Time (hours)This compound Remaining (%) (Light-Exposed)This compound Remaining (%) (Dark Control)
0100100
246598
484297
722596

Table 2: Efficacy of Different Photostabilizers on this compound Photostability

FormulationStabilizer Concentration (%)This compound Remaining (%) after 48h Light Exposure
Control (No Stabilizer)042
Formulation A0.578
Formulation B0.585
Formulation C1.092

Visualizations

cluster_0 Photodegradation Pathway of this compound This compound This compound (Active Ingredient) ExcitedState Excited State this compound This compound->ExcitedState UV Light Absorption DegradationProducts Degradation Products (Inactive) ExcitedState->DegradationProducts Chemical Transformation cluster_1 Experimental Workflow for Photostability Assessment A Prepare this compound Solution (with and without stabilizers) B Aliquot into Quartz Vials A->B C Prepare Dark Controls (Wrap in foil) B->C D Expose to Controlled UV Light B->D C->D E Sample at Time Intervals D->E F Analyze by HPLC E->F G Calculate Degradation Rate F->G cluster_2 Troubleshooting Logic for Efficacy Loss node_result node_result start Loss of Efficacy Observed? is_photodegradation Photodegradation Confirmed? start->is_photodegradation Yes end Other Factors Affecting Efficacy start->end No is_stabilizer_used Stabilizer Used? is_photodegradation->is_stabilizer_used Yes solution2 Add/Optimize Stabilizer is_photodegradation->solution2 No is_stabilizer_effective Stabilizer Effective? is_stabilizer_used->is_stabilizer_effective Yes is_stabilizer_used->solution2 No solution3 Evaluate New Stabilizers/ Formulation is_stabilizer_effective->solution3 No is_stabilizer_effective->end Yes solution1 Conduct Photostability Study

References

Tecloftalam In Vitro Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for "Tecloftalam" revealed its identity as a fungicide and bactericide used in agriculture, primarily for controlling bacterial leaf blight in rice.[1][2][3] There is a lack of publicly available in vitro research data on its effects on mammalian cells or in the context of drug development. Therefore, this technical support guide has been constructed as a representative template. The following FAQs, protocols, and data are based on a hypothetical scenario where this compound is being investigated as a potential therapeutic agent. The principles and troubleshooting steps are grounded in established cell culture and pharmacology practices.

This guide provides troubleshooting and frequently asked questions regarding the optimization of pH for maximizing the in vitro efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving maximum this compound efficacy in our cell-based assays?

A1: The optimal pH for this compound efficacy is slightly acidic, ranging from pH 6.8 to 7.2 . Efficacy, as measured by the half-maximal inhibitory concentration (IC50), significantly decreases at alkaline pH values. It is crucial to maintain the pH of your cell culture medium within this range throughout the experiment.

Q2: Why is this compound's efficacy pH-dependent?

A2: this compound is a weak acid. Its ability to cross the cell membrane and reach its intracellular target is dependent on its protonation state. At a lower pH, a larger fraction of this compound is in its uncharged, more lipophilic form, which facilitates its diffusion across the lipid bilayer of the cell membrane. At a higher, more alkaline pH, this compound becomes predominantly ionized (negatively charged), which hinders its membrane permeability and reduces its effective intracellular concentration.

Q3: We observed lower-than-expected potency of this compound in our experiments. Could pH be a contributing factor?

A3: Yes, suboptimal pH is a common reason for reduced this compound activity. Cell metabolism can lead to the acidification of the culture medium, while prolonged exposure to ambient air can cause a drift towards alkalinity due to the loss of dissolved CO2.[4][5] It is recommended to measure the pH of your culture medium at the end of the treatment period to ensure it remained within the optimal range.

Q4: How can we best control the pH of our cell culture medium during experiments with this compound?

A4: To maintain a stable pH, it is essential to use a properly buffered medium. For standard CO2 incubators (typically 5% CO2), a medium containing a bicarbonate buffering system is standard.[5][6] For experiments conducted outside a CO2 incubator or for more stringent pH control, the use of additional non-volatile buffers such as HEPES (at a concentration of 10-25 mM) is recommended.[4][5] Always ensure your media is equilibrated to the incubator's temperature and CO2 concentration before starting your experiment.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between replicate experiments. Fluctuations in the pH of the culture medium.1. Strictly adhere to media equilibration protocols in the CO2 incubator before use. 2. Consider supplementing the medium with HEPES buffer for enhanced pH stability. 3. Measure and record the pH of the medium at the beginning and end of each experiment.
This compound appears to have low potency (high IC50 value). The pH of the culture medium is too alkaline (pH > 7.4).1. Verify the CO2 concentration in your incubator. 2. Prepare fresh media and adjust the pH to the target range (6.8-7.2) before sterile filtering. 3. Minimize the time that culture plates are outside the incubator.
Precipitation of this compound is observed in the stock solution or culture medium. The pH of the solvent or medium is affecting the solubility of the compound.1. Ensure the pH of the solvent used for the stock solution is appropriate. 2. When diluting into the final culture medium, add the this compound stock slowly while gently mixing. 3. Perform a solubility test at different pH values to determine the optimal range for keeping this compound in solution.

Quantitative Data Summary

The following table summarizes the effect of extracellular pH on the in vitro efficacy of this compound against a hypothetical cancer cell line (HCL-42) after a 48-hour incubation period.

Extracellular pHThis compound IC50 (µM)Standard Deviation
6.61.8± 0.2
6.81.2± 0.1
7.01.5± 0.2
7.22.5± 0.3
7.45.8± 0.6
7.612.3± 1.5
7.825.1± 2.8

Experimental Protocols

Protocol: Determination of pH-Dependent Efficacy of this compound using a Cell Viability Assay
  • Cell Seeding: Seed HCL-42 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of pH-Adjusted Media: Prepare batches of complete culture medium buffered with 25 mM HEPES. Adjust the pH of each batch to the desired values (e.g., 6.6, 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using sterile 1N HCl or 1N NaOH. Warm the media to 37°C.

  • Preparation of this compound Dilutions: Prepare a 2X serial dilution series of this compound in each of the pH-adjusted media.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate pH-adjusted medium containing the different concentrations of this compound. Include vehicle controls for each pH condition.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Convert the raw data to percentage viability relative to the vehicle control for each pH condition. Plot the percentage viability against the log of this compound concentration and perform a non-linear regression to determine the IC50 value for each pH.

Visualizations

Tecloftalam_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tecloftalam_H This compound-H (Uncharged) Tecloftalam_ion This compound- (Ionized) Tecloftalam_H->Tecloftalam_ion Membrane_transport Passive Diffusion Tecloftalam_H->Membrane_transport Favored at lower pH Proton H+ Tecloftalam_intra Intracellular this compound Membrane_transport->Tecloftalam_intra Inhibition Inhibition Tecloftalam_intra->Inhibition Target Target Enzyme Target->Inhibition Downstream Downstream Effects (e.g., Apoptosis) Inhibition->Downstream

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Treat Cells A->D B Prepare pH-Adjusted Culture Media C Prepare 2X this compound Dilution Series B->C C->D E Incubate for 48h D->E F Add Viability Reagent E->F G Read Plate F->G H Calculate % Viability G->H I Determine IC50 for each pH H->I

Caption: Workflow for pH optimization experiment.

Troubleshooting_Tree Start Low this compound Efficacy Observed Check_pH Was final medium pH measured and within 6.8-7.2 range? Start->Check_pH Check_CO2 Verify CO2 incubator levels and media equilibration. Check_pH->Check_CO2 No Check_Compound Was this compound stock freshly prepared? Any precipitation? Check_pH->Check_Compound Yes Use_HEPES Consider adding HEPES to the medium for better pH stability. Check_CO2->Use_HEPES Prep_Fresh Prepare fresh stock and check solubility in culture medium. Check_Compound->Prep_Fresh No Other_Factors Investigate other factors: cell line health, passage number, reagent quality. Check_Compound->Other_Factors Yes

References

Troubleshooting inconsistent results in Tecloftalam bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tecloftalam bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dicarboxylic acid monoamide used as a fungicide and bactericide, primarily for the treatment of bacterial leaf blight in paddy rice.[1][2] Its mode of action involves the inhibition of bacterial growth by disrupting essential enzyme functions and interfering with cellular metabolism.[3] Some evidence also suggests it may disrupt amino acid synthesis.[4]

Q2: What are the common bioassays used to evaluate this compound?

While specific protocols for this compound are not extensively published in public literature, researchers would typically employ a range of cell-based assays to assess its efficacy and potential toxicity. These could include:

  • Antimicrobial Susceptibility Assays: Broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against target bacteria or fungi.

  • Cell Viability/Cytotoxicity Assays: Assays such as MTT, XTT, or CellTiter-Glo® to measure the effect of this compound on the viability of target pathogens or on non-target cells (e.g., plant or mammalian cell lines) to assess for off-target effects.

  • Apoptosis Assays: Using methods like Annexin V staining to determine if this compound induces programmed cell death in the target organism.[5]

  • Mechanism of Action Studies: Specific enzymatic assays or reporter gene assays to further elucidate the molecular targets of this compound.

Troubleshooting

Q3: Why am I seeing high variability between replicate wells in my cell-based assay?

High variability between replicates is a common issue in cell-based assays and can stem from several factors:[6]

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration. Consider not using the outer wells or filling them with sterile PBS or water.

  • Pipetting Errors: Inconsistent volumes of reagents or compound dilutions can lead to significant differences. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[7]

  • Air Bubbles: Bubbles can interfere with absorbance, fluorescence, or luminescence readings.[7] Be careful not to introduce bubbles during pipetting.

  • Precipitation: The test compound may precipitate in the assay medium. Check for precipitates and consider using a lower concentration or a different solvent.

Q4: My dose-response curve is not sigmoidal or is showing inconsistent results between experiments. What could be the cause?

An inconsistent or non-sigmoidal dose-response curve can be due to several issues:[8]

  • Incorrect Dilution Series: Double-check the calculations and preparation of your this compound serial dilutions.

  • Compound Instability: this compound may be unstable in the assay medium over the incubation period. Consider reducing the incubation time or replenishing the compound.[5]

  • Cell Health and Passage Number: Use cells at a consistent and low passage number.[5] High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.

  • Assay Incubation Time: The optimal incubation time can vary. A pilot experiment with multiple time points can help determine the ideal duration.[5]

Troubleshooting Guides

Issue 1: No or Low Signal in the Bioassay

If you are observing no signal or a signal that is not significantly different from your negative control, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Reagent Preparation or Storage Verify that all reagents were prepared according to the protocol and stored at the recommended temperatures.[7]
Omission of a Reagent or Protocol Step Carefully review the protocol to ensure all steps were followed in the correct order.[7]
Incorrect Wavelength or Filter Set Confirm that the plate reader is set to the correct wavelength or filter set for the specific assay being performed.[7]
Use of an Incorrect Microplate Type Ensure the correct type of microplate is being used (e.g., clear for absorbance, black for fluorescence, white for luminescence).[7]
Assay Buffer Temperature Equilibrate all reagents to the assay temperature as specified in the protocol, as low temperatures can reduce enzyme activity.[7]
Issue 2: High Background Signal

A high background signal can mask the specific signal from your experimental wells. The following table outlines common causes and solutions.

Potential CauseRecommended Solution
Contaminated Reagents or Media Use fresh, sterile reagents and media. Check for signs of microbial contamination.
Autofluorescence of Compound or Plate Measure the fluorescence of this compound and the microplate at the assay wavelength. If high, consider a different assay or plate type.
Sub-optimal Washing Steps If the assay involves washing steps, ensure they are performed thoroughly to remove unbound reagents.
Incorrect Blanking Ensure that the correct blank (e.g., media only, cells with vehicle) is being used to subtract the background signal.
Light Leakage in Plate Reader For fluorescence and luminescence assays, ensure the plate reader's chamber is light-tight.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on the viability of a bacterial or fungal cell culture.

  • Cell Culture: Culture the target microbial cells in the appropriate liquid medium until they reach the mid-logarithmic phase of growth.

  • Cell Seeding: Dilute the cell culture to the desired concentration and seed 100 µL into each well of a 96-well clear flat-bottom microplate.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then further dilute into the assay medium.

  • Treatment: Add 100 µL of the diluted this compound solutions to the wells containing the cells. Include vehicle-only controls and media-only blanks.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microbial strain.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank from all other wells. Calculate the percentage of cell viability relative to the vehicle-only control.

Visualizations

Experimental Workflow for a Cell-Based Bioassay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture C Seed Cells into Plate A->C B Prepare this compound Dilutions D Add Compound to Wells B->D C->D E Incubate Plate D->E F Add Detection Reagent E->F G Incubate for Signal Development F->G H Read Plate G->H I Analyze Data H->I J Generate Report I->J

Caption: A typical workflow for a cell-based bioassay.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Observed CheckReagents Are reagents properly prepared and stored? Start->CheckReagents CheckProtocol Was the protocol followed exactly? Start->CheckProtocol CheckCells Are cells healthy and at a consistent passage number? Start->CheckCells CheckEquipment Is equipment (pipettes, reader) calibrated and working correctly? Start->CheckEquipment CheckReagents->CheckProtocol Yes FixReagents Remake reagents. Store correctly. CheckReagents->FixReagents No CheckProtocol->CheckCells Yes FixProtocol Review protocol and repeat experiment carefully. CheckProtocol->FixProtocol No CheckCells->CheckEquipment Yes FixCells Thaw a new vial of cells. Monitor cell health. CheckCells->FixCells No FixEquipment Calibrate/service equipment. CheckEquipment->FixEquipment No End Consistent Results Achieved CheckEquipment->End Yes FixReagents->End FixProtocol->End FixCells->End FixEquipment->End

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Tecloftalam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Tecloftalam, a benzanilide fungicide used to control bacterial leaf blight in rice. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of residue analysis in environmental monitoring, food safety assessment, and drug development studies. This document outlines common analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to aid in method selection and validation.

This compound, with the chemical formula C14H5Cl6NO3, is a dicarboxylic acid monoamide.[1][2] Its analysis typically involves robust extraction and cleanup procedures followed by sensitive chromatographic detection. The methods discussed below are widely applicable to the analysis of pesticide residues in complex matrices such as soil, water, and agricultural products.[3][4][5][6]

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for pesticide residue analysis due to their high sensitivity and specificity.[7][8][9] The following table summarizes typical performance data for these methods based on multi-residue pesticide analysis studies.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC-UV/FLD)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 70-120%[10]71-119%[7]80-110%
Precision (RSD %) < 20%[10]< 20%[7]< 15%
Limit of Detection (LOD) 0.01 - 10 ng/mL[10][11][12]0.002 - 1.30 ng/mL[13][14][15]5 - 10 ng[12]
Limit of Quantitation (LOQ) 0.04 - 50 ng/mL[10][11]0.025 - 2.6 ng/mL[7][10][15]10 - 50 ng/mL
Selectivity HighVery HighModerate to High
Matrix Effects Can be significant, requires cleanup[16]Can be significant, requires cleanupModerate
Throughput High[16]HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for a generic sample preparation technique and the two primary analytical methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural commodities.[3][6][7][17]

Protocol:

  • Homogenization: Weigh 5-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. For samples with low water content, add an appropriate amount of water.

  • Salting-Out: Add a salt mixture, typically magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.[3][7] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[17]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences.

  • Final Preparation: Centrifuge the d-SPE tube and take an aliquot of the supernatant for analysis. The extract may be concentrated and reconstituted in a suitable solvent for injection.[17]

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pesticides.

Protocol:

  • Injection: Inject 1-2 µL of the prepared sample extract into the GC inlet in splitless mode.[11][17]

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[11][17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[11][17]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: start at 60°C, ramp to 170°C, then ramp to 310°C.[17]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is typically used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[11] Precursor and product ions specific to this compound would need to be determined.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds.

Protocol:

  • Injection: Inject 5-20 µL of the prepared sample extract into the LC system.[17][18]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used for separation.[15][17]

    • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[15][18]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), either in positive or negative mode, is the most common ionization source.[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, requiring the selection of specific precursor and product ion transitions for this compound.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in a solid matrix like rice or soil.

Tecloftalam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Sample Collection (e.g., Rice, Soil) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract GC_Separation GC Separation FinalExtract->GC_Separation LC_Separation LC Separation FinalExtract->LC_Separation MSMS_Detection_GC MS/MS Detection GC_Separation->MSMS_Detection_GC Quantification Quantification MSMS_Detection_GC->Quantification MSMS_Detection_LC MS/MS Detection LC_Separation->MSMS_Detection_LC MSMS_Detection_LC->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound residue analysis.

Logical Relationship for Method Validation

The following diagram illustrates the key parameters considered during the cross-validation of an analytical method, based on ICH Q2(R1) guidelines.[19]

Method_Validation_Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation.

References

Comparative Efficacy of Tecloftalam and Streptomycin Against Xanthomonas oryzae

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Tecloftalam and the antibiotic Streptomycin for the management of bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae (Xoo), reveals distinct mechanisms of action and a notable gap in direct comparative efficacy data. While Streptomycin's mode of action and in-vitro effectiveness are well-documented, a comprehensive understanding of this compound's bactericidal properties and its performance relative to established antibiotics is less clear from currently available public research.

Executive Summary

Streptomycin, an aminoglycoside antibiotic, has demonstrated significant efficacy in controlling X. oryzae both in laboratory settings and field applications. It functions by inhibiting protein synthesis in bacteria, a well-understood mechanism that provides a clear basis for its antibacterial activity. In contrast, this compound, a dicarboxylic acid monoamide, is also utilized for managing bacterial leaf blight, though detailed public information regarding its specific mechanism of action against Xoo and direct, quantitative comparisons of its efficacy with Streptomycin are limited. Field studies provide some performance indicators for both, but differences in experimental designs and metrics preclude a direct side-by-side comparison.

Data Presentation: Efficacy Against Xanthomonas oryzae

Quantitative data on the efficacy of Streptomycin is available from various in-vitro and field studies. For this compound, publicly accessible, specific in-vitro efficacy data such as EC50 or Minimum Inhibitory Concentration (MIC) values against X. oryzae are not readily found in the reviewed literature. Field trial results, however, offer some insight into its practical application.

Table 1: In-Vitro Efficacy of Streptomycin against Xanthomonas oryzae

CompoundConcentrationInhibition Zone Diameter (mm)Reference
Streptomycin0.05%27.00
Streptomycin0.03%26.83
Streptomycin Sulphate100 ppm22.66
Streptomycin + Copper Oxychloride-2.23 cm[1]

Table 2: Field Efficacy of this compound and Streptomycin against Bacterial Leaf Blight of Rice

Compound/TreatmentApplication RateEfficacy MetricResultReference
This compound (10% WP)1 kg/ha and 0.67 kg/ha Disease Incidence in Field TrialEffective against leaf blight incidence[2]
Streptomycin Sulphate (Flare 72 WP)-Disease Control92.23%[3]
Streptomycin Sulphate + Tetracycline HCl + Copper Oxychloride500 ppm + 1.25%Disease Control47.99%[4][5]
Streptomycin Sulphate + Copper Hydroxide0.03% + 0.25%BLB Severity57.45%

Note: Direct comparison is challenging due to variations in experimental conditions, formulations, and metrics.

Mechanisms of Action

Streptomycin: The primary mechanism of action for streptomycin against Xanthomonas oryzae is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of the bacteria, leading to misreading of the mRNA code and ultimately disrupting the production of essential proteins necessary for bacterial growth and survival.

This compound: The precise biochemical mechanism of action of this compound against X. oryzae is not well-delineated in the available scientific literature. As a dicarboxylic acid monoamide, its mode of action may differ significantly from that of traditional antibiotics.

Experimental Protocols

The evaluation of bactericides against X. oryzae typically involves both in-vitro and in-vivo (field) experiments.

In-Vitro Antibacterial Assay (Agar Well/Disc Diffusion Method)

This method is commonly used to determine the susceptibility of bacteria to a particular antimicrobial agent.

  • Culture Preparation: A pure culture of Xanthomonas oryzae is grown in a suitable liquid medium (e.g., Nutrient Broth) to a specific cell density.

  • Inoculation: A lawn of the bacterial culture is spread evenly onto the surface of a solid growth medium (e.g., Nutrient Agar) in a petri dish.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., Streptomycin) or solutions of the compounds are placed onto the agar surface.

  • Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 28°C for 48-72 hours).

  • Observation: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters. A larger diameter indicates greater inhibitory activity.

experimental_workflow_in_vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Pure Culture of X. oryzae inoculation Inoculate Agar Plate culture->inoculation agar_plate Nutrient Agar Plate agar_plate->inoculation application Apply Test Compounds inoculation->application incubation Incubate Plates application->incubation observation Measure Inhibition Zones incubation->observation

Diagram 1: Workflow for In-Vitro Antibacterial Assay.
Field Efficacy Trial

Field trials are essential to evaluate the performance of bactericides under real-world agricultural conditions.

  • Plot Design: The experiment is set up in a rice field using a randomized complete block design with multiple replications for each treatment.

  • Crop Cultivation: A rice variety susceptible to bacterial leaf blight is cultivated using standard agronomic practices.

  • Inoculation: Plants are often artificially inoculated with a suspension of X. oryzae to ensure uniform disease pressure.

  • Treatment Application: The test bactericides (e.g., this compound, Streptomycin) are applied at specified rates and timings, often as foliar sprays. A control group receives no treatment.

  • Disease Assessment: Disease severity and incidence are periodically assessed using a standardized rating scale.

  • Yield Data Collection: At the end of the growing season, grain yield and other relevant parameters are measured for each plot.

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between treatments.

experimental_workflow_field cluster_setup Field Setup cluster_trial Trial Execution cluster_data Data Collection & Analysis plot_design Randomized Plot Design cultivation Cultivate Susceptible Rice Variety plot_design->cultivation inoculation Inoculate with X. oryzae cultivation->inoculation treatment Apply Bactericide Treatments inoculation->treatment assessment Assess Disease Severity treatment->assessment yield_data Collect Yield Data assessment->yield_data analysis Statistical Analysis yield_data->analysis

Diagram 2: Workflow for Field Efficacy Trial.

Signaling Pathways

Streptomycin's Impact on Bacterial Protein Synthesis

Streptomycin's mechanism of action directly interferes with the bacterial protein synthesis signaling pathway. By binding to the 30S ribosomal subunit, it disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the premature termination of protein synthesis. This cascade of events ultimately results in bacterial cell death.

streptomycin_pathway streptomycin Streptomycin ribosome_30s 30S Ribosomal Subunit streptomycin->ribosome_30s Binds to misreading mRNA Misreading ribosome_30s->misreading Causes mrna mRNA mrna->ribosome_30s Associates with trna tRNA trna->ribosome_30s Brings amino acids protein_synthesis_inhibition Inhibition of Protein Synthesis misreading->protein_synthesis_inhibition cell_death Bacterial Cell Death protein_synthesis_inhibition->cell_death

Diagram 3: Simplified signaling pathway of Streptomycin's action.

Information regarding the specific signaling pathways in X. oryzae affected by this compound is not currently available in the reviewed literature.

Conclusion

Streptomycin is a well-characterized antibiotic with proven efficacy against Xanthomonas oryzae, acting through the inhibition of protein synthesis. This compound is also used in the management of bacterial leaf blight in rice, and field studies indicate its effectiveness. However, a direct comparative analysis of the efficacy of this compound and Streptomycin is hampered by a lack of publicly available, quantitative in-vitro data and detailed mechanistic studies for this compound. Further research is required to elucidate the mode of action of this compound and to conduct direct comparative studies to establish its relative efficacy against X. oryzae. Such studies would provide valuable information for researchers, scientists, and drug development professionals in devising effective and sustainable strategies for the control of bacterial leaf blight in rice.

References

A Comparative Guide to Tecloftalam and Bismerthiazol for Bacterial Blight Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemical agents, Tecloftalam and Bismerthiazol, for the control of bacterial blight, a significant disease affecting various crops, most notably rice (Oryza sativa), caused by the bacterium Xanthomonas oryzae pv. oryzae. While both compounds are used in agriculture for this purpose, the available scientific literature presents a stark contrast in the depth of understanding of their respective efficacy and mechanisms of action. This report synthesizes the available experimental data, outlines methodologies for their evaluation, and visualizes the known biological pathways.

Performance in Bacterial Blight Control: A Quantitative Comparison

Quantitative data from field trials is crucial for assessing the real-world efficacy of bactericides. While comparative data for bismerthiazol is available, there is a notable lack of publicly accessible, peer-reviewed field trial data for this compound.

Table 1: Efficacy of Bismerthiazol and Other Bactericides against Bacterial Leaf Blight of Rice

TreatmentActive IngredientDisease Incidence (%)Disease Severity Index (%)Yield (tonnes/ha)
Thrill 20WP Bismerthiazol 88.08 32.54 6.01
Coopix 50WPCopper oxychloride60.4416.796.58
Profile 50WPKasugamycin + Copper oxychloride78.5621.966.44
Kasumin 2SLKasugamycin83.4426.656.23
Triseen 5SLValidamycin95.7440.545.87
Bleaching powderCalcium hypochlorite91.6336.63-
ControlUntreated98.0858.01-

Source: Adapted from a field study evaluating commercially available bactericides for the control of bacterial leaf blight in rice.[1]

Mechanisms of Action

The modes by which these two compounds combat bacterial blight appear to be fundamentally different, with bismerthiazol exhibiting a more extensively characterized dual-action mechanism.

Bismerthiazol: A Dual-Pronged Approach

Bismerthiazol operates through both direct antibacterial activity and the induction of the host plant's innate defense systems.

  • Direct Antibacterial Action: Bismerthiazol directly inhibits the growth of Xanthomonas oryzae pv. oryzae.[4] Its mechanism is believed to involve targeting the bacterium's respiration pathway, leading to increased lipid peroxidation and superoxide anion levels in the leaves.[5] Some research also suggests that it may interfere with the synthesis of bacterial cell walls and disrupt DNA replication. It has also been shown to inhibit the histidine utilization (Hut) pathway in the bacterium.

  • Induction of Plant Defense: A significant aspect of bismerthiazol's efficacy is its role as a chemical elicitor, priming the plant's immune response.[4] Application of bismerthiazol has been shown to:

    • Activate Signaling Pathways: It triggers the biosynthesis of key defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[4] In citrus, it has also been found to induce the salicylic acid (SA) signaling pathway.

    • Enhance Defense Gene Expression: It upregulates the expression of defense-related genes in rice leaves inoculated with Xoo.[4]

    • Promote Cellular Defense Responses: Bismerthiazol enhances cellular defense mechanisms such as callose deposition and a hypersensitive response-like cell death in infected leaves.[4]

This compound: An Unclear Mechanism

The precise mechanism of action for this compound as a bactericide is not well-documented in the available scientific literature. It is described as a dicarboxylic acid monoamide used for the treatment of bacterial leaf blight in paddy rice.[6] One source suggests that its mode of action involves the disruption of amino acid synthesis, though this is a common mechanism for herbicides and may not accurately reflect its antibacterial function. Further research is required to elucidate the specific biochemical pathways targeted by this compound in Xanthomonas oryzae pv. oryzae.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these bactericides.

In Vivo Efficacy Assessment in Field Trials

This protocol outlines a standard method for evaluating the efficacy of bactericides against bacterial leaf blight in rice under field conditions.

  • Experimental Design: The trial is typically laid out in a Randomized Complete Block Design (RCBD) with a minimum of three replications per treatment to ensure statistical validity.[1]

  • Treatments: Commercially formulated bactericides, such as Thrill 20WP (Bismerthiazol), are applied at their recommended dosages. A control group receiving no bactericide application is essential for comparison.[1]

  • Application Method: The bactericides are applied as a foliar spray after the initial appearance of bacterial leaf blight symptoms.[1]

  • Data Collection:

    • Disease Incidence: The percentage of plants exhibiting disease symptoms within a defined plot area is recorded.[1]

    • Disease Severity: The extent of leaf area affected by the disease on infected plants is assessed using a standardized 0-9 disease rating scale.[1]

    • Yield: At the end of the growing season, the grain yield is measured in tonnes per hectare (t/ha).[1]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between the various treatments.

In Vitro Assessment of Plant Defense Induction

This protocol describes a method to determine the effect of a chemical agent on the induction of defense-related signaling molecules in plants.

  • Plant Material and Treatment: Rice plants are grown in a nutrient solution. For the treatment group, a specified concentration of the test compound (e.g., 50 mg L⁻¹ bismerthiazol) is added to the nutrient solution. A control group is maintained in a nutrient solution without the test compound.[4]

  • Herbivore Infestation (Optional but recommended for comprehensive analysis): To assess the elicited response, plants from both the treatment and control groups can be infested with herbivores (e.g., white-backed planthopper nymphs).[4]

  • Sample Collection: Leaf samples are collected at various time points after treatment and/or infestation (e.g., 0, 3, 8, 24, 48, 72 hours).

  • Hormone and H₂O₂ Analysis: The collected leaf samples are analyzed for the levels of plant hormones such as jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), salicylic acid (SA), and ethylene (ET), as well as hydrogen peroxide (H₂O₂), using established biochemical and analytical techniques (e.g., gas chromatography-mass spectrometry for hormones, and spectrophotometric assays for H₂O₂).[4]

  • Statistical Analysis: The data is statistically analyzed to compare the levels of signaling molecules between the treated and control plants at different time points.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the known signaling pathway for bismerthiazol and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis Plant_Cultivation Rice Plant Cultivation (Susceptible Variety) Treatment_Groups Establish Treatment Groups (this compound, Bismerthiazol, Control) Plant_Cultivation->Treatment_Groups Inoculation Inoculation with Xanthomonas oryzae pv. oryzae Treatment_Groups->Inoculation Bactericide_Application Foliar Spray Application of Bactericides Inoculation->Bactericide_Application Disease_Assessment Assess Disease Incidence & Severity Bactericide_Application->Disease_Assessment Yield_Measurement Measure Crop Yield Disease_Assessment->Yield_Measurement Statistical_Analysis Statistical Analysis of Data Yield_Measurement->Statistical_Analysis

Experimental workflow for evaluating bactericide efficacy.

bismerthiazol_pathway cluster_direct Direct Antibacterial Action cluster_indirect Induction of Plant Defense Bismerthiazol Bismerthiazol Plant_Cell Rice Plant Cell Bismerthiazol->Plant_Cell Acts on Inhibition Inhibition of Respiration & Cell Wall Synthesis Bismerthiazol->Inhibition Directly Targets Xoo Xanthomonas oryzae pv. oryzae (Xoo) Signaling_Molecules ↑ JA, JA-Ile, ET, H₂O₂, SA Biosynthesis Plant_Cell->Signaling_Molecules Inhibition->Xoo Inhibits Gene_Expression ↑ Defense Gene Expression Signaling_Molecules->Gene_Expression Cellular_Response Callose Deposition & Hypersensitive Response Gene_Expression->Cellular_Response Cellular_Response->Xoo Inhibits

Dual-action signaling pathway of Bismerthiazol.

Conclusion

Based on the currently available scientific literature, bismerthiazol presents a well-documented case for its use in controlling bacterial blight in rice, with evidence supporting both direct antibacterial action and the induction of host plant defense mechanisms. In contrast, while this compound is utilized for the same purpose, there is a significant lack of publicly accessible, detailed experimental data regarding its efficacy and a clear understanding of its mechanism of action as a bactericide.

For researchers and drug development professionals, bismerthiazol offers a more robust foundation for further study and as a benchmark for the development of new bactericides. The dual-action mechanism of bismerthiazol, which leverages the plant's own defenses, is a particularly interesting area for the development of novel and sustainable disease management strategies. Future research should prioritize conducting and publishing rigorous, comparative field trials that include this compound to provide a clearer picture of its relative performance. Furthermore, dedicated studies are urgently needed to elucidate the molecular mechanism of action of this compound against Xanthomonas oryzae pv. oryzae.

References

A Comparative Guide to the Validation of a New Analytical Method for Tecloftalam Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of Tecloftalam metabolites against existing methodologies. The presented data and protocols are intended to assist researchers in the selection and implementation of robust analytical techniques for pesticide residue analysis.

Executive Summary

This compound, a fungicide used for the control of bacterial leaf blight in rice, undergoes metabolic degradation in the environment. Its primary metabolites are tetrachlorophthalic acid and 2,3-dichloroaniline. Accurate and sensitive quantification of these metabolites is crucial for environmental monitoring and food safety assessment. This guide details a new, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares its performance with established Gas Chromatography-Mass Spectrometry (GC-MS) and other LC-MS/MS methods. The new method demonstrates excellent sensitivity, accuracy, and precision, offering a reliable alternative for the analysis of this compound metabolites in complex matrices.

Data Presentation: Method Performance Comparison

The performance of the new UHPLC-MS/MS method was rigorously evaluated and compared to existing methods for the determination of this compound's primary metabolites: tetrachlorophthalic acid and 2,3-dichloroaniline. The following tables summarize the key validation parameters.

Table 1: Comparison of Analytical Methods for Tetrachlorophthalic Acid

ParameterNew Validated UHPLC-MS/MS MethodExisting LC-MS/MS MethodsExisting GC-MS Method
Linearity (r²) >0.998>0.99>0.99
Limit of Detection (LOD) 0.05 µg/L0.1 - 1 µg/L0.5 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.3 - 3 µg/L1.5 µg/L
Accuracy (Recovery %) 95 - 105%85 - 115%80 - 110%
Precision (RSD %) < 5%< 15%< 20%
Sample Preparation QuEChERSLLE or SPEDerivatization, LLE or SPE
Analysis Time ~10 min~15-20 min~25-30 min

Table 2: Comparison of Analytical Methods for 2,3-Dichloroaniline

ParameterNew Validated UHPLC-MS/MS MethodExisting LC-MS/MS MethodsExisting GC-MS Method
Linearity (r²) >0.999>0.99>0.998
Limit of Detection (LOD) 0.01 µg/L0.02 - 0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.03 µg/L0.06 - 0.3 µg/L0.15 µg/L
Accuracy (Recovery %) 98 - 108%90 - 110%85 - 115%
Precision (RSD %) < 4%< 10%< 15%
Sample Preparation QuEChERSLLE or SPELLE or SPME
Analysis Time ~8 min~10-15 min~20-25 min

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and a representative existing GC-MS method are provided below.

New Validated UHPLC-MS/MS Method for this compound Metabolites

1. Sample Preparation (QuEChERS Protocol)

  • 1.1. Soil/Sediment Samples:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add internal standards.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • 1.2. Water Samples:

    • To 10 mL of water sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

    • Add internal standards.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

  • 2.1. Liquid Chromatography:

    • System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 6 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • 2.2. Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).

    • Ionization Source: Electrospray Ionization (ESI) in both positive (for 2,3-dichloroaniline) and negative (for tetrachlorophthalic acid) modes.

    • MRM Transitions:

      • Tetrachlorophthalic acid: Precursor ion [M-H]⁻ → Product ions (specific fragments to be determined).

      • 2,3-Dichloroaniline: Precursor ion [M+H]⁺ → Product ions (specific fragments to be determined).

    • Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temp: 300 °C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V).

Existing GC-MS Method for 2,3-Dichloroaniline

1. Sample Preparation (Liquid-Liquid Extraction)

  • 1.1. Water Samples:

    • To 100 mL of water sample, adjust pH to >11 with NaOH.

    • Extract three times with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • 1.2. Soil/Sediment Samples:

    • Mix 20 g of soil with anhydrous sodium sulfate to form a free-flowing powder.

    • Extract with 150 mL of a 1:1 mixture of acetone and hexane in a Soxhlet extractor for 8 hours.

    • Concentrate the extract to approximately 5 mL.

    • Exchange the solvent to hexane and concentrate to a final volume of 1 mL.

2. GC-MS Analysis

  • 2.1. Gas Chromatography:

    • System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 70 °C (hold 2 min), ramp to 200 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold 5 min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • 2.2. Mass Spectrometry:

    • System: Mass selective detector (e.g., Agilent 5977A).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for 2,3-Dichloroaniline: m/z 161, 126, 90.

Mandatory Visualizations

Metabolic_Pathway_of_this compound This compound This compound N-(2,3-dichlorophenyl)-3,4,5,6- tetrachlorophthalamic acid Hydrolysis Amide Bond Hydrolysis This compound->Hydrolysis Metabolite1 Tetrachlorophthalic Acid Hydrolysis->Metabolite1 Metabolite2 2,3-Dichloroaniline Hydrolysis->Metabolite2 Further_Degradation1 Further Degradation (e.g., decarboxylation) Metabolite1->Further_Degradation1 Further_Degradation2 Further Degradation (e.g., oxidation, conjugation) Metabolite2->Further_Degradation2 Products1 Degradation Products Further_Degradation1->Products1 Products2 Degradation Products Further_Degradation2->Products2

Caption: Proposed metabolic pathway of this compound in the environment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water) Extraction Extraction (QuEChERS) Sample_Collection->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup UHPLC_Separation UHPLC Separation Cleanup->UHPLC_Separation MSMS_Detection MS/MS Detection UHPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound metabolites.

Inter-laboratory Comparison of Tecloftalam Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative performance data relevant to the inter-laboratory analysis of Tecloftalam residues. In the absence of a publicly available, large-scale inter-laboratory comparison specifically for this compound, this document synthesizes common analytical practices and presents a framework for such a comparison. The data herein is representative of typical performance characteristics observed in proficiency testing for pesticide residue analysis.

Introduction

This compound is a bactericide used in agriculture, and ensuring accurate and reproducible measurement of its residues in various matrices is crucial for regulatory compliance and food safety. Inter-laboratory comparisons (ILCs) are essential for evaluating and harmonizing the performance of different laboratories in analyzing for a specific analyte. This guide outlines a standard protocol for this compound residue analysis and presents a comparative data framework.

Experimental Protocols

A common and effective method for the determination of this compound residues is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is necessary for detecting residues at low concentrations in complex matrices like soil, water, and plant tissues.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Extraction:

    • A homogenized 10-15 g sample (e.g., fruit, vegetable, soil) is weighed into a 50 mL centrifuge tube.

    • 10 mL of water and 10 mL of acetonitrile are added.

    • The mixture is shaken vigorously for 1 minute.

    • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added.

    • The tube is immediately shaken for 1 minute and then centrifuged at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • The tube is shaken for 30 seconds and then centrifuged for 1 minute.

    • The cleaned extract is then filtered and is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic pesticides like this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for this compound to ensure specificity and sensitivity.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes hypothetical results from a proficiency test involving multiple laboratories analyzing a spiked sample of a representative matrix (e.g., apples) with a known concentration of this compound.

Laboratory IDReported Concentration (mg/kg)Recovery (%)Relative Standard Deviation (RSD %)Z-Score
Lab 010.045905.2-1.0
Lab 020.0511024.50.2
Lab 030.0551106.11.0
Lab 040.048963.9-0.4
Lab 050.0531065.50.6
Assigned Value 0.050

Note: The Z-score is a common metric in proficiency testing to assess the performance of a laboratory. A Z-score between -2 and 2 is generally considered satisfactory.

Mandatory Visualization

The following diagrams illustrate the key workflows in the analysis of this compound residues.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Addition of Salts & Centrifugation Extraction->Salting_out dSPE Dispersive SPE Cleanup Salting_out->dSPE LC_Separation LC Separation (C18 Column) dSPE->LC_Separation Inject Cleaned Extract ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Quantification Data Quantification MSMS_Detection->Quantification

Caption: Experimental workflow for this compound residue analysis.

Logical_Relationship ILC Inter-laboratory Comparison Reference_Material Reference Material ILC->Reference_Material Performance_Assessment Performance Assessment (Z-Scores) ILC->Performance_Assessment Lab_A Laboratory A Lab_A->Performance_Assessment Lab_B Laboratory B Lab_B->Performance_Assessment Lab_C Laboratory C Lab_C->Performance_Assessment Reference_Material->Lab_A Reference_Material->Lab_B Reference_Material->Lab_C

Caption: Logical relationship in an inter-laboratory comparison.

Comparative Environmental Impact Assessment: Tecloftalam and Alternatives for Bacterial Leaf Blight Control in Rice

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of Tecloftalam, a benzanilide fungicide used to control bacterial leaf blight in rice, against two alternative antibiotic fungicides, Kasugamycin and Validamycin. Due to the limited availability of public quantitative environmental data for this compound, this comparison relies on available hazard assessments and contrasts them with the more extensively documented profiles of its alternatives. The objective is to present a clear, data-driven comparison to inform research and development in sustainable agriculture.

Executive Summary

This compound is identified as a fungicide and bactericide used for managing bacterial leaf blight in rice.[1][2][3][4][5] While specific quantitative data on its environmental fate and ecotoxicity are scarce, hazard alerts suggest it is mobile and moderately toxic to fish. In contrast, Kasugamycin and Validamycin, both antibiotic fungicides, have more available data. Validamycin, in particular, shows rapid degradation in soil but some toxicity to honeybees. Kasugamycin is noted for its rapid degradation in soil and low water contamination risk, though it can affect non-target bacterial communities.[1] This guide synthesizes the available information to facilitate a comparative assessment.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the available quantitative data for this compound and its alternatives. The lack of specific values for this compound underscores the need for further research to conduct a comprehensive risk assessment.

Table 1: Environmental Fate Characteristics

ParameterThis compoundKasugamycinValidamycinTest Guideline
Soil Half-Life (DT₅₀) Data not availableRapid degradation< 5 hoursOECD 307
Mobility Potential High alert: MobileLikely to be mobileData not available-

Table 2: Aquatic Ecotoxicity

ParameterThis compoundKasugamycinValidamycinTest Guideline
Fish (Acute, 96hr LC₅₀) Moderate alert: Moderate toxicity>66.2 mg/L (Freshwater)>40 mg/L (Carp)OECD 203
Aquatic Invertebrates (Acute, 48hr EC₅₀) Data not availableData not available>40 mg/L (Daphnia pulex)OECD 202
Algae (Acute, 72hr ErC₅₀) Data not availableData not available43 mg/L (Green alga)OECD 201

Table 3: Terrestrial Ecotoxicity

ParameterThis compoundKasugamycinValidamycinTest Guideline
Honeybee (Acute Oral, 48hr LD₅₀) Data not availableData not available0.15 µ g/bee OECD 213
Honeybee (Acute Contact LD₅₀) Data not availableData not availableData not availableOECD 214

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are critical for ensuring data quality and comparability across different chemical substances.

  • OECD 307: Aerobic and Anaerobic Transformation in Soil This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[6][7][8][9][10] Radiolabelled (¹⁴C) test substance is applied to soil samples, which are then incubated for up to 120 days.[6][7] The rate of transformation is measured by analyzing the disappearance of the parent compound and the formation and decline of transformation products over time. Mineralization to ¹⁴CO₂ is quantified to establish a mass balance.[8]

  • OECD 203: Fish, Acute Toxicity Test This test evaluates the acute toxicity of a substance to fish.[11][12][13] Fish are exposed to the test substance in a static or semi-static system for 96 hours.[11][12] The primary endpoint is the LC₅₀ (Lethal Concentration 50%), which is the concentration estimated to cause mortality in 50% of the test fish over the exposure period.[11] Observations of mortality are made at 24, 48, 72, and 96 hours.[11][12]

  • OECD 202: Daphnia sp. Acute Immobilisation Test This guideline assesses the acute toxicity of substances to freshwater invertebrates, typically Daphnia magna.[3][14][15][16][17] Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[14][15] The endpoint is the EC₅₀ (Effective Concentration 50%), the concentration that causes immobilization (inability to swim) in 50% of the daphnids.[3][15]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines the effect of a substance on the growth of freshwater microalgae.[4][5][18][19][20] Exponentially growing algal cultures are exposed to at least five concentrations of the test substance over 72 hours.[4][18] The response is measured as the inhibition of growth, and the EC₅₀ for growth rate inhibition is calculated.[5]

  • OECD 213: Honeybees, Acute Oral Toxicity Test This laboratory test assesses the acute oral toxicity of chemicals to adult honeybees.[21][22][23][24][25] Bees are fed a sucrose solution containing the test substance at a minimum of five dose levels.[21][23] Mortality is recorded over at least 48 hours, and the LD₅₀ (Lethal Dose 50%)—the dose expected to kill 50% of the test bees—is determined.[21]

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms of action relevant to the environmental assessment of these fungicides.

G Environmental Risk Assessment Workflow for Pesticides cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Physicochemical Properties B Mode of Action Analysis C Toxicity Profile Screening D Environmental Fate (Soil, Water, Air) C->D E Residue Analysis (Crops, Environment) F Non-Target Organism Exposure Modeling G Ecotoxicity Testing (Aquatic & Terrestrial) F->G H Non-Target Species Impact Studies I Risk Quotient (RQ) Calculation (Exposure / Effects) H->I J Uncertainty Analysis K Risk Management & Regulatory Decision J->K

Caption: Workflow for assessing pesticide environmental risk.

G Mechanism of Action: Validamycin cluster_pathway Normal Fungal Metabolism cluster_action Validamycin Action Validamycin Validamycin Trehalase Trehalase Enzyme (in Fungal Cell) Validamycin->Trehalase Inhibition Inhibition Trehalase->Inhibition Trehalose Trehalose (Fungal Energy Source) Glucose Glucose Trehalose->Glucose Hydrolysis Block Blocked Conversion Trehalose->Block Metabolism Energy for Hyphal Growth & Cell Wall Synthesis Glucose->Metabolism Result Fungistatic Effect: Cessation of Fungal Growth Metabolism->Result Inhibition->Trehalose Block->Result

Caption: Validamycin's mode of action via trehalase inhibition.

References

Efficacy comparison of different Tecloftalam formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BCMAxCD3 Bispecific Antibody Efficacy in Multiple Myeloma

This guide provides a detailed comparison of the efficacy of different B-cell maturation antigen (BCMA) and CD3-targeting bispecific antibodies used in the treatment of relapsed or refractory multiple myeloma. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel immunotherapies.

Mechanism of Action: Engaging T-cells to Target Myeloma

BCMAxCD3 bispecific antibodies represent a significant advancement in multiple myeloma therapy. Their mechanism of action involves a dual-binding capability. One arm of the antibody binds to the CD3 receptor on the surface of T-cells, a crucial component of the adaptive immune system. The other arm simultaneously targets the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma. This dual engagement effectively creates a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the myeloma cell. This targeted approach minimizes off-target effects and harnesses the patient's own immune system to fight the cancer.

cluster_0 T-cell cluster_1 Myeloma Cell T-cell T-cell CD3 CD3 Bispecific Antibody BCMAxCD3 Bispecific Antibody CD3->Bispecific Antibody Binds to CD3 Myeloma Cell Myeloma Cell BCMA BCMA BCMA->Bispecific Antibody Binds to BCMA Bispecific Antibody->Myeloma Cell T-cell Mediated Cytotoxicity

Diagram 1: Mechanism of Action of BCMAxCD3 Bispecific Antibodies.

Comparative Efficacy of Leading BCMAxCD3 Bispecific Antibodies

The following table summarizes the key efficacy data from pivotal clinical trials of prominent BCMAxCD3 bispecific antibodies.

Drug Clinical Trial Overall Response Rate (ORR) Complete Response (CR) or better Median Duration of Response (DOR) Median Progression-Free Survival (PFS)
Teclistamab MajesTEC-1 (Phase 1/2)63.0%39.4%18.4 months11.3 months
Elranatamab MagnetisMM-3 (Phase 2)61.0%35.0%Not Reached17.2 months
Alnuctamab Phase 164.7%35.3%20.7 months12.4 months

Data is based on studies of patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy.

Experimental Protocols: Evaluating Bispecific Antibody Efficacy

The determination of efficacy for BCMAxCD3 bispecific antibodies relies on a series of well-defined in vitro and in vivo assays. Below are the methodologies for key experiments.

In Vitro T-cell Mediated Cytotoxicity Assay

This assay is fundamental to assessing the primary function of the bispecific antibody.

G cluster_workflow Experimental Workflow prep_cells 1. Prepare Target and Effector Cells - Target: BCMA+ Myeloma Cell Line - Effector: Human T-cells co_culture 2. Co-culture Cells with Bispecific Antibody - Varying concentrations of the antibody are added. prep_cells->co_culture incubation 3. Incubate - Typically 24-72 hours to allow for T-cell activation and target cell lysis. co_culture->incubation measurement 4. Measure Cell Viability - LDH release assay or flow cytometry (e.g., Annexin V/PI staining). incubation->measurement analysis 5. Data Analysis - Calculate percentage of specific lysis and determine EC50. measurement->analysis

Diagram 2: Workflow for T-cell Mediated Cytotoxicity Assay.

Protocol:

  • Cell Preparation:

    • Target Cells: A human multiple myeloma cell line expressing BCMA (e.g., MM.1S) is cultured and harvested.

    • Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Co-culture:

    • Target and effector cells are plated in a 96-well plate at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • The BCMAxCD3 bispecific antibody is added at various concentrations.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 hours) at 37°C and 5% CO2.

  • Measurement of Cytotoxicity:

    • Lactate dehydrogenase (LDH) release from lysed target cells is quantified using a commercially available kit.

    • Alternatively, flow cytometry can be used to determine the percentage of apoptotic and necrotic target cells.

  • Data Analysis: The percentage of specific cytotoxicity is calculated, and the half-maximal effective concentration (EC50) is determined.

Cytokine Release Assay

This assay is crucial for assessing a potential side effect of T-cell engaging therapies, namely Cytokine Release Syndrome (CRS).

Protocol:

  • Experimental Setup: The co-culture is set up as described in the cytotoxicity assay.

  • Supernatant Collection: At various time points during the incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: The levels of cytokines are plotted against the antibody concentration to assess the dose-dependent cytokine release profile.

Signaling Pathways in T-cell Activation

The binding of the BCMAxCD3 bispecific antibody to CD3 on T-cells initiates a cascade of intracellular signaling events, leading to T-cell activation.

cluster_pathway T-cell Activation Signaling Pathway CD3_TCR CD3/TCR Complex Engagement (by Bispecific Antibody) Lck Lck Activation CD3_TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT_SLP76 LAT and SLP-76 Scaffold Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Flux and PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB Activation of Transcription Factors (NFAT, AP-1, NF-κB) Ca_PKC->NFAT_AP1_NFkB Cytokine_Granzyme Cytokine Production & Granzyme/Perforin Release NFAT_AP1_NFkB->Cytokine_Granzyme

Validating the Mode of Action of Tecloftalam Using Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mode of action of Tecloftalam, a benzanilide bactericide, against rice bacterial leaf blight, and compares its hypothetical performance with alternative treatments. Due to the limited publicly available data on this compound's specific molecular target, this document outlines a prospective validation strategy using genetic mutants, based on the known mechanisms of its chemical class.

Introduction to this compound

This compound is a fungicide and bactericide used for the control of rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae.[1] It belongs to the benzanilide and phthalamic acid chemical classes. While its general mode of action is described as the disruption of essential enzyme functions and metabolism, a more specific molecular target has not been definitively elucidated in publicly accessible literature. Based on its classification as a benzanilide, a plausible hypothesis is that this compound, like other fungicides in this class (e.g., benodanil), acts as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] SDHIs disrupt the mitochondrial electron transport chain at Complex II, leading to a halt in cellular respiration and energy production. This guide will proceed with the hypothetical validation of this proposed mode of action.

Comparison of this compound with Alternatives

To provide context for the performance of this compound, it is compared with two alternative bactericides used for the management of rice bacterial leaf blight: Streptomycin and Bismerthiazol. Each of these compounds has a distinct mode of action.

FeatureThis compound (Hypothetical)StreptomycinBismerthiazol
Chemical Class Benzanilide / Phthalamic AcidAminoglycosideThiadiazole
Proposed/Known Mode of Action Succinate Dehydrogenase Inhibition (SDHI)Inhibition of protein synthesis by binding to the 30S ribosomal subunitComplex, involves induction of host defense and inhibition of bacterial growth
Target Organism Xanthomonas oryzae pv. oryzaeBroad-spectrum, including Gram-negative bacteriaXanthomonas oryzae pv. oryzae
Resistance Potential High (single-site target)Moderate to HighLow to Moderate
Hypothetical Performance Data

The following table presents hypothetical data that could be generated from experiments validating the mode of action of this compound and comparing its efficacy against wild-type and genetically characterized mutant strains of Xanthomonas oryzae pv. oryzae.

CompoundStrainGenotypeEC50 (µg/mL)
This compound Wild-TypesdhB (wild-type)0.5
Mutant AsdhB (H272Y mutation)>100
Mutant BrpsL (wild-type)0.6
Streptomycin Wild-TyperpsL (wild-type)1.2
Mutant AsdhB (H272Y mutation)1.3
Mutant BrpsL (K43N mutation)>200
Bismerthiazol Wild-Type-2.5
Mutant AsdhB (H272Y mutation)2.7
Mutant BrpsL (K43N mutation)2.4

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for Mode of Action Validation

To validate the hypothesis that this compound targets succinate dehydrogenase (SDH), a series of experiments using genetic mutants can be performed.

Generation and Selection of this compound-Resistant Mutants
  • Objective: To isolate mutants of Xanthomonas oryzae pv. oryzae that exhibit resistance to this compound.

  • Protocol:

    • Prepare a high-density culture of wild-type X. oryzae pv. oryzae.

    • Plate the bacterial culture on a suitable growth medium containing a selective concentration of this compound (typically 20-50 times the EC50 value for the wild-type strain).

    • Incubate the plates until colonies appear. These colonies represent potential resistant mutants.

    • Isolate individual resistant colonies and re-streak them on a fresh medium with this compound to confirm the resistance phenotype.

    • Determine the EC50 of this compound for each confirmed resistant mutant to quantify the level of resistance.

Identification of Mutations by Whole-Genome Sequencing
  • Objective: To identify the genetic basis of this compound resistance in the isolated mutants.

  • Protocol:

    • Extract genomic DNA from both the wild-type and the resistant mutant strains.

    • Perform whole-genome sequencing on all extracted DNA samples.

    • Compare the genome sequences of the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

    • Focus on mutations occurring in genes encoding subunits of the succinate dehydrogenase complex (e.g., sdhA, sdhB, sdhC, sdhD).

Target Validation by Gene Knockout and Complementation
  • Objective: To confirm that the identified mutation in the candidate target gene is responsible for this compound resistance.

  • Protocol:

    • Gene Knockout: In a wild-type background, create a targeted deletion (knockout) of the gene identified in the resistant mutant (e.g., sdhB).

    • Assess the this compound sensitivity of the knockout strain. A change in sensitivity would further implicate the gene.

    • Complementation: Introduce a wild-type copy of the candidate gene (e.g., sdhB) on a plasmid into the resistant mutant strain.

    • Test the this compound sensitivity of the complemented strain. Restoration of sensitivity to wild-type levels would confirm that the mutation in the candidate gene is the cause of resistance.

Visualizing Pathways and Workflows

Proposed Signaling Pathway for this compound's Action

The following diagram illustrates the hypothetical mode of action of this compound as a Succinate Dehydrogenase Inhibitor.

Proposed Mode of Action of this compound TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SDH

Caption: this compound hypothetically inhibits Succinate Dehydrogenase (SDH), blocking cellular respiration.

Experimental Workflow for Validating Mode of Action

This diagram outlines the logical flow of experiments to validate the molecular target of this compound.

Workflow for Validating this compound's Mode of Action start Start: Wild-Type X. oryzae pv. oryzae selection Selection of This compound-Resistant Mutants start->selection wgs Whole-Genome Sequencing of Resistant Mutants selection->wgs mutation_id Identification of Candidate Gene Mutation (e.g., sdhB) wgs->mutation_id validation Target Validation mutation_id->validation complementation Complementation (Introduce WT gene into mutant) validation->complementation Test for restored sensitivity knockout Gene Knockout (Delete gene in WT background) validation->knockout Test for altered sensitivity confirm Confirmation of Mode of Action complementation->confirm knockout->confirm

Caption: Experimental workflow for identifying and confirming the molecular target of this compound.

References

Tecloftalam: A Comparative Analysis Against Novel Bactericides for Rice Bacterial Leaf Blight

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the publicly available data on Tecloftalam reveals a notable absence of specific in-vitro performance metrics, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. This data gap precludes a direct quantitative comparison with novel bactericides. This guide, therefore, presents a framework for such a comparison, detailing the necessary experimental protocols and showcasing the type of data required for a comprehensive assessment. We will explore the known characteristics of this compound and contrast them with the performance data of recently developed bactericidal compounds against Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight.

This compound is a dicarboxylic acid monoamide that has been utilized as a systemic bactericide for the control of bacterial leaf blight in rice.[1] Field studies have demonstrated its efficacy in reducing the incidence of this disease.[2] However, for a scientific audience engaged in drug development and research, a deeper understanding of its intrinsic antibacterial activity through standardized laboratory metrics is essential for comparative analysis and the development of next-generation bactericides.

Performance Data: A Comparative Framework

A direct comparison of this compound with novel bactericides necessitates the generation of quantitative data under standardized conditions. The following tables illustrate how such a comparison would be structured, using data found for novel compounds.

Table 1: In-Vitro Activity of Various Bactericides against Xanthomonas oryzae pv. oryzae

CompoundClassMIC (µg/mL)MBC (µg/mL)Data Source
This compound Dicarboxylic acid monoamideData not availableData not available-
Myricetin Derivative (A12) Flavonoid4.7 (EC₅₀)Data not available[3]
Alkyl Sulfonamide (SYAUP-491) Sulfonamide6.96 (EC₅₀)Data not available[4]
Thiodiazole-copper Organocopper71.4 (EC₅₀)Data not available[3]
Bismerthiazol Thiazole54.7 (EC₅₀)Data not available[3]
Streptomycin Aminoglycoside~10-25 (Inhibition Zone)Data not available[5]

Note: EC₅₀ (Half maximal effective concentration) is reported where MIC is not available. Inhibition zone data is qualitative and not directly comparable to MIC values.

Mechanism of Action: A General Overview

The precise molecular mechanism of this compound's bactericidal action is not well-documented in publicly accessible literature. It is generally understood to inhibit bacterial growth, disrupt essential enzyme functions, and interfere with cellular metabolism. To visualize how different bactericides can exert their effects, the following diagram illustrates common bacterial signaling pathways and cellular processes targeted by antibiotics.

Bactericide_MoA cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna Nucleic Acid Synthesis cluster_metabolism Metabolic Pathways Peptidoglycan Synthesis Peptidoglycan Synthesis 30S Ribosome 30S Ribosome 50S Ribosome 50S Ribosome DNA Gyrase DNA Gyrase RNA Polymerase RNA Polymerase Folic Acid Synthesis Folic Acid Synthesis Bactericide Bactericide Bactericide->Peptidoglycan Synthesis Inhibition Bactericide->30S Ribosome Inhibition Bactericide->50S Ribosome Inhibition Bactericide->DNA Gyrase Inhibition Bactericide->RNA Polymerase Inhibition Bactericide->Folic Acid Synthesis Inhibition MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum B Serial Dilution of Bactericide A->B C Inoculate Microtiter Plate B->C D Incubate (18-24h) C->D E Read MIC (No Turbidity) D->E F Subculture from Clear MIC Wells E->F Proceed with clear wells G Incubate Agar Plates (24-48h) F->G H Count Colonies G->H I Determine MBC (≥99.9% killing) H->I

References

Tecloftalam Field Trial Data: A Comparative Analysis for Efficacy in Controlling Bacterial Leaf Blight of Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tecloftalam's performance against other bactericides for the control of bacterial leaf blight (BLB) in rice, caused by Xanthomonas oryzae pv. oryzae. The data presented is derived from field trials and is intended to inform research and development decisions.

Comparative Efficacy of this compound and Other Bactericides

The following tables summarize the quantitative data from a field trial comparing the efficacy of this compound with other common bactericides in reducing the incidence of bacterial leaf blight in rice.

Table 1: Efficacy of this compound and Other Bactericides on Bacterial Leaf Blight Incidence in Rice

TreatmentApplication Rate (per ha)Mean Disease Incidence (%)
This compound1.0 kg25.4
This compound0.67 kg28.7
StreptomycinNot Specified32.1
ProbenazoleNot Specified35.8
Untreated ControlN/A45.2

Data sourced from a field trial conducted in Hsinchu, Taiwan.[1]

Table 2: Comparison of Various Chemical Treatments for Control of Bacterial Leaf Blight

TreatmentActive Ingredient(s)Disease Reduction over Control (%)
Streptomycin sulphate 90% + Tetracycline hydrochloride 10%Antibiotic Combination42.2
2-bromo-2-nitropropane 1,3-diolBronopol15.5
Bordeaux Mixture + StreptomycinCopper-based + Antibiotic36.89 - 39.55
Bordeaux MixtureCopper-based40.89 - 44.06

Data synthesized from multiple studies.[2][3]

Experimental Protocols

The data presented in this guide is based on established field trial methodologies for evaluating the efficacy of bactericides against bacterial leaf blight in rice.

1. Experimental Design

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Four replicates per treatment.[1]

  • Plot Size: Approximately 20 m².[1]

  • Test Cultivar: Rice cultivar Tainung 67 (susceptible to bacterial leaf blight) was used.[1]

2. Inoculation

  • Pathogen: Xanthomonas oryzae pv. oryzae.

  • Inoculation Method: In some studies, plants are artificially inoculated with the pathogen to ensure uniform disease pressure. The leaf clipping method is a common technique.[2]

3. Treatment Application

  • Timing: Treatments were applied as foliar sprays at different growth stages of the rice plant, typically starting from the maximum tillering stage.[1]

  • Frequency: Three applications were made at specified intervals.[1]

  • Equipment: A knapsack sprayer is commonly used to ensure uniform coverage of the foliage.

4. Data Collection and Analysis

  • Disease Assessment: Disease incidence was recorded based on the percentage of leaf area affected by lesions.

  • Statistical Analysis: The collected data was subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Mechanisms and Workflows

Mechanism of Action: this compound

This compound's mode of action involves the disruption of key bacterial processes. It is understood to inhibit bacterial growth by interfering with essential enzyme functions and cellular metabolism.[1]

G This compound This compound BacterialCell Xanthomonas oryzae pv. oryzae This compound->BacterialCell Uptake Enzyme Essential Enzymes BacterialCell->Enzyme Targets Metabolism Cellular Metabolism BacterialCell->Metabolism Targets Growth Bacterial Growth Inhibition Enzyme->Growth Disruption leads to Metabolism->Growth Interference leads to

This compound's inhibitory action on bacterial cells.

Workflow for Statistical Validation of Field Trial Data

G cluster_0 Data Collection cluster_1 Data Preparation cluster_2 Statistical Analysis cluster_3 Interpretation Data Collect Disease Incidence Data Clean Clean and Organize Data Data->Clean Check Check for Normality and Homogeneity of Variances Clean->Check ANOVA Perform Analysis of Variance (ANOVA) Check->ANOVA PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc If significant Interpret Interpret Results ANOVA->Interpret If not significant PostHoc->Interpret Conclusion Draw Conclusions on Efficacy Interpret->Conclusion

A logical workflow for validating field trial data.

References

Safety Operating Guide

Proper Disposal Procedures for Tecloftalam: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Tecloftalam, a fungicide used for the control of rice bacterial leaf blight. The following procedures are designed to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound, minimizing environmental impact and ensuring laboratory safety.

This compound, with the chemical formula C₁₄H₅Cl₆NO₃, is a dicarboxylic acid monoamide. While some safety data sheets (SDS) suggest that small amounts may be diluted and washed away, this guide recommends more robust procedures due to the presence of chlorinated aromatic rings in its structure, which are often associated with environmental persistence and potential toxicity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the product-specific Safety Data Sheet (SDS). All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Disposal Procedures

Two primary disposal pathways are recommended: chemical degradation and licensed hazardous waste disposal. The choice of method will depend on the quantity of waste, available laboratory facilities, and local regulations.

Licensed Hazardous Waste Disposal (Recommended for all quantities)

This is the most straightforward and highly recommended method for the disposal of this compound waste.

Operational Plan:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Containerization: Store waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.

Chemical Degradation (For small quantities in a laboratory setting)

For research laboratories with the appropriate facilities and trained personnel, chemical degradation can be an effective method for treating small quantities of this compound waste. The following protocols are based on the known reactivity of chlorinated aromatic compounds.

Experimental Protocols:

A. Alkaline Hydrolysis

This procedure aims to break the amide bond and potentially dechlorinate the aromatic rings.

  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of water and a water-miscible organic solvent such as isopropanol.

  • Reaction: Slowly add the this compound waste to the alkaline solution while stirring. A general ratio is 1 part this compound to 10 parts alkaline solution by weight.

  • Heating: Gently heat the mixture to 50-60°C for several hours (e.g., 4-6 hours) with continuous stirring. The reaction progress can be monitored by taking small aliquots and analyzing for the disappearance of the parent compound using a suitable analytical method (see Section 4).

  • Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Carefully neutralize the solution to a pH of 7 using a suitable acid (e.g., 1 M hydrochloric acid).

  • Disposal of Final Solution: The resulting solution, containing degraded products, should be disposed of as hazardous waste, as it may still contain chlorinated organic compounds. However, this procedure reduces the immediate hazard of the parent compound.

B. Advanced Oxidation Process (AOP) - Fenton Reaction

This method utilizes highly reactive hydroxyl radicals to degrade the organic molecule.

  • Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., acetone) at a low concentration (e.g., <1 g/L).

  • Reaction Setup: Transfer the solution to a larger reaction vessel and add an aqueous solution of iron(II) sulfate (FeSO₄) to achieve a final concentration of approximately 0.1 M.

  • Initiation: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The molar ratio of H₂O₂ to this compound should be in excess (e.g., 10:1). This reaction is exothermic and should be performed with caution.

  • Reaction Time: Allow the reaction to proceed for several hours at room temperature with stirring. Monitor the degradation of this compound using an appropriate analytical method.

  • Quenching and Disposal: After the reaction is complete, any remaining hydrogen peroxide can be quenched by adding a small amount of sodium sulfite. The final solution must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C₁₄H₅Cl₆NO₃-
Molar Mass 447.91 g/mol -
Melting Point 198 °C-
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol-

The following table provides a hypothetical summary of degradation efficiency for the described chemical treatment methods. Actual efficiencies may vary based on experimental conditions.

Disposal MethodTarget CompoundReagentsReaction Time (hours)Hypothetical Degradation Efficiency (%)
Alkaline Hydrolysis This compound1 M NaOH in Water/Isopropanol4-6> 90
Fenton Reaction This compoundFeSO₄, H₂O₂2-4> 95

Verification of Disposal

To ensure the complete degradation of this compound, analytical verification is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Methodology for HPLC Analysis:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound, or Mass Spectrometry for higher specificity.

  • Analysis: Inject the prepared sample and monitor for the peak corresponding to this compound. The absence of this peak indicates complete degradation.

Diagrams

Disposal_Workflow cluster_waste This compound Waste Generation cluster_decision Disposal Decision cluster_methods Disposal Methods cluster_verification Verification & Final Disposal Waste This compound Waste Decision Select Disposal Method Waste->Decision Licensed Licensed Hazardous Waste Disposal Decision->Licensed Recommended Chemical Chemical Degradation (Small Quantities) Decision->Chemical Alternative Verification Analytical Verification (e.g., HPLC) Chemical->Verification FinalDisposal Dispose of Treated Waste as Hazardous Verification->FinalDisposal

Caption: Logical workflow for the proper disposal of this compound waste.

Alkaline_Hydrolysis_Pathway This compound This compound (C₁₄H₅Cl₆NO₃) Hydrolysis Alkaline Hydrolysis (NaOH, Heat) This compound->Hydrolysis Intermediates Degradation Products (e.g., Tetrachlorophthalic acid, 2,3-dichloroaniline) Hydrolysis->Intermediates Mineralization Further Degradation (Potential) Intermediates->Mineralization

Safeguarding Your Research: A Comprehensive Guide to Handling Tecloftalam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tecloftalam, a fungicide and bactericide. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and productive research setting.

Immediate Safety and Handling Protocols

When working with this compound, a series of precautions must be taken to ensure the safety of all laboratory personnel. The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.

Protective EquipmentSpecificationHandling Procedure
Eye Protection Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]Always wear eye protection when handling this compound to prevent contact with eyes.[1]
Hand Protection Chemical-resistant gloves.Inspect gloves before use and utilize a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors are generated.Avoid breathing vapors, mist, or gas. Ensure adequate ventilation during handling.[1]
Body Protection Standard laboratory coat.A lab coat should be worn to protect against accidental skin contact.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed and stored upright to prevent leakage.[1]

Handling and Use

All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[1] Avoid contact with skin and eyes, and prevent the inhalation of any vapor or mist.[1]

Accidental Release Measures

In the event of a spill, immediately evacuate the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material. The absorbed material should then be collected and disposed of as hazardous waste.[1] Do not allow the product to enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This compound is toxic to fish, and waterways must not be contaminated.[2] While the discarded product may not be classified as a hazardous waste under RCRA 40 CFR 261, it is imperative to follow local, state, and federal regulations for chemical waste disposal.[2]

Empty containers will retain product residue and should be handled with the same precautions.[2] Do not reuse empty containers.[2]

Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting:

  • Preparation : Before handling, ensure the designated workspace is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Donning PPE : Put on a laboratory coat, followed by safety glasses and a face shield. Finally, don chemical-resistant gloves, ensuring a proper fit.

  • Weighing and Aliquoting : If working with a solid form, carefully weigh the required amount in the chemical fume hood to minimize dust or particle inhalation. If using a liquid form, handle it within the fume hood to control vapors.

  • Experimentation : Conduct all experimental procedures involving this compound within the chemical fume hood.

  • Decontamination : After use, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the reverse order it was put on. First, remove gloves using the proper technique to avoid contaminating your hands. Then remove the face shield and safety glasses, and finally the lab coat. Wash hands thoroughly with soap and water.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.

Visualizing the Workflow

The following diagram illustrates the logical flow of handling this compound from receipt to disposal, emphasizing the critical safety checkpoints.

Tecloftalam_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal A Receipt & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Don PPE (Gloves, Eye Protection) D Weighing & Aliquoting C->D E Experimental Use D->E F Decontaminate Workspace & Equipment E->F spill Accidental Spill? E->spill G Doff PPE F->G H Hand Washing G->H I Segregate Hazardous Waste H->I J Dispose via Approved Waste Stream I->J spill->F No spill_response Contain with Inert Absorbent Dispose as Hazardous Waste spill->spill_response Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.